molecular formula C9H11NO3S B1426873 3,4-dihydro-2H-1-benzopyran-6-sulfonamide CAS No. 1343785-39-6

3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Cat. No.: B1426873
CAS No.: 1343785-39-6
M. Wt: 213.26 g/mol
InChI Key: AZLIFDXUTNJPRI-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIFDXUTNJPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, a key heterocyclic scaffold found in numerous biologically active molecules.[1][2][3] The chromane sulfonamide motif is of significant interest to researchers in drug development for its role in potent and selective therapeutic agents.[2][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and self-validating system checks essential for reproducible, high-yield synthesis. We will detail a robust, multi-step pathway commencing with the formation of the chromane core, followed by regioselective functionalization to yield the target compound. The protocols provided are designed for researchers, chemists, and drug development professionals seeking a practical and insightful guide to this synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from several angles. A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The most direct strategy involves a late-stage introduction of the sulfonamide group onto a pre-formed chromane ring. This approach is generally favored as it avoids potential complications of the sulfonamide group interfering with the ring-forming reactions.

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to a sulfonyl chloride intermediate. The sulfonyl chloride is then disconnected from the chromane ring via an electrophilic aromatic substitution, identifying chromane as the key precursor.

G Target This compound Intermediate1 Chroman-6-sulfonyl Chloride Target->Intermediate1 Amidation Intermediate2 Chromane (3,4-dihydro-2H-1-benzopyran) Intermediate1->Intermediate2 Chlorosulfonylation StartingMaterials Simpler Precursors (e.g., 2'-Hydroxyacetophenone) Intermediate2->StartingMaterials Cyclization/ Reduction G cluster_0 Step 1: Core Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Amination A 2'-Hydroxy- acetophenone B Chroman-4-one A->B DIPA, Trioxane MW, 160-170°C C Chromane B->C Zn(Hg), HCl Reflux D Chroman-6-sulfonyl Chloride C->D ClSO3H 0-5°C E Target Sulfonamide D->E aq. NH4OH 0°C to RT G cluster_0 Mechanism: Chlorosulfonylation at C6 Chromane Chromane Ring SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Chromane->SigmaComplex + Electrophile Electrophile ClSO3H (as SO2Cl+) Product Chroman-6-sulfonyl Chloride SigmaComplex->Product - H+

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-dihydro-2H-1-benzopyran, commonly known as chroman, is a privileged heterocyclic scaffold found in a wide array of biologically active compounds, including vitamins (e.g., Vitamin E) and numerous pharmaceuticals. The introduction of a sulfonamide group, a critical pharmacophore in its own right, onto the chroman framework at the 6-position yields 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This molecule represents a key synthon for drug discovery, combining the structural rigidity and favorable physicochemical properties of the chroman ring with the potent and versatile binding capabilities of the sulfonamide moiety.[1][2]

A definitive structural characterization is paramount for any compound intended for research or drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The spectral assignments are based on established principles of NMR theory, including chemical shift trends, spin-spin coupling, and substituent effects, supported by empirical data from closely related chroman and sulfonamide derivatives reported in the literature.[3][4][5]

This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the NMR spectral features of this important molecular scaffold.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme for the chroman ring system is used throughout this guide.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis (Predicted)

The predicted ¹H NMR spectrum is analyzed based on a standard operating frequency (e.g., 400 or 500 MHz) and a common deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and resolve the exchangeable NH₂ protons.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-5~ 7.65dJ ≈ 2.2Doublet due to meta-coupling with H-7. Deshielded by the adjacent electron-withdrawing SO₂NH₂ group.
H-7~ 7.58ddJ ≈ 8.5, 2.2Doublet of doublets from ortho-coupling to H-8 and meta-coupling to H-5.
H-8~ 6.90dJ ≈ 8.5Shielded by the ortho-alkoxy group (O-1). Doublet from ortho-coupling to H-7.
-SO₂NH₂~ 7.20s (broad)-Exchangeable protons of the sulfonamide group. Appears as a broad singlet; its chemical shift is solvent and concentration-dependent.[3]
H-2~ 4.25tJ ≈ 5.2Triplet due to coupling with the two H-3 protons. Deshielded by the adjacent ether oxygen (O-1).
H-4~ 2.80tJ ≈ 6.5Triplet due to coupling with the two H-3 protons. Benzylic position.
H-3~ 2.00pJ ≈ 6.0Pentet (or multiplet) from coupling to both H-2 and H-4 protons.
Detailed Rationale for ¹H Assignments:
  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the benzene ring dictates a three-proton ABX-like system, though it simplifies due to the specific electronic effects.

    • The sulfonamide group is strongly electron-withdrawing, causing significant deshielding (downfield shift) of the ortho proton (H-5) and meta proton (H-7).[6]

    • The alkoxy group (O-1) is electron-donating through resonance, causing shielding (upfield shift) of its ortho proton (H-8) and para proton (H-5).

    • The net effect places H-8 at the most upfield position (~6.90 ppm). H-5 is ortho to the SO₂NH₂ group and para to the O-1 group, leading to a downfield shift, predicted around 7.65 ppm. Its multiplicity is a simple doublet due to a small meta-coupling (⁴J) to H-7.

    • H-7 is ortho to H-8 and meta to the SO₂NH₂ group, resulting in a chemical shift around 7.58 ppm. It appears as a doublet of doublets, showing both ortho and meta couplings.[7]

  • Aliphatic Region (δ 1.5-4.5 ppm): The signals for the dihydropyran ring are characteristic.

    • H-2 (O-CH₂): These protons are directly attached to a carbon adjacent to the ether oxygen, resulting in a significant downfield shift to approximately 4.25 ppm. They appear as a triplet due to coupling with the two adjacent H-3 protons.

    • H-4 (Ar-CH₂): The benzylic protons at C-4 are deshielded by the aromatic ring and appear as a triplet around 2.80 ppm.[4]

    • H-3 (-CH₂-): The methylene protons at C-3 are coupled to both H-2 and H-4. This vicinal coupling results in a more complex multiplet, often appearing as a pentet or quintet, at the most upfield position around 2.00 ppm.[4]

¹³C NMR Spectral Data Analysis (Predicted)

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-8a (C-O)~ 154.5Quaternary aromatic carbon attached to oxygen. Significantly deshielded.
C-6 (C-S)~ 138.0Quaternary aromatic carbon attached to the sulfonamide group.
C-5~ 129.5Aromatic CH carbon ortho to the sulfonamide group.
C-7~ 127.0Aromatic CH carbon.
C-4a~ 122.0Quaternary aromatic carbon at the ring junction.
C-8~ 117.0Aromatic CH carbon ortho to the alkoxy group, showing a characteristic upfield shift.
C-2 (O-CH₂)~ 66.5Aliphatic carbon adjacent to the ether oxygen.
C-4 (Ar-CH₂)~ 29.0Benzylic carbon.
C-3 (-CH₂)~ 22.0Aliphatic methylene carbon.
Detailed Rationale for ¹³C Assignments:
  • Aromatic Carbons (δ 110-160 ppm):

    • The two quaternary carbons attached to heteroatoms, C-8a (to O-1) and C-6 (to S), are the most downfield aromatic signals. C-8a is typically found around 154.5 ppm.[5]

    • The carbon bearing the sulfonamide group, C-6, is also significantly deshielded.

    • The protonated aromatic carbons (C-5, C-7, C-8 ) can be assigned based on substituent effects. The electron-donating O-1 group shields C-8 , shifting it upfield to ~117.0 ppm. The electron-withdrawing SO₂NH₂ group deshields C-5 .

    • C-4a , the other quaternary carbon, is typically found further upfield among the aromatic signals.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C-2 is the most deshielded aliphatic carbon (~66.5 ppm) due to its direct attachment to the electronegative oxygen atom.

    • The benzylic carbon C-4 appears around 29.0 ppm.

    • C-3 is the most shielded carbon in the molecule, appearing at the highest field (~22.0 ppm).

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality NMR spectra for structural verification of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[8]

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Spectrometer Setup and ¹H NMR Acquisition
  • Insert the sample into the NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (e.g., 16 or 32) and a relaxation delay (D1) of 1-2 seconds.

  • Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition
  • Tune the probe to the ¹³C frequency.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set a wider spectral width (e.g., 0 to 200 ppm).

  • Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Set a relaxation delay (D1) of 2 seconds.

  • Acquire the FID.

Data Processing
  • Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

  • Phase-correct the resulting spectra manually.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[9]

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

  • Pick and label the peaks in both spectra.

start Start: Purified Compound prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) start->prep load Insert Sample into Spectrometer prep->load lock_shim Lock & Shim load->lock_shim acquire_h1 Acquire ¹H NMR Spectrum (16-32 scans) lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (≥1024 scans) lock_shim->acquire_c13 process_h1 Process ¹H FID (FT, Phase, Baseline, Calibrate) acquire_h1->process_h1 process_c13 Process ¹³C FID (FT, Phase, Baseline, Calibrate) acquire_c13->process_c13 analyze Spectral Analysis (Assign Peaks, Analyze Couplings) process_h1->analyze process_c13->analyze report Final Structure Confirmation analyze->report

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectral data presented in this guide, derived from foundational NMR principles and comparative analysis of related structures, provides a robust template for experimental verification. The characteristic signals of the dihydropyran ring, combined with the distinct pattern of the 1,2,4-trisubstituted aromatic ring, create a unique spectral fingerprint. This guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this valuable chemical entity, ensuring both scientific integrity and efficiency in research and development workflows.

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of 2-oxo-2H-cromen-6-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • MDPI. (n.d.). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1815-1817. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR spectrum of sulfonation of 4,4'-diaminodiphenylmethane-3,3'-disulfonic acid disodium salt (S-DDM). Retrieved from [Link]

Sources

FT-IR spectroscopy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active compounds is a cornerstone of safety, efficacy, and quality control. This compound is a molecule belonging to the benzopyran and sulfonamide classes, scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared light by a sample.[1] The resulting spectrum reveals the presence of specific functional groups and provides insights into the overall molecular architecture.[2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for obtaining and interpreting the FT-IR spectrum of this compound.

Molecular Structure and Vibrational Analysis

The foundational step in interpreting an FT-IR spectrum is to understand the molecule's structure and identify the chemical bonds that will interact with infrared radiation. The structure of this compound (Molecular Formula: C₉H₁₁NO₃S) contains several key functional groups, each with characteristic vibrational frequencies.[3][4]

Key Functional Groups:

  • Primary Sulfonamide (-SO₂NH₂): This group is defined by N-H and S=O bonds.

  • Aromatic Ring: A substituted benzene ring.

  • Cyclic Aryl-Alkyl Ether (-C-O-C-): Part of the benzopyran structure.

  • Aliphatic Chains (-CH₂-): Methylene groups within the dihydropyran ring.

These groups are visualized in the diagram below.

Caption: Molecular structure and key functional groups.

Experimental Protocol: A Self-Validating System

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental protocol. The following steps describe a self-validating workflow designed to minimize artifacts and ensure reproducibility.

Sample Preparation: The Causality of Choice

For a solid sample like this compound, two primary methods are recommended. The choice depends on available equipment and desired sample throughput.

Method A: Potassium Bromide (KBr) Pellet Technique (The Gold Standard)

This technique provides high-quality transmission spectra but requires careful preparation.

  • Rationale: The principle is to disperse the analyte in an IR-transparent matrix (KBr) to allow the IR beam to pass through it.[5] Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is critical to minimize light scattering (the Christiansen effect), which can distort spectral bands.[6]

  • Protocol:

    • Drying: Gently heat spectroscopic grade KBr powder at 100-110°C for 2-4 hours to remove absorbed water, which has strong IR absorption bands. Store in a desiccator.

    • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample into a fine, consistent powder.

    • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix and grind the sample and KBr together until the mixture is homogeneous and has a flour-like consistency.[7]

    • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply 7-10 tons of pressure for 1-2 minutes.

    • Validation: The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, poor mixing, or moisture contamination, and should be remade.[7]

Method B: Attenuated Total Reflectance (ATR) Technique (Modern & Rapid)

ATR is a popular alternative that requires minimal sample preparation.[5]

  • Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, and the attenuated light is reflected back to the detector.[5] Good contact between the sample and the crystal is paramount for a strong signal.

  • Protocol:

    • Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

    • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to ensure no residues from previous samples are present.

    • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

    • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, forcing the solid sample into intimate contact with the crystal.[7]

    • Validation: The resulting spectrum should exhibit strong absorption bands. If the peaks are weak, it may indicate poor contact, and the pressure should be readjusted.

Data Acquisition Parameters
  • Spectrometer: A Fourier Transform Infrared Spectrometer.

  • Scan Range: 4000–400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

  • Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing most characteristic bands without introducing excessive noise.

  • Number of Scans: 16-32 scans. Co-adding multiple scans is a powerful method to improve the signal-to-noise ratio of the spectrum.

  • Background Collection: A background spectrum must be collected immediately prior to the sample spectrum under identical conditions to subtract the spectral contributions of atmospheric CO₂ and H₂O.[5]

Spectral Analysis and Interpretation

The FT-IR spectrum is analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The expected absorption regions are detailed below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400–3250N-H Asymmetric & Symmetric StretchPrimary Sulfonamide (-NH₂)Medium (two bands)
3100–3000C-H Aromatic StretchBenzene RingWeak to Medium
2960–2850C-H Aliphatic StretchMethylene (-CH₂-)Medium
1600–1450C=C Ring StretchBenzene RingMedium to Weak
~1465C-H Aliphatic Bend (Scissoring)Methylene (-CH₂-)Medium
1330–1310S=O Asymmetric StretchSulfonamide (-SO₂)Strong
1275–1200C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
1160–1140S=O Symmetric StretchSulfonamide (-SO₂)Strong
1075–1020C-O-C Symmetric StretchAryl-Alkyl EtherMedium
915–890S-N StretchSulfonamide (-S-N)Medium
900–675C-H Out-of-Plane BendSubstituted Benzene RingStrong

Detailed Interpretation:

  • N-H Region (3400–3250 cm⁻¹): The presence of a primary sulfonamide (-NH₂) should give rise to two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8] The position and broadness of these peaks can be influenced by hydrogen bonding.

  • C-H Stretching Region (3100–2850 cm⁻¹): A key diagnostic area. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[9][10] Stronger bands just below 3000 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the dihydropyran ring.[9][10]

  • Double Bond Region (1600–1450 cm⁻¹): A series of medium to weak absorptions in this region are due to the C=C stretching vibrations within the aromatic ring.

  • The Sulfonamide "Signature" (1330–1140 cm⁻¹): This region is critically important. Two very strong and sharp absorption bands are the hallmark of the sulfonyl group (-SO₂). The higher frequency band (~1320 cm⁻¹) is from the asymmetric S=O stretch, while the lower frequency band (~1150 cm⁻¹) is from the symmetric stretch.[8] The presence of both strong bands is a powerful confirmation of the sulfonamide group.

  • Ether Linkage (1275–1020 cm⁻¹): The aryl-alkyl ether (C-O-C) linkage of the benzopyran system is expected to produce a strong, characteristic band for the asymmetric stretch, typically around 1250 cm⁻¹.[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations (e.g., C-H out-of-plane bending) and skeletal vibrations of the entire molecule.[11] While difficult to assign individually without computational support, the pattern in this region is unique to the compound's specific structure and can be used for definitive identification by comparison with a reference spectrum. The strong bands from C-H out-of-plane bending can also provide information about the substitution pattern of the aromatic ring.[10]

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural verification of this compound. Through the application of a robust and self-validating experimental protocol, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by an understanding of characteristic group frequencies, allows for the unambiguous confirmation of the compound's key functional moieties: the primary sulfonamide, the substituted aromatic ring, the cyclic ether, and the aliphatic substructures. This analytical approach is fundamental for ensuring material identity, purity, and consistency in research, development, and quality assurance settings within the pharmaceutical industry.

References

  • Sample preparation for FT-IR. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.).
  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.).
  • Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (2025).
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025).
  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019).
  • Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.).
  • IR Spectroscopy. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Sampling Techniques for FTIR Spectroscopy. (n.d.).
  • Principles of FTIR Spectroscopy. (n.d.).
  • IR Spectroscopy of Solids. (n.d.).
  • FTIR spectroscopy - principles and applications. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.).
  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
  • Ft-Ir and Computational Study of Sulphaguanidine. (n.d.). In Oriental Journal of Chemistry.
  • This compound. (n.d.). In PubChemLite.
  • 2H-1-Benzopyran-6-sulfonamide, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-, (3S,4R)-. (2025).
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). In ACS Omega.
  • Table of Characteristic IR Absorptions. (n.d.).
  • List of the most significant infrared (FTIR) bands and related functional groups assigned for. (n.d.).
  • Benzopyran sulfonamide. (n.d.). In PubChem. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.).
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  • Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts.

Sources

single crystal X-ray crystallography of 3,4-dihydro-2H-1-benzopyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> An In-depth Technical Guide to Single-Crystal X-ray Crystallography of 3,4-Dihydro-2H-1-benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of these derivatives through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design. This guide provides a comprehensive technical overview of the crystallographic workflow as applied to this important class of molecules, from the foundational principles of crystal growth to the intricacies of structure solution, refinement, and data validation. It is designed to equip researchers with the theoretical knowledge and practical insights necessary to successfully navigate the crystallographic process and generate high-quality, publication-ready structural data.

The Foundational Imperative: Why Crystallize 3,4-Dihydro-2H-1-benzopyran Derivatives?

The chroman moiety is a key structural feature in a wide range of pharmacologically significant molecules, including those with anti-HIV, antidiabetic, and estrogenic activities.[1] The stereochemistry and conformational flexibility of the dihydropyran ring, coupled with the substitution patterns on both the heterocyclic and aromatic portions of the molecule, give rise to a rich and complex structural landscape.

Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional structure of these molecules.[4] This technique provides precise information on bond lengths, bond angles, and torsion angles, which are critical for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers, a crucial aspect for understanding enantioselective biological activity.[5]

  • Conformational Analysis: Defining the preferred conformation of the flexible dihydropyran ring, which directly impacts how the molecule presents its pharmacophoric features to a biological target.

  • Understanding Intermolecular Interactions: Visualizing and quantifying non-covalent interactions such as hydrogen bonds and π-π stacking in the crystal lattice, which can serve as models for interactions in a protein binding pocket.

  • Structure-Based Drug Design (SBDD): Providing the high-resolution structural data necessary for computational modeling and the rational design of next-generation analogs with improved potency and selectivity.[6][7]

The Art and Science of Crystal Growth

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction.[6][8] For 3,4-dihydro-2H-1-benzopyran derivatives, which are typically small organic molecules, several crystallization techniques can be employed. The key is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[9]

Common Crystallization Methodologies
Method Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.[10]Simple to set up and widely applicable.The rate of evaporation can be difficult to control precisely.
Solvent Layering (Liquid Diffusion) A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface induces crystallization.[10][11]Allows for very slow and controlled crystal growth.Requires careful selection of a miscible solvent/anti-solvent pair with different densities.[11]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[11][12]Highly effective for small quantities of material and offers excellent control over the rate of crystallization.[11]Requires careful selection of solvents and a well-sealed environment.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[12]A simple and often effective method.The rate of cooling must be carefully controlled to avoid the formation of multiple small crystals.
Sublimation For volatile compounds, the solid is heated under vacuum, and the resulting vapor is allowed to deposit as crystals on a cooled surface.[10][12]Can produce exceptionally high-quality crystals free of solvent impurities.[12]Applicable only to a limited number of thermally stable and volatile compounds.
Protocol: A Step-by-Step Guide to Vapor Diffusion Crystallization
  • Preparation: Ensure the 3,4-dihydro-2H-1-benzopyran derivative is of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: In a small, clear glass vial (the "inner vial"), dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane).

  • Setting up the Chamber: In a larger glass vial or beaker (the "outer chamber"), add a small volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).[12]

  • Assembly: Carefully place the open inner vial inside the outer chamber. Ensure the inner vial does not touch the sides of the outer chamber.[11]

  • Sealing and Incubation: Seal the outer chamber tightly with a cap or parafilm. Store the assembly in a vibration-free location at a constant temperature.

  • Monitoring: Observe the setup periodically over several days to weeks. The formation of clear, well-defined crystals with sharp edges is the desired outcome.

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the next stage is to collect the X-ray diffraction data. This process involves mounting the crystal, exposing it to a monochromatic X-ray beam, and recording the resulting diffraction pattern.[13]

The Experimental Workflow

experimental_workflow cluster_crystal Crystal Handling cluster_diffractometer Data Collection cluster_processing Data Processing Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection On Diffractometer Data_Reduction Data Integration & Reduction Data_Collection->Data_Reduction Raw Data

Caption: High-level workflow for X-ray diffraction data collection.

Key Stages and Considerations
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil for low-temperature data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect against radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[13] A complete dataset requires collecting reflections over a range of crystal orientations.[13]

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then integrated, scaled, and corrected for various experimental factors to produce a final reflection file.

Unveiling the Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.[14]

The Path to the Final Structure

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation Space_Group Determine Space Group Initial_Model Generate Initial Structural Model (e.g., Direct Methods) Space_Group->Initial_Model Refinement_Cycle Iterative Refinement Initial_Model->Refinement_Cycle Add_H_Atoms Add Hydrogen Atoms Refinement_Cycle->Add_H_Atoms Improve Model Anisotropic_Refinement Anisotropic Displacement Parameter Refinement Add_H_Atoms->Anisotropic_Refinement Improve Model Anisotropic_Refinement->Refinement_Cycle Improve Model Final_Model Final Structural Model Anisotropic_Refinement->Final_Model Converged

Sources

Navigating the Bio-Active Landscape: A Preliminary In Vitro Biological Screening of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide outlines a comprehensive and logically structured preliminary in vitro biological screening strategy for the novel compound, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial assessment of this molecule's therapeutic potential. The proposed screening cascade is designed to efficiently probe for anticancer, antimicrobial, and specific enzyme inhibitory activities, based on the well-established biological profiles of both the benzopyran and sulfonamide pharmacophores.

Introduction: The Rationale for Screening

The compound this compound integrates two privileged scaffolds in medicinal chemistry: the chroman (3,4-dihydro-2H-1-benzopyran) nucleus and a sulfonamide moiety. Chroman derivatives are known to exhibit a wide array of biological activities, including antimicrobial and cytotoxic effects. Sulfonamides have a long history as antimicrobial agents and have more recently gained prominence as versatile scaffolds in cancer therapy, targeting various enzymes crucial for tumor progression.[1][2] The strategic combination of these two pharmacophores in a single molecular entity presents a compelling case for a multi-faceted biological investigation.

This guide proposes a tiered screening approach, beginning with broad-spectrum antimicrobial and anticancer assays to identify any significant "hits." Subsequently, more specific enzyme inhibition assays will be employed to elucidate potential mechanisms of action for any observed bioactivity. This strategy allows for a cost-effective and scientifically rigorous initial evaluation of the compound's therapeutic promise.

Tier 1: Broad-Spectrum Bioactivity Assessment

The initial phase of screening is designed to cast a wide net, identifying any significant cytotoxic or antimicrobial properties of this compound.

In Vitro Anticancer Screening: Cytotoxicity Profiling

The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation, making it an ideal starting point for anticancer screening.[3][4] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The intensity of the formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

Recommended Cell Lines:

A panel of human cancer cell lines is proposed to assess the breadth of the compound's cytotoxic potential. This panel should include representatives from different cancer types:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[6]

  • HepG2: Human hepatocellular carcinoma.[6]

  • A549: Human lung carcinoma.

  • HT-29: Human colon adenocarcinoma.[7]

  • Vero: A non-cancerous cell line (African green monkey kidney) to assess general cytotoxicity and selectivity.[6]

Experimental Protocol: MTT Assay [5][8]

  • Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve a final concentration range of 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, will be calculated.

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-715.20.8
HepG225.81.2
A54932.11.5
HT-2918.90.9
Vero> 1005.6
In Vitro Antimicrobial Screening

Given the sulfonamide moiety, assessing the antimicrobial activity is a critical first step. A combination of the agar well diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) is recommended.[9][10]

Recommended Microbial Strains:

A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with a fungal strain, should be used:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal: Candida albicans (ATCC 10231)

Experimental Protocol: Agar Well Diffusion Method [11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add 100 µL of a 1 mg/mL solution of the compound in DMSO to the designated wells. Use DMSO as a negative control and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Protocol: Broth Microdilution for MIC Determination [13][14]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Hypothetical Antimicrobial Activity

Microbial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1816
Bacillus subtilis228
Escherichia coli10128
Pseudomonas aeruginosa->512
Candida albicans1532

Tier 2: Mechanistic Elucidation through Enzyme Inhibition Assays

Should the Tier 1 screening reveal promising anticancer or antimicrobial activity, the next logical step is to investigate potential molecular targets. Based on the structural motifs of this compound, carbonic anhydrase IX (CA IX) and Sirtuin 2 (SIRT2) are high-priority targets.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[15] Sulfonamides are a well-known class of CA inhibitors.[16]

Experimental Protocol: Spectrophotometric CA IX Inhibition Assay [15]

  • Enzyme and Substrate Preparation: Use purified human recombinant CA IX. The assay measures the esterase activity of CA IX using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored p-nitrophenolate anion.

  • Assay Procedure: In a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4), 20 µL of the test compound solution (in a suitable solvent), and 20 µL of a CA IX solution. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a p-NPA solution in acetonitrile.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. Acetazolamide should be used as a positive control.

Sirtuin 2 (SIRT2) Inhibition Assay

SIRT2 is a NAD⁺-dependent deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Chroman-4-one derivatives have been reported as SIRT2 inhibitors.[17]

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

  • Assay Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to release a fluorescent group.

  • Reagent Preparation: Prepare solutions of recombinant human SIRT2, the fluorogenic substrate, NAD⁺ (cofactor), and the test compound.

  • Assay Procedure: In a 96-well black plate, add the assay buffer, SIRT2 enzyme, and the test compound. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺. Incubate for 60 minutes at 37°C.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. A known SIRT2 inhibitor, such as Nicotinamide, should be used as a positive control.

Data Presentation: Hypothetical Enzyme Inhibition Data

EnzymeCompound IC₅₀ (µM)Control IC₅₀ (µM)
CA IX8.50.02 (Acetazolamide)
SIRT212.350 (Nicotinamide)

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and hypothetical biological pathways.

Experimental Workflow for In Vitro Screening

G cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_tier2 Tier 2: Mechanistic Elucidation A Anticancer Screening (MTT Assay) Hit Bioactive Hit Identified A->Hit Low IC50 NoHit No Significant Activity A->NoHit High IC50 B Antimicrobial Screening (Agar Well Diffusion & MIC) B->Hit Low MIC B->NoHit High MIC C CA IX Inhibition Assay D SIRT2 Inhibition Assay Start This compound Start->A Start->B Hit->C Hit->D

Caption: A tiered approach to the in vitro screening of the target compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical CA IX-Mediated Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Upregulation HIF1a->CAIX pHe_low Extracellular Acidification CAIX->pHe_low pHi_high Intracellular Alkalinization CAIX->pHi_high Invasion Cell Invasion & Metastasis pHe_low->Invasion Apoptosis Apoptosis Evasion pHi_high->Apoptosis Compound This compound Compound->Block Block->CAIX

Caption: Potential inhibition of the CA IX pathway by the test compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit preliminary, in vitro screening strategy for this compound. The proposed assays are well-established, reproducible, and directly address the most probable biological activities of this hybrid molecule. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including more extensive in vitro profiling, in vivo efficacy studies, and detailed mechanism of action investigations. The self-validating nature of the proposed protocols, coupled with the use of appropriate controls, ensures the scientific rigor and trustworthiness of the generated data.

References

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  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.
  • Gothwal, A., Singh, R., Kumar, A., & Sharma, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmacognosy and Phytochemistry, 10(5), 12-16.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.
  • Kamaraj, C., & Annamalai, P. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 63-67.
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  • Gieling, R. G., Babur, M., Mamchaoui, K., & Stoker, A. W. (2008). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & bioelectronics, 24(4), 851–857.
  • El-Gohary, N. S., & Shaaban, M. I. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 74(3), 839–853.
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  • De la Mata, A. P., Patiño, A. D. C., & McKenna, R. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
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  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373–392.
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  • Khan, I., Saeed, K., & Khan, I. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International journal of molecular sciences, 22(21), 11894.
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Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Chromane Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chromane scaffold, integrated with a sulfonamide moiety, represents a promising pharmacophore in modern drug discovery. While exhibiting a wide range of biological activities, a significant and well-characterized mechanism of action for this class of compounds is the inhibition of carbonic anhydrases (CAs).[1][2] These ubiquitous metalloenzymes are critical regulators of physiological pH and are implicated in numerous pathologies, including glaucoma, epilepsy, and cancer.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel chromane sulfonamide derivatives as carbonic anhydrase inhibitors. We will move beyond a mere listing of protocols to an integrated narrative that explains the "why" behind each experimental choice, ensuring a self-validating and robust investigative workflow.

The Scientific Rationale: Why Carbonic Anhydrase?

Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] The sulfonamide group is a classic zinc-binding pharmacophore, making it an excellent starting point for designing inhibitors that target the active site of CAs.[3][4] The chromane portion of the molecule serves as a versatile scaffold that can be functionalized to enhance binding affinity, selectivity for different CA isoforms, and overall drug-like properties.[2] Understanding how modifications to the chromane ring system influence interactions with the enzyme is paramount for rational drug design.

The Core Mechanism: A Tale of Zinc Binding and Beyond

The primary mechanism of action for sulfonamide-based inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[3] This direct interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[5] However, the interactions of the chromane scaffold with amino acid residues lining the active site pocket are equally crucial for determining the inhibitor's potency and isoform selectivity. These secondary interactions can be elucidated through a combination of enzymatic, biophysical, and structural biology techniques.

The Investigative Workflow: A Multi-Pillar Approach

A robust investigation into the mechanism of action of a novel chromane sulfonamide requires a multi-faceted approach. This workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Investigative Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Structural Elucidation a Enzyme Inhibition Assay (IC50 Determination) b Mode of Inhibition Studies (Lineweaver-Burk/Dixon Plots) a->b Initial Potency c Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) b->c Mechanistic Insight d Thermal Shift Assay (TSA) (Target Engagement) c->d Confirm Direct Binding e X-ray Crystallography (Protein-Ligand Complex) c->e Thermodynamic Profile f Molecular Docking (Binding Pose Prediction) e->f Structural Validation

Caption: A multi-phase workflow for MoA studies.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step is designed to provide clear, quantifiable data that either supports or refutes the hypothesis of direct carbonic anhydrase inhibition.

Phase 1: Initial Characterization

Rationale: This is a high-throughput method to determine the initial potency of the chromane sulfonamide.[6] It relies on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare a serial dilution of the chromane sulfonamide in DMSO.

  • Assay Procedure:

    • Add 180 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only control.

    • Add 10 µL of the enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Rationale: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, which provides initial insights into the binding site.[8][9]

Step-by-Step Methodology:

  • Experimental Setup:

    • Perform the esterase activity assay as described above, but with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (pNPA).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[9]

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Caption: Lineweaver-Burk plots for different inhibition modes.

Phase 2: Biophysical Validation

Rationale: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11][12] This is a direct measurement of binding and does not rely on an enzymatic assay.[13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified carbonic anhydrase and dissolve the chromane sulfonamide in the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • The protein concentration in the cell should be 10-100 times the expected Kd, and the ligand concentration in the syringe should be 10-20 times the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Phase 3: Structural Elucidation

Rationale: To obtain a high-resolution 3D structure of the chromane sulfonamide bound to carbonic anhydrase.[15][16][17][18] This provides definitive evidence of the binding mode and the specific interactions between the inhibitor and the enzyme.[19]

Step-by-Step Methodology:

  • Crystallization:

    • Co-crystallization: Incubate the purified carbonic anhydrase with a molar excess of the chromane sulfonamide before setting up crystallization screens.

    • Soaking: Grow apo-crystals of carbonic anhydrase first, then transfer them to a solution containing the inhibitor.

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known carbonic anhydrase structure.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of results, all quantitative data should be summarized in tables.

Table 1: Summary of Enzymatic and Biophysical Data

CompoundIC50 (nM)Mode of InhibitionKd (ITC, nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Chromane Sulfonamide X15.2Competitive12.8-8.5-2.3
Acetazolamide (Control)12.1Competitive9.5-7.9-2.1

Interpretation: The data in Table 1 would strongly support a mechanism where Chromane Sulfonamide X acts as a competitive inhibitor of carbonic anhydrase. The close correlation between the IC50 and Kd values suggests that the enzymatic inhibition is driven by direct binding to the active site. The negative enthalpy (ΔH) indicates that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.

Conclusion

The systematic application of the workflows and protocols outlined in this guide will enable a thorough and robust elucidation of the mechanism of action for novel chromane sulfonamides as carbonic anhydrase inhibitors. By integrating enzymatic, biophysical, and structural data, researchers can build a comprehensive understanding of how these compounds interact with their target, providing a solid foundation for further drug development and optimization.

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An In-depth Technical Guide to the Identification of Biological Targets for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The "Why" Before the "How"

In modern drug discovery, a molecule's journey from a phenotypic screen "hit" to a validated lead candidate is fraught with a critical bottleneck: target deconvolution. The compound 3,4-dihydro-2H-1-benzopyran-6-sulfonamide represents a privileged scaffold; related structures have shown promise as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and as ligands for central monoamine receptors.[1][2] However, without a definitive understanding of its direct molecular targets, its therapeutic potential remains a black box. This guide is structured not as a rigid protocol, but as a logical, multi-pronged strategic workflow. It is designed for researchers, scientists, and drug development professionals to navigate the complex process of target identification, moving from hypothesis generation to robust validation. Our approach is grounded in the principle of self-validating systems, where each experimental stage is designed to rigorously test the hypotheses of the last, ensuring the highest degree of scientific integrity.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable, cost-effective strategy to generate a preliminary, testable list of potential protein targets.[3] This initial step leverages the vast amount of existing biological and chemical data to predict interactions based on structural similarity and physicochemical properties.[4] The core concept is that similar molecules often bind to similar targets.[4]

Causality of Approach:

We employ a dual-pronged computational strategy—ligand-based and structure-based—to broaden the search space and cross-validate predictions. A ligand-based approach asks, "What known targets are modulated by molecules chemically similar to ours?" A structure-based approach, like inverse docking, asks, "Which protein binding pockets in the human proteome are most likely to accommodate our molecule?"[4][5]

Key Computational Methodologies
MethodPrincipleApplication & RationaleKey Tools/Databases
Ligand-Based Similarity Search Compares the 2D or 3D structure of the query molecule to databases of compounds with known biological targets.[4]Hypothesis Generation: Rapidly identifies potential targets based on the principle of chemical similarity. This is particularly useful if derivatives of the scaffold have known activities.ChEMBL, PubChem, SciFinder, Similarity Ensemble Approach (SEA)[3]
Inverse/Reverse Docking Docks the small molecule ligand into the binding sites of a large collection of protein crystal structures.[4]Novel Target Identification: Screens the query molecule against the structural proteome to find potential binding partners, including those not previously associated with similar scaffolds.idTarget, PharmMapper, TarFisDock
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity and searches for proteins with binding sites matching this pharmacophore.[5]Refining Hits: Useful when a set of active analogs is available. It helps to understand the key interaction features required for binding and can filter docking results.MOE, Discovery Studio, ZINCPharmer
Machine Learning & AI Utilizes trained models to predict drug-target interactions based on complex patterns derived from large datasets of chemical structures and biological activities.[6][7]Predictive Power: Leverages the power of AI to uncover non-obvious relationships and predict potential on- and off-targets with increasing accuracy.[6]KinasePred[7], AI-based platforms

The output of this phase is not a definitive answer but a prioritized list of candidate proteins. These candidates will guide the design of subsequent biochemical and cellular experiments.

Part 2: Synthesis of a Chemical Probe: The Key to Fishing for Targets

To physically isolate binding partners from a complex biological milieu (e.g., a cell lysate), the small molecule must be converted into a "chemical probe." This involves chemically modifying the core scaffold to include a linker and a reporter tag (for affinity purification) or a photoreactive group (for covalent capture).[8][9]

Causality of Design:

The central challenge in probe design is to modify the molecule without disrupting its native binding to its target protein(s). Therefore, the attachment point for the linker must be at a position determined to be non-essential for biological activity, often guided by preliminary Structure-Activity Relationship (SAR) data.[10] Photoaffinity labeling (PAL) is often superior to simple affinity purification because it creates a covalent bond between the probe and its target upon UV irradiation.[11][12] This allows for the capture of even weak or transient interactions that might be lost during the washing steps of a traditional affinity pull-down.[8]

Workflow for Photoaffinity Probe Synthesis

G cluster_0 Probe Design & Synthesis cluster_1 Essential Probe Components A Core Scaffold (this compound) B Identify Non-Essential Modification Site (SAR) A->B C Synthesize Derivative with Linker Attachment Point B->C D Couple to Linker containing Photoreactive Group & Reporter Tag C->D E Final Probe (e.g., with Diazirine & Biotin) D->E Core Pharmacophore (Binds to Target) Photo Photoreactive Group (e.g., Diazirine, Benzophenone) Covalently links to target Core->Photo via Linker Tag Reporter Tag (e.g., Biotin) For purification Photo->Tag via Linker

Caption: Logical workflow for designing and synthesizing a photoaffinity probe.

Part 3: Experimental Target Identification: From Lysate to Protein List

With a potent chemical probe in hand, the next step is to use it to "fish" for binding partners in a proteome-wide manner. The two most robust and widely used approaches are Affinity Purification-Mass Spectrometry (AP-MS) and Photoaffinity Labeling (PAL) coupled with mass spectrometry.[13][14] A critical component of both workflows is the inclusion of a competition control, where the experiment is repeated in the presence of an excess of the original, unmodified small molecule. True binding partners will show significantly reduced enrichment in the competition sample, as the free compound outcompetes the probe for the binding site. This is a self-validating step crucial for distinguishing specific interactors from non-specific background proteins.[15]

Comparative Workflow: AP-MS vs. Photoaffinity Labeling (PAL)

G cluster_APMS Workflow 1: Affinity Purification (AP-MS) cluster_PAL Workflow 2: Photoaffinity Labeling (PAL) A1 Immobilize Affinity Probe (Molecule-Linker-Biotin) on Streptavidin Beads A2 Incubate with Cell Lysate (+/- Competition Control) A1->A2 A3 Wash to Remove Non-specific Binders A2->A3 A4 Elute Bound Proteins A3->A4 A5 Identify Proteins by LC-MS/MS A4->A5 P1 Incubate Live Cells or Lysate with Photoaffinity Probe (+/- Competition Control) P2 Irradiate with UV Light to Covalently Crosslink P1->P2 P3 Lyse Cells (if applicable) & Enrich Biotinylated Proteins on Streptavidin Beads P2->P3 P4 Wash Vigorously P3->P4 P5 On-Bead Digestion (Trypsin) P4->P5 P6 Identify Peptides by LC-MS/MS P5->P6

Caption: Comparison of AP-MS and Photoaffinity Labeling (PAL) workflows.

Detailed Protocol: Photoaffinity Labeling for Target Identification

This protocol outlines a generalized workflow. Optimization of probe concentration, UV exposure time, and lysis conditions is essential.

  • Preparation:

    • Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

    • Prepare two sets of samples: (A) Experimental and (B) Competition Control .

    • Prepare stock solutions of the photoaffinity probe and the parent compound in DMSO.

  • Probe Incubation:

    • Treat cells with the photoaffinity probe at a predetermined optimal concentration (e.g., 1-10 µM).

    • For the competition control, pre-incubate the cells with a 50-100 fold excess of the parent compound for 1 hour before adding the photoaffinity probe.

    • Incubate all samples for a specified time (e.g., 2-4 hours) under normal culture conditions.

  • Photo-Crosslinking:

    • Wash the cells gently with cold PBS to remove unbound probe.

    • Place the culture plates on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes.[8] The exact time and energy must be optimized to maximize crosslinking while minimizing cell damage.

  • Protein Extraction and Enrichment:

    • Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the supernatant with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C to capture the biotin-tagged, crosslinked protein complexes.

  • Washing and Digestion:

    • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digest. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate), add trypsin, and incubate overnight at 37°C. This cleaves the captured proteins into peptides, leaving the probe and non-protein components behind.

  • Mass Spectrometry and Data Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide fragmentation data.

    • Quantify the relative abundance of each identified protein in the experimental vs. competition control samples. True targets should be significantly depleted in the control lane.

Data Presentation: Prioritizing Hits

The raw output from the mass spectrometer must be refined into a high-confidence list of candidate targets.

Protein ID (UniProt)Gene NamePeptide Count (Probe)Peptide Count (Probe + Competitor)Enrichment Ratio (Probe / Control)P-value
P27348DPP445315.0< 0.001
P08913HTR2A2855.6< 0.01
Q13547CA22145.3< 0.01
P02768ALB1501451.030.85
P62258ACTG11101051.050.81

In this illustrative table, DPP4, HTR2A, and CA2 (Carbonic Anhydrase 2, a common target of sulfonamides[16]) are high-priority candidates due to their high enrichment ratio and statistical significance. Albumin (ALB) and Actin (ACTG1) are common non-specific binders and show no significant enrichment.

Part 4: Target Validation: From "Hit" to Confirmed Target

Identifying a protein via proteomics is not sufficient; it must be validated.[17] Target validation is the process of confirming that engagement of the putative target by the compound is responsible for the observed biological or therapeutic effect.[18][19] This requires a suite of orthogonal experiments.

Validation Strategy Workflow

G cluster_biochem Biochemical Validation (Direct Engagement) cluster_cell Cellular Validation (Functional Relevance) Start High-Confidence Hit List (from Proteomics) B1 Recombinant Protein Expression & Purification Start->B1 C1 Cellular Thermal Shift Assay (CETSA) (Confirms in-cell target engagement) Start->C1 C2 Genetic Perturbation (siRNA, shRNA, CRISPR Knockdown/out) Start->C2 B2 Direct Binding Assay (e.g., SPR, ITC, MST) B1->B2 B3 Functional/Enzymatic Assay (e.g., Inhibition Assay) B1->B3 Validated Validated Target B3->Validated Confirmation C3 Phenotypic Recapitulation (Does target knockdown mimic the compound's effect?) C1->C3 C2->C3 C3->Validated Confirmation

Caption: A multi-step workflow for validating candidate protein targets.

Key Validation Protocols
  • Biochemical Validation: Surface Plasmon Resonance (SPR)

    • Rationale: To quantitatively measure the direct binding affinity (K_D) and kinetics between the compound and a purified recombinant version of the target protein.

    • Protocol:

      • Immobilize the purified recombinant target protein onto a sensor chip.

      • Flow a series of concentrations of the this compound compound over the chip.

      • Measure the change in refractive index at the surface in real-time, which is proportional to the mass of the compound binding to the protein.

      • Calculate the association (k_on) and dissociation (k_off) rates to determine the binding affinity (K_D). A dose-dependent response confirms a direct interaction.

  • Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

    • Rationale: To confirm that the compound engages the target protein inside intact cells.[20] The principle is that a protein becomes more thermally stable when bound to a ligand.

    • Protocol:

      • Treat intact cells with the compound or a vehicle control.

      • Heat aliquots of the cell lysates to a range of different temperatures.

      • Cool and centrifuge the samples to pellet aggregated, denatured proteins.

      • Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

      • A positive result is a "shift" in the melting curve, where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control.

  • Functional Validation: siRNA-mediated Knockdown

    • Rationale: To test whether reducing the expression of the target protein can replicate the compound's phenotype.[17]

    • Protocol:

      • Transfect cells with either a non-targeting control siRNA or an siRNA specific to the mRNA of the target protein.

      • After 48-72 hours, confirm target protein knockdown by Western blot or qPCR.

      • Perform the original phenotypic assay (e.g., cell viability, reporter assay) on the knockdown cells.

      • If the knockdown of the target protein produces the same (or a very similar) phenotype as treating the cells with the compound, this provides strong evidence that the protein is a functionally relevant target.

Conclusion

The identification of the biological targets for this compound is a systematic, multi-disciplinary endeavor that marries computational prediction with advanced chemical biology and proteomic techniques. By following a logical progression from in silico hypothesis generation to chemical probe synthesis, proteome-wide screening, and finally, rigorous orthogonal validation, researchers can deconvolve the mechanism of action with a high degree of confidence. This structured, evidence-based approach is fundamental to advancing promising small molecules from chemical curiosities to potential therapeutic agents.

References

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The Pharmacokinetic Profile of 3,4-Dihydro-2H-1-benzopyran Sulfonamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Importance of the Benzopyran Sulfonamide Scaffold

The 3,4-dihydro-2H-1-benzopyran, commonly known as a chroman, is a privileged heterocyclic scaffold in medicinal chemistry. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including potential applications as anticancer agents and for treating neurological disorders.[1][2] The therapeutic efficacy and safety of these promising drug candidates are intrinsically linked to their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME profile of 3,4-dihydro-2H-1-benzopyran sulfonamide analogs is therefore critical for their successful development from promising leads into clinically viable drugs.

This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic attributes of this compound class. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess and interpret the ADME characteristics of novel 3,4-dihydro-2H-1-benzopyran sulfonamide analogs. We will delve into the key experimental workflows, from in vitro metabolic stability and plasma protein binding assays to in vivo pharmacokinetic studies, providing not just the "how" but also the "why" behind these critical evaluations.

I. Absorption and Bioavailability: Crossing the Barriers

For a drug to exert its systemic effect, it must first be absorbed into the bloodstream. The oral bioavailability of 3,4-dihydro-2H-1-benzopyran sulfonamide analogs is influenced by a multitude of factors, including their aqueous solubility, permeability across the intestinal membrane, and susceptibility to first-pass metabolism.

II. Distribution: Where Do the Molecules Go?

Once absorbed, a drug distributes throughout the body, and only the unbound fraction is typically free to interact with its target and exert a therapeutic effect. The extent of plasma protein binding is a critical parameter that influences the distribution and, consequently, the efficacy and clearance of a drug.

Plasma Protein Binding of Sulfonamides:

Sulfonamides as a class are known to bind to plasma proteins, primarily albumin. This binding is a reversible process, and an equilibrium exists between the bound and unbound drug in the plasma.[3] The extent of binding can significantly impact the drug's volume of distribution, half-life, and the concentration of free drug available to reach the target site. For instance, a novel synthetic sulfonamide with a chromene scaffold, KCN1, was found to be extensively plasma-bound.[1][2]

Experimental Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol outlines a standard and widely accepted method for determining the plasma protein binding of a test compound.[3]

Objective: To determine the percentage of the test compound that is bound to plasma proteins at equilibrium.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 96-well format)

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions. This typically involves soaking in deionized water followed by a water/ethanol mixture.[4]

  • Compound Spiking: Spike the test compound into the plasma to achieve the desired final concentration (e.g., 1-10 µM).

  • Dialysis Setup:

    • Pipette the compound-spiked plasma into one chamber of the dialysis cell.

    • Pipette an equal volume of PBS into the opposing chamber.

  • Equilibration: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).[3]

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Sample Preparation for Analysis:

    • For the plasma sample, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • For the buffer sample, add an equivalent amount of blank plasma and then perform the same protein precipitation step. This ensures matrix matching for the analysis.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from both the plasma and buffer samples by a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + unbound).

    • Calculate the percentage of bound drug using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method is considered the "gold standard" as it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[5]

  • 37°C Incubation: This temperature mimics physiological conditions.

  • LC-MS/MS Analysis: This provides the high sensitivity and selectivity required for accurate quantification of the drug in complex biological matrices.

III. Metabolism: The Biotransformation Pathway

The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[6][7] The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.

For sulfonamides, common metabolic pathways include N-acetylation and oxidation.[6][7] The chroman ring itself can also be a site of metabolism, for instance, through hydroxylation. A study on a fluoro-substituted δ-tocotrienol derivative, which also contains a chroman ring, demonstrated that the chroman ring remained intact during metabolism in mouse liver microsomes.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a common high-throughput screening method to assess the intrinsic clearance of a compound.[9][10][11]

Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cold acetonitrile with an internal standard

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test compound in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a microcentrifuge tube, pre-warm the liver microsomes and the test compound working solution at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the tube.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Self-Validating System:

  • Negative Control: A parallel incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation of the compound.

  • Positive Control: A compound with known metabolic lability (e.g., testosterone or verapamil) should be run alongside the test compound to ensure the metabolic activity of the liver microsomes.

Diagram: General Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_incubate prep_lm Prepare Liver Microsome Suspension prep_lm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (add NADPH) prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sampling quench Quench Reaction (add cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_rem Calculate % Remaining analyze->calc_rem plot Plot ln(% Remaining) vs. Time calc_rem->plot calc_pk Calculate t½ and Clint plot->calc_pk

Caption: Workflow for assessing metabolic stability in liver microsomes.

Cytochrome P450 Reaction Phenotyping

Identifying the specific CYP450 enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[12][13] This is typically achieved through two main approaches:

  • Recombinant Human CYPs: The test compound is incubated with individual, recombinantly expressed human CYP enzymes to directly identify which isoforms can metabolize it.[14][15]

  • Chemical Inhibition in Human Liver Microsomes (HLM): The compound is incubated with HLMs in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that particular CYP enzyme.[14][15]

Diagram: Approaches to CYP450 Reaction Phenotyping

G cluster_rec Recombinant Human CYPs cluster_hlm Chemical Inhibition in HLMs start CYP450 Reaction Phenotyping rec_cyp1a2 Incubate with recCYP1A2 start->rec_cyp1a2 hlm_control Incubate with HLMs (Control) start->hlm_control rec_cyp2d6 Incubate with recCYP2D6 rec_cyp1a2->rec_cyp2d6 rec_cyp3a4 Incubate with recCYP3A4 rec_cyp2d6->rec_cyp3a4 rec_other ...other recCYPs rec_cyp3a4->rec_other rec_result Directly Identify Metabolizing Isoforms rec_other->rec_result hlm_inhib Incubate with HLMs + Selective Inhibitors hlm_control->hlm_inhib hlm_result Infer Isoform Involvement from Inhibition hlm_inhib->hlm_result

Caption: Two primary methods for identifying metabolizing CYP450 enzymes.

IV. Excretion: The Elimination Route

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces). For sulfonamides, renal excretion is a significant pathway.[16] The N4-acetylated metabolites of sulfonamides are also actively secreted by the renal tubules.[16]

V. In Vivo Pharmacokinetics: The Integrated Picture

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in preclinical species are essential to understand the overall disposition of a drug in a whole organism.[17] These studies provide key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

A Case Study: KCN1

A study on KCN1, a novel synthetic sulfonamide with a 2,2-dimethyl-2H-chromen-6-yl moiety, provides valuable preclinical pharmacokinetic data in mice.[1][2]

ParameterIntravenous (IV)Intraperitoneal (IP)
Dose 10 mg/kg60 mg/kg
Cmax (µg/mL) 32.412.3
Tmax (h) 0.0830.5
AUC (µg·h/mL) 28.668.3
t½ (h) 4.86.2
CL (L/h/kg) 0.35-
Vd (L/kg) 2.4-

Data adapted from Wang W, et al. (2012).[1][2]

These data indicate that KCN1 has a moderate clearance and a relatively large volume of distribution, suggesting good tissue penetration. The half-life of around 5-6 hours suggests that it is cleared from the body at a moderate rate.

Experimental Protocol: A Generalized Workflow for a Preclinical Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of a test compound after administration to a preclinical species (e.g., rat or mouse).

Methodology:

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer a defined dose of the test compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Separate plasma from the blood samples by centrifugation.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Diagram: Workflow for a Preclinical Pharmacokinetic Study

G animal_model Select Animal Model (e.g., Rat) drug_admin Drug Administration (e.g., Oral, IV) animal_model->drug_admin sample_collection Blood Sample Collection (Time Course) drug_admin->sample_collection sample_processing Plasma Separation sample_collection->sample_processing bioanalysis Quantification by HPLC-MS/MS sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

VI. Conclusion and Future Directions

The 3,4-dihydro-2H-1-benzopyran sulfonamide scaffold represents a promising area for the discovery of novel therapeutics. A thorough understanding and early evaluation of the pharmacokinetic properties of these analogs are paramount for their successful translation to the clinic. This guide has provided an overview of the key ADME considerations and detailed experimental protocols for their assessment.

Future research should focus on establishing clear structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR) for the ADME properties of this compound class. This will enable the rational design of new analogs with optimized pharmacokinetic profiles, ultimately increasing the likelihood of identifying safe and effective drug candidates.

References

  • YouTube. (2022). PPB Training Video. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. Retrieved from [Link]

  • ResearchGate. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • PubMed. (2025). Cytochrome P450 reaction phenotyping: State of the art. Retrieved from [Link]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Wang W, et al. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLoS ONE, 7(9), e44883. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubMed. (2012). KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. Retrieved from [Link]

  • ResearchGate. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. Retrieved from [Link]

  • ResearchGate. (2015). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • Pharmidex. (n.d.). Pharmacokinetics - In vivo. Retrieved from [Link]

  • NIH. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Retrieved from [Link]

  • MDPI. (2020). Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. Retrieved from [Link]

  • PubMed Central. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples. Retrieved from [Link]

  • PubMed. (2022). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma. Retrieved from [Link]

  • PubMed. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link]

  • PubMed. (2012). In Vitro Cytochrome P450-mediated Metabolism of Exemestane. Retrieved from [Link]

  • NIH. (2019). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Retrieved from [Link]

  • Semantic Scholar. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link]

  • PubMed. (1998). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Retrieved from [Link]

  • PubMed. (1976). Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Retrieved from [Link]

  • PubMed. (1987). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Retrieved from [Link]

  • PubMed. (1981). Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man. Structural Requirements of Sulphonamides for Active Tubular Secretion. Retrieved from [Link]

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  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

Sources

initial toxicity assessment of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Assessment of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Introduction: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery and chemical safety, the early and rigorous assessment of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for the , a molecule integrating the structural motifs of a chroman (dihydro-2H-1-benzopyran) and a sulfonamide. Given the limited publicly available toxicological data for this specific entity, this document outlines a tiered, evidence-based strategy, beginning with computational predictions and progressing to targeted in vitro assays. This approach is designed to efficiently identify potential liabilities, conserve resources, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The strategy herein is grounded in guidelines from internationally recognized bodies, including the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). It is intended for researchers, toxicologists, and drug development professionals to build a foundational safety profile for novel chemical entities like this compound.

Section 1: Compound Profile and Structural Considerations

1.1. Physicochemical Characteristics (Predicted)

While experimental data is sparse, the structure of this compound allows for the prediction of key physicochemical properties that influence its toxicokinetic and toxicodynamic profile. The presence of the sulfonamide group suggests potential for hydrogen bonding and moderate polarity, which will influence solubility and membrane permeability.

1.2. Structural Alerts for Toxicity

A critical first step is the identification of structural fragments that have been associated with toxicity.

  • Aromatic Sulfonamide Moiety: The sulfonamide group is a well-known structural alert. While essential for the therapeutic activity of many drugs, it is also associated with idiosyncratic adverse drug reactions, including hypersensitivity reactions, Stevens-Johnson syndrome, and potential for hematological toxicities. The aromatic amine potential, if metabolized, can lead to the formation of reactive metabolites.

  • Benzopyran Ring: The benzopyran core is generally considered to be of low toxicity. However, its metabolic fate is crucial. Hydroxylation or other modifications of the ring system could potentially lead to the formation of reactive intermediates such as quinones.

Section 2: In Silico Toxicity Prediction - The First Tier

Computational toxicology provides a rapid, cost-effective initial screen to predict potential toxicities and guide subsequent in vitro testing. This approach utilizes established Quantitative Structure-Activity Relationship (QSAR) models.

2.1. Recommended In Silico Workflow

  • SMILES Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule.

  • Model Selection: Utilize a battery of validated QSAR models covering key toxicological endpoints. Recommended platforms include Toxtree, GUSAR, and the OECD QSAR Toolbox.

  • Endpoint Prediction:

    • Genotoxicity: Predict mutagenicity (Ames test outcome) and clastogenicity (chromosome damage).

    • Carcinogenicity: Assess the potential for carcinogenicity based on structural alerts.

    • Skin Sensitization: Predict the potential to cause allergic contact dermatitis.

    • hERG Inhibition: Predict the likelihood of blocking the hERG potassium channel, a key risk factor for cardiac arrhythmias.

    • Hepatotoxicity: Screen for potential liver toxicity.

2.2. Visualization of In Silico Workflow

cluster_input Input cluster_platform QSAR Platforms cluster_endpoints Predicted Endpoints cluster_output Output SMILES Canonical SMILES of This compound Platform Toxtree / OECD Toolbox / GUSAR SMILES->Platform Geno Genotoxicity Platform->Geno Carc Carcinogenicity Platform->Carc Skin Skin Sensitization Platform->Skin hERG hERG Inhibition Platform->hERG Hepato Hepatotoxicity Platform->Hepato Report Preliminary Hazard Report Geno->Report Carc->Report Skin->Report hERG->Report Hepato->Report

Caption: In Silico Toxicity Prediction Workflow.

Section 3: In Vitro General Cytotoxicity Assessment

The next tier involves assessing the compound's effect on cell viability across different cell types to determine its basal cytotoxicity and guide concentration selection for more specific assays.

3.1. Cell Line Selection Rationale

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity. These cells retain some metabolic capacity.

  • HEK293 (Human Embryonic Kidney): Represents a model for potential nephrotoxicity.

  • A relevant target-organ cell line (if applicable): If the compound has a specific intended biological target, a cell line from that tissue should be included.

3.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 100 µM in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

3.3. Hypothetical Data Presentation

Cell LineIncubation TimeIC₅₀ (µM)
HepG224 hours> 100
HepG248 hours85.2
HEK29324 hours> 100
HEK29348 hours92.5

3.4. Visualization of Cytotoxicity Workflow

Methodological & Application

Application Notes and Protocols for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[1][2][3] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[1][3]

The involvement of specific CA isoforms in the pathophysiology of a range of diseases has rendered them attractive targets for therapeutic intervention.[4] For instance, inhibition of CA II is a cornerstone in the management of glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in response to hypoxia in many solid tumors, represents a promising strategy in oncology.[1][5] These tumor-associated isoforms are pivotal in pH regulation within the tumor microenvironment, facilitating cancer cell survival and proliferation.[1][5]

Sulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety (—SO₂NH₂) coordinating to the zinc ion in the enzyme's active site.[6] The ongoing quest for isoform-selective inhibitors with improved pharmacological profiles has led to the exploration of diverse chemical scaffolds, including the 3,4-dihydro-2H-1-benzopyran (chroman) ring system. The compound 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and its derivatives have emerged as a promising class of CA inhibitors with the potential for isoform selectivity.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a carbonic anhydrase inhibitor. This document outlines the synthesis, characterization, and detailed protocols for evaluating its inhibitory activity and selectivity against various CA isoforms.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below. The structural integrity and purity of the final compound should be rigorously confirmed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.[7]

Representative Synthesis Protocol:

A plausible synthetic route involves the chlorosulfonylation of 3,4-dihydro-2H-1-benzopyran followed by amination.

  • Chlorosulfonylation of 3,4-dihydro-2H-1-benzopyran:

    • To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 3,4-dihydro-2H-1-benzopyran dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, is then filtered, washed with cold water, and dried.

  • Amination of 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride:

    • Dissolve the dried sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

    • Cool the solution to 0 °C and bubble ammonia gas through it, or add an excess of aqueous ammonia solution dropwise.

    • Stir the reaction mixture at room temperature for several hours.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of this compound against various CA isoforms can be determined using a colorimetric assay based on the esterase activity of the enzyme.[1] This method monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[1]

Experimental Workflow for In Vitro CA Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, CA Enzyme Stock, Substrate Stock, and Inhibitor Stock Solutions plate_setup Set up plate with Assay Buffer, Inhibitor dilutions (or DMSO control), and CA Enzyme Solution reagent_prep->plate_setup Dispense into wells pre_incubation Pre-incubate at room temperature (e.g., 15 minutes) plate_setup->pre_incubation reaction_initiation Initiate reaction by adding p-NPA Substrate Solution pre_incubation->reaction_initiation measurement Measure absorbance at 405 nm in kinetic mode reaction_initiation->measurement calc_rate Calculate initial reaction rates (V₀) from the linear phase of the kinetic curve measurement->calc_rate Raw kinetic data calc_inhibition Determine Percent Inhibition for each inhibitor concentration calc_rate->calc_inhibition calc_ic50 Plot Percent Inhibition vs. log[Inhibitor] and determine IC₅₀/Kᵢ values calc_inhibition->calc_ic50

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Detailed Protocol for In Vitro Carbonic Anhydrase Inhibition Assay:

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4.

  • CA Enzyme Stock Solutions: Reconstitute lyophilized CA isoforms in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80 °C.

  • CA Working Solutions: On the day of the assay, dilute the enzyme stock solutions with cold assay buffer to the desired working concentration.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of p-NPA in DMSO.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock solution for acetazolamide.

Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 180 µL of Assay Buffer and 20 µL of Substrate Solution.

    • Control wells (100% activity): 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of CA Working Solution.

    • Inhibitor wells: 158 µL of Assay Buffer, 2 µL of the test compound at various dilutions in DMSO, and 20 µL of CA Working Solution.

    • Perform all measurements in triplicate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Representative Carbonic Anhydrase Inhibition Data

The following table presents representative inhibition data for chromene-based sulfonamides against four human CA isoforms, based on published literature for structurally related compounds.[1] This data illustrates the potential for isoform selectivity within this class of inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Representative Chromene Sulfonamide 1 213.735.16.35.9
Representative Chromene Sulfonamide 2 531439.54850

Note: The data for "Representative Chromene Sulfonamide" is illustrative and based on values reported for similar structures in the cited literature.[1]

Cell-Based Assays for Assessing Cellular Activity

To evaluate the efficacy of this compound in a more physiologically relevant context, cell-based assays are crucial. These assays can assess the compound's ability to penetrate cell membranes and inhibit CA activity in a cellular environment, particularly in cancer cell lines that overexpress target isoforms like CA IX and XII.

Workflow for Cell-Based CA Inhibition Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Cell Viability/Proliferation Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells (e.g., MCF-7, A-549) in 96-well plates cell_incubation Incubate cells to allow attachment cell_seeding->cell_incubation compound_addition Treat cells with varying concentrations of This compound cell_incubation->compound_addition treatment_incubation Incubate for a defined period (e.g., 24-72 hours) compound_addition->treatment_incubation viability_assay Perform MTT, XTT, or similar viability assay treatment_incubation->viability_assay readout Measure absorbance or fluorescence viability_assay->readout calc_viability Calculate percent cell viability readout->calc_viability calc_ic50 Determine IC₅₀ for cell growth inhibition calc_viability->calc_ic50

Caption: General workflow for assessing the antiproliferative effects of a CA inhibitor.

Protocol for Cell Proliferation Assay (MTT Assay):
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for cell growth inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective carbonic anhydrase inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of this compound and its analogs. Further investigations should focus on determining the selectivity profile against a broader panel of CA isoforms and elucidating the structure-activity relationships to guide the design of next-generation inhibitors with enhanced potency and isoform specificity. Such efforts will be instrumental in advancing the therapeutic potential of this chemical class for the treatment of a variety of diseases, including cancer and glaucoma.

References

  • Angeli, A., et al. (2020). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 25(15), 3485. Available at: [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3967-3983.
  • Abdel-Aziz, A. A., et al. (2015). Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives. European Journal of Medicinal Chemistry, 98, 266-277. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as drug candidates for a plethora of pathologies.
  • Gülçin, İ., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sethi, K. K., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences, 22(14), 7654. Available at: [Link]

  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373–392.
  • SciSpace. Biological Activities Of Sulfonamides. Available at: [Link]

  • Angeli, A., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 20(23), 5863. Available at: [Link]

  • Dudutienė, V., et al. (2014). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 733-737. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis and biological activity of a series of benzopyran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4789.
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Pharmacology & Pharmacy, 7(11), 441-457. Available at: [Link]

  • Patel, R. B., et al. (2012). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 4(4), 1466-1472.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available at: [Link]

  • Cadogan, J. I. G., et al. (1996). The Generation and Reactions of 3,4-Didehydro-2H-(1)benzopyran, a Highly Strained Heterocycle. Journal of the Chemical Society, Perkin Transactions 1, (20), 2445-2452.
  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3290. Available at: [Link]

Sources

Application Note & Protocol: Development of a Cell-Based Assay to Quantify Intracellular Acidification Induced by 3,4-dihydro-2H-1-benzopyran-6-sulfonamide (SLC-0111)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Tumor pH Homeostasis with SLC-0111

The tumor microenvironment is characterized by hypoxia and acidosis, conditions that cancer cells adapt to and exploit for their growth and survival. A key player in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Under hypoxic conditions, CA IX is upregulated and functions to maintain a stable, slightly alkaline intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[3][4] This enzymatic activity contributes to an acidic extracellular space, which promotes tumor invasion and metastasis while protecting cancer cells from an otherwise lethal internal acidic environment.[1][5]

3,4-dihydro-2H-1-benzopyran-6-sulfonamide, also known as SLC-0111, is a potent, ureido-substituted benzenesulfonamide that acts as a selective inhibitor of CA IX.[6][7][8] By targeting the enzymatic activity of CA IX, SLC-0111 disrupts the delicate pH balance maintained by cancer cells.[6][8] This inhibition is hypothesized to block the efflux of protons, leading to intracellular acidification, which in turn can trigger apoptosis, reduce cell viability, and impair migration.[3][8] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in multiple solid tumor models, and it has undergone Phase I clinical trials in patients with advanced solid tumors.[6][7][9]

This application note provides a detailed, field-proven protocol for a robust cell-based assay to quantify the dose-dependent effect of SLC-0111 on intracellular pH in cancer cells. The assay leverages the ratiometric pH-sensitive fluorescent dye, BCECF-AM, to provide a reliable and reproducible method for researchers in academic and drug development settings.

Assay Principle: Ratiometric Fluorescence Measurement of Intracellular pH

The core of this assay is the accurate measurement of intracellular pH (pHi). This is achieved using the fluorescent indicator 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

  • Cell Loading : The acetoxymethyl (AM) ester form of BCECF is lipophilic and readily crosses the plasma membrane of living cells.

  • Dye Activation : Once inside the cell, non-specific intracellular esterases cleave the AM groups, rendering the BCECF molecule fluorescent, polar, and membrane-impermeant, thus trapping it in the cytoplasm.

  • pH-Dependent Fluorescence : The fluorescence emission of BCECF is highly dependent on pH. The excitation spectrum of BCECF exhibits an isosbestic point at approximately 440 nm (where fluorescence is pH-independent) and a pH-sensitive peak at around 490 nm.

  • Ratiometric Measurement : By measuring the ratio of fluorescence intensity at the pH-sensitive wavelength to the pH-insensitive wavelength (Emission at ~535 nm), we can determine the intracellular pH. This ratiometric approach is a self-validating system as it corrects for variations in dye concentration, photobleaching, and cell number, leading to highly accurate and reproducible results.[10]

The inhibition of CA IX by SLC-0111 is expected to cause a decrease in pHi, which will be detected as a change in the BCECF fluorescence ratio.

Visualizing the Mechanism and Workflow

To better understand the biological basis and the experimental procedure, the following diagrams have been generated.

G cluster_membrane Plasma Membrane cluster_inside Intracellular Space (Alkaline) H_ext H+ CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_ext->CAIX Enters Cell H2O_ext H2O H2O_ext->CAIX CAIX->H_ext Catalyzes HCO3_int HCO3- CAIX->HCO3_int H_int H+ Apoptosis Apoptosis / Reduced Viability H_int->Apoptosis Accumulation Leads to CO2_int CO2 CO2_int->CAIX H2O_int H2O H2O_int->CAIX SLC0111 SLC-0111 SLC0111->CAIX Inhibits

Caption: Mechanism of SLC-0111-induced intracellular acidification.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Staining cluster_acq Phase 3: Data Acquisition & Analysis arrow arrow start Culture CA IX-expressing Cancer Cells (e.g., HT-29, MDA-MB-231) seed Seed Cells into 96-well Black, Clear-Bottom Plate start->seed hypoxia (Optional) Induce Hypoxia (1% O2, 24h) to Upregulate CA IX seed->hypoxia treat Treat Cells with SLC-0111 Dose-Response (e.g., 0.1 nM to 100 µM) hypoxia->treat incubate Incubate for Optimal Duration (e.g., 6-24 hours) treat->incubate load Load Cells with BCECF-AM Dye incubate->load wash Wash to Remove Extracellular Dye load->wash read Read Fluorescence on Plate Reader (Ex1: 490nm, Ex2: 440nm, Em: 535nm) wash->read analyze Calculate 490/440 Ratio, Convert to pHi, Plot Dose-Response read->analyze calibrate Generate Calibration Curve (Nigericin / High K+ Buffer) calibrate->analyze end_point Determine IC50 for Intracellular Acidification analyze->end_point

Caption: Experimental workflow for the cell-based pHi assay.

Detailed Experimental Protocols

PART A: Materials and Reagents
  • Cell Lines: Human colorectal adenocarcinoma cell line HT-29 or human breast cancer cell line MDA-MB-231 (known to express CA IX).

  • Compound: this compound (SLC-0111).

  • Culture Medium: McCoy's 5A (for HT-29) or DMEM (for MDA-MB-231), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Fluorescent Dye: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

    • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

    • Calibration Buffer (High K+): 120 mM KCl, 20 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 20 mM HEPES. Adjust pH to a range of values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8) with 1 M HCl or 1 M NaOH.

  • Reagents:

    • Nigericin (10 µM in Calibration Buffer) for pH calibration.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA (0.25%).

  • Equipment:

    • Humidified cell culture incubator (37°C, 5% CO2).

    • Hypoxia chamber or incubator (optional, for 1% O2).

    • Fluorescence microplate reader with dual excitation capability (or dual monochromators).

    • 96-well black, clear-bottom cell culture plates.

    • Inverted microscope for cell culture monitoring.

PART B: Cell Seeding and Hypoxia Induction
  • Cell Culture: Maintain the chosen cell line according to standard cell culture protocols. Ensure cells are healthy and in the logarithmic growth phase.

  • Seeding: Trypsinize and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • (Optional) Hypoxia Induction: To mimic the tumor microenvironment and potentially increase the assay window by upregulating CA IX, replace the culture medium with fresh, pre-warmed medium and place the plate in a hypoxic incubator (1% O2, 5% CO2, 37°C) for 24 hours prior to compound treatment.

PART C: Compound Treatment
  • Compound Preparation: Prepare a 10 mM stock solution of SLC-0111 in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate SLC-0111 concentration or vehicle (DMSO) control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 18-20 hours) under either normoxic or hypoxic conditions.[10] The optimal incubation time should be determined empirically for the chosen cell line.

PART D: BCECF-AM Loading and pHi Measurement
  • Dye Preparation: Prepare a 2 µM BCECF-AM working solution in Loading Buffer (HBSS) immediately before use. Protect from light.

  • Dye Loading: After compound incubation, gently wash the cells twice with 100 µL of warm Loading Buffer.

  • Add 100 µL of the 2 µM BCECF-AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[10]

  • Wash: Wash the cells three times with 100 µL of warm Loading Buffer to remove any extracellular dye. After the final wash, leave 100 µL of Loading Buffer in each well.

  • Fluorescence Reading: Immediately measure the fluorescence in a pre-warmed (37°C) plate reader.

    • Excitation 1 (pH-sensitive): 490 nm

    • Excitation 2 (pH-insensitive): 440 nm

    • Emission: 535 nm

    • Record the ratio of the fluorescence intensity at Ex490/Em535 to Ex440/Em535.

PART E: Calibration and Data Analysis

Causality: To convert the fluorescence ratios into absolute pHi values, a calibration curve must be generated. This is achieved by clamping the intracellular pH to the known pH of the extracellular buffer using the K+/H+ ionophore, nigericin.

  • Prepare Calibration Wells: Dedicate a separate set of wells (or a separate plate) with cells prepared as above (without compound treatment) for calibration.

  • Equilibration: Wash the calibration wells with the High K+ Calibration Buffers (one pH value per set of wells). Add 100 µL of the appropriate pH buffer containing 10 µM nigericin to each well.

  • Incubation: Incubate for 5-10 minutes at 37°C to allow the intracellular and extracellular pH to equilibrate.

  • Read Fluorescence: Read the fluorescence ratios as described in Part D, step 6.

  • Generate Curve: Plot the known pH values of the calibration buffers (x-axis) against the corresponding 490/440 nm fluorescence ratios (y-axis). Fit the data with a linear or sigmoidal regression to generate the calibration curve.

  • Data Conversion: Use the equation from the calibration curve to convert the experimental fluorescence ratios from the SLC-0111 treated wells into absolute pHi values.

  • Dose-Response Analysis: Plot the calculated pHi values against the logarithm of the SLC-0111 concentration. Fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC50 value, which represents the concentration of SLC-0111 that causes a 50% reduction in intracellular pH relative to the baseline.

Quantitative Data and Expected Results

The following table summarizes representative data that could be expected from this assay, based on published literature for similar inhibitors.[10]

Cell LineTreatment ConditionSLC-0111 Conc.Baseline pHipHi after TreatmentExpected Change in pHi
HT-29Hypoxia (1% O2)Vehicle (0.1% DMSO)~7.4~7.40
HT-29Hypoxia (1% O2)IC50 Concentration~7.4~7.1~-0.3
HT-29Hypoxia (1% O2)Max Concentration~7.4~6.8~-0.6
MDA-MB-231NormoxiaVehicle (0.1% DMSO)~7.3~7.30
MDA-MB-231NormoxiaIC50 Concentration~7.3~7.1~-0.2

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal Insufficient cell number; Incomplete BCECF-AM hydrolysis; Dye leakage.Increase seeding density; Extend dye loading time or check cell health (esterase activity); Ensure washes are done quickly and with warm buffer.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete washing.Use a multichannel pipette for seeding and reagent addition; Avoid using the outer wells of the plate; Ensure thorough but gentle washing.
No or Small Change in pHi with SLC-0111 Low CA IX expression in the chosen cell line; Inactive compound; Insufficient incubation time.Confirm CA IX expression via Western Blot or qPCR; Use hypoxia to upregulate expression; Verify compound activity with an enzymatic assay; Perform a time-course experiment (6, 12, 24, 48h).
Calibration Curve has a Poor Fit (Low R²) Inaccurate pH of calibration buffers; Incomplete pH equilibration.Re-verify the pH of all buffers immediately before use; Increase nigericin incubation time to 15 minutes.

References

  • Application Notes and Protocols: Measuring Intracellular pH Changes After EIPA Tre
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail - Semantic Scholar.
  • The Discovery and Development of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide - Benchchem.
  • Application Notes and Protocols for Measuring the Effect of Hcaix-IN-1 on Intracellular pH - Benchchem.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed Central.
  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investig
  • Probe for the measurement of cell surface pH in vivo and ex vivo - PNAS.
  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migr
  • Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy - PMC - NIH.
  • Tumor pH and Its Measurement | Journal of Nuclear Medicine.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors - ResearchG
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)

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Application Note: A Validated Protocol for Characterizing 3,4-dihydro-2H-1-benzopyran-6-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These zinc-containing enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This seemingly simple reaction is pivotal in pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer, making CAs significant targets for drug discovery.[1][2][4]

The sulfonamide functional group (R-SO2NH2) is a cornerstone of CA inhibitor design.[2][4][5] The primary sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[4][6] The compound of interest, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, possesses this key functional group, making it a prime candidate for evaluation as a carbonic anhydrase inhibitor. This application note provides a robust, step-by-step protocol for testing its inhibitory activity using a validated in vitro colorimetric assay.

Scientific Rationale: The Colorimetric Assay Principle

The protocol described herein utilizes the esterase activity of carbonic anhydrase. The enzyme is capable of hydrolyzing the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP).[1] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner. This allows for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the enzyme inhibition assay, from reagent preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Reagent & Buffer Preparation P2 Compound Serial Dilution P1->P2 A1 Plate Setup: Buffer, Inhibitor, Enzyme P2->A1 A2 Enzyme-Inhibitor Pre-incubation A1->A2 A3 Initiate Reaction with Substrate (p-NPA) A2->A3 A4 Kinetic Absorbance Measurement A3->A4 D1 Calculate Reaction Rates (Slopes) A4->D1 D2 Normalize Data to % Inhibition D1->D2 D3 Non-linear Regression: Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4 G cluster_input Input Data cluster_processing Analysis Steps cluster_output Output Parameter Concentration [Inhibitor] LogTransform Log Transform [Inhibitor] Concentration->LogTransform Rate Reaction Rate Normalization Normalize to % Inhibition Rate->Normalization CurveFit Non-linear Regression (Sigmoidal Fit) LogTransform->CurveFit Normalization->CurveFit IC50 IC50 Value CurveFit->IC50

Caption: Logical flow of IC50 value determination.

Mechanism of Inhibition: The Role of the Sulfonamide Group

The inhibitory activity of this compound is predicated on the interaction of its sulfonamide group with the zinc ion (Zn2+) at the core of the carbonic anhydrase active site. This interaction is a hallmark of this class of inhibitors. [4][6]

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH- Zn->OH Catalytic Nucleophile Thr199 Thr199 Gln92 Gln92 Sulfonamide R-SO2NH2 Sulfonamide->Zn Coordination Bond (Displaces OH-) Sulfonamide->Thr199 H-Bond

Caption: Simplified schematic of sulfonamide binding to the CA active site.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points must be strictly adhered to:

  • Positive Control: Acetazolamide is a well-characterized, potent CA inhibitor. Its inclusion validates the assay's ability to detect inhibition. The calculated IC50 for Acetazolamide should be consistent with literature values.

  • Vehicle Control (Max Activity): The DMSO control is essential to confirm that the solvent used to dissolve the compounds does not independently affect enzyme activity.

  • Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause the reaction rate to slow over time.

  • Isoform Selectivity: This protocol uses hCA II, a ubiquitous isoform. To build a comprehensive profile, this compound should be tested against a panel of other CA isoforms (e.g., CA I, IX, XII) to determine its selectivity, which is a critical parameter in drug development. [8][9] By following this detailed protocol, researchers can confidently and accurately characterize the inhibitory potential of this compound against carbonic anhydrase, generating crucial data for drug development and further scientific inquiry.

References

  • Nocentini, A., & Supuran, C. T. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(21), 3899. Available at: [Link]

  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4991. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 10(13), 1603-1621. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]

  • Salis, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 451-457. Available at: [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177-2185. Available at: [Link]

  • Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 957-995. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available at: [Link]

  • Basran, J., & Hothi, P. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • Racz, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311. Available at: [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Wang, S., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 80-89. Available at: [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(5), 2296-2308. Available at: [Link]

  • Babaoglu, K., & Page, M. I. (2006). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 1(3), 255-269. Available at: [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4153. Available at: [Link]

  • Monti, S. M., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation Against Isoforms I, II, IX and XII and Molecular Docking Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. Available at: [Link]

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The Versatility of the Chroman-6-Sulfonamide Scaffold: A Guide to its Application as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1-benzopyran, or chroman, nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] When functionalized with a sulfonamide group at the 6-position, this core structure gives rise to the 3,4-dihydro-2H-1-benzopyran-6-sulfonamide class of molecules. These compounds have emerged as versatile chemical probes and starting points for drug discovery, targeting a range of proteins implicated in autoimmune diseases, diabetes, cancer, and infectious diseases.[2][3][4]

This guide provides an in-depth exploration of the applications of this scaffold, detailing its mechanism of action against key biological targets and providing robust, field-proven protocols for its use in research and drug development settings. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

Application I: Probing Autoimmune Pathways through RORγt Inverse Agonism

Mechanism of Action: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor for the differentiation of Th17 cells, which are critical drivers of inflammation in numerous autoimmune diseases. RORγt promotes the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Derivatives of the chroman-6-sulfonamide scaffold have been identified as potent and selective inverse agonists of RORγt.[2] By binding to the ligand-binding domain of RORγt, these chemical probes stabilize an inactive conformation of the receptor, leading to the repression of IL-17 gene transcription and a subsequent reduction in Th17-mediated inflammation.[2]

RORgt_Pathway cluster_nucleus Nucleus Probe Chroman-6-sulfonamide Derivative RORgt RORγt Probe->RORgt Binds & Inhibits IL17 IL-17 Production RORgt->IL17 Promotes Th17 Th17 Cell Differentiation Th17->RORgt Expresses Inflammation Autoimmune Inflammation IL17->Inflammation Drives

Caption: RORγt signaling pathway and the inhibitory action of chroman-6-sulfonamide probes.

Protocol: RORγt Reporter Gene Assay

This protocol describes a cell-based assay to quantify the inverse agonist activity of a test compound on RORγt-mediated transcription.

Principle: A human cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the human RORγt ligand-binding domain fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Constitutive activation by RORγt drives luciferase expression. An inverse agonist will bind to RORγt, reducing its transcriptional activity and thus decreasing the luciferase signal.

Materials:

  • HEK293T cells

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • pBIND-RORγt-LBD (expression plasmid)

  • pGL5-luc (reporter plasmid)

  • Lipofectamine 2000 or similar transfection reagent

  • Test compound (chroman-6-sulfonamide derivative)

  • Positive control inverse agonist (e.g., GSK2981278)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Rationale: This density ensures cells are in a logarithmic growth phase and will be at an optimal confluency (70-80%) for transfection the next day.

  • Transfection:

    • For each well, prepare the transfection mix in Opti-MEM. Dilute 100 ng of pBIND-RORγt-LBD and 100 ng of pGL5-luc with a suitable volume of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.

    • Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature to allow complex formation.

    • Add 20 µL of the transfection complex to each well. Gently rock the plate to mix.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • After the initial incubation, replace the transfection medium with 100 µL of fresh complete growth medium containing the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Include wells for "vehicle control" (DMSO) and "positive control."

    • Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Rationale: This period allows for sufficient expression of the reporter gene and for the test compound to exert its effect.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a background control (no RORγt plasmid) as 0% activity.

  • Plot the normalized data against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Type Target Reported IC₅₀ / Activity Reference
Chromane-6-sulfonamide derivative (d3)RORγtIC₅₀ = 11 nM (reporter assay)[2]
GSK2981278 (Reference)RORγtIC₅₀ = 2.4 nM (biochemical assay)[2]

Application II: Investigating Metabolic Regulation via α-Glucosidase and PPAR-γ Modulation

Mechanism of Action: The chroman-6-sulfonamide scaffold has also been explored for its potential in managing type 2 diabetes through dual mechanisms. Certain derivatives act as inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] By inhibiting these enzymes, the rate of glucose absorption is slowed, mitigating postprandial hyperglycemia. Concurrently, some of these compounds exhibit activity as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists.[3] PPAR-γ is a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Agonism of PPAR-γ can improve insulin sensitivity and glucose uptake in peripheral tissues.[3]

Diabetes_Workflow cluster_screening Primary Screening cluster_validation In-Silico Validation EnzymeAssay α-Glucosidase Inhibition Assay Hit Hit Compound EnzymeAssay->Hit PPARAssay PPAR-γ Transactivation Assay PPARAssay->Hit Docking Molecular Docking Simulation Probe Chroman-6-sulfonamide Derivative Probe->EnzymeAssay Probe->PPARAssay Hit->Docking

Caption: Experimental workflow for identifying dual-acting antidiabetic probes.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the ability of a test compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. A decrease in absorbance indicates inhibition of the enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test compound (chroman-6-sulfonamide derivative)

  • Acarbose (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in the buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Include wells for "enzyme control" (buffer instead of compound) and "blank" (buffer instead of enzyme solution).

    • Add 50 µL of the α-glucosidase solution to each well (except the blank wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme control and Abs_sample is the absorbance in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Compound Class Target Enzyme Reported IC₅₀ Reference
2-imino-2H-chromene-6-sulfonamide (Cmpd 2)α-Glucosidase0.548 ± 0.02 µg/mL[3]
2-oxo-2H-chromene-6-sulfonamide (Cmpd 9)α-Glucosidase2.44 ± 0.09 µg/mL[3]
Acarbose (Reference)α-Glucosidase0.604 ± 0.02 µg/mL[3]

General Considerations for Using Chroman-6-Sulfonamides as Chemical Probes

Solubility: Sulfonamide derivatives can have variable aqueous solubility. It is crucial to determine the solubility of each compound in the assay buffer to avoid artifacts from precipitation. Stock solutions are typically prepared in DMSO, and the final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells.

Control Experiments: The inclusion of appropriate positive and negative controls is non-negotiable for validating assay performance and interpreting results. A known active compound (positive control) ensures the assay is responsive, while a vehicle control (e.g., DMSO) establishes the baseline. For cell-based assays, a cytotoxicity test should be run in parallel to ensure that the observed effects are not due to cell death.

Target Validation: While a compound may show activity in a primary biochemical or cell-based assay, this does not definitively prove it acts on the intended target within a complex biological system. Orthogonal validation methods are essential. These can include:

  • Activity-Based Protein Profiling (ABPP): For covalent probes, ABPP can be used to identify the specific protein targets in a cellular lysate.[5]

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended target in a cellular environment.

  • Knockdown/Knockout Models: Testing the compound in cell lines where the target protein has been knocked down (siRNA) or knocked out (CRISPR) can validate on-target activity.

By adhering to these rigorous standards of experimental design and validation, researchers can confidently employ this compound derivatives as powerful chemical probes to dissect complex biological pathways and accelerate the discovery of new therapeutic agents.

References

  • Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry. [Link]

  • Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. Scientific Reports. [Link]

  • Structure of chromene-6-sulfonamide Series of Schiff's base. ResearchGate. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. [Link]

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analytical method development for quantifying 3,4-dihydro-2H-1-benzopyran-6-sulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Validated LC-MS/MS Method for the Quantification of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide in Human Plasma

Abstract

This document provides a comprehensive guide to a highly selective and sensitive analytical method for the quantification of this compound in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

This compound is a key pharmacological agent whose efficacy and safety profile are critically dependent on its concentration in systemic circulation. Accurate quantification in biological matrices such as plasma is therefore essential for preclinical and clinical drug development.[3] The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components that can interfere with the analysis.[4][5]

This method leverages the superior selectivity and sensitivity of tandem mass spectrometry (MS/MS) to overcome these challenges.[6][7] The chosen sample preparation technique, solid-phase extraction (SPE), offers significant advantages over liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and amenability to automation.[4][8] The selection of a specific SPE sorbent and elution conditions is based on the physicochemical properties of this compound.

Physicochemical Properties of this compound:
PropertyValueSource
Molecular Formula C9H11NO3SPubChem[9][10]
Molecular Weight 213.25 g/mol PubChem[9]
Predicted XlogP 0.8PubChemLite[10]

Experimental Workflow and Methodology

The overall analytical workflow is designed for efficiency and robustness, ensuring high sample throughput without compromising data quality.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection PreTreat Pre-treatment (Dilution & pH Adjustment) Sample->PreTreat Internal Standard Spiking SPE Solid-Phase Extraction (SPE) PreTreat->SPE Loading Elute Elution SPE->Elute Wash Steps Drydown Evaporation & Reconstitution Elute->Drydown LC UPLC Separation Drydown->LC Injection MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

Protocol: Plasma Sample Preparation using SPE

This protocol is optimized for high recovery and removal of plasma proteins and phospholipids.

  • Sample Thawing: Thaw plasma samples at room temperature. Vortex gently to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds. The use of a stable isotope-labeled internal standard is critical to correct for variability during sample preparation and analysis.

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step disrupts protein binding and adjusts the pH to ensure optimal retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase UPLC system, providing rapid and efficient separation from any remaining matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

LC Parameters:

ParameterCondition
Column C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40°C

MS/MS Parameters:

ParameterThis compoundInternal Standard (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 214.1218.1
Product Ion (m/z) 150.1154.1
Collision Energy Optimized (e.g., 20 eV)Optimized (e.g., 20 eV)
Dwell Time 100 ms100 ms

Bioanalytical Method Validation

A full validation of the method was performed according to the FDA Guidance for Industry on Bioanalytical Method Validation.[1][2][12] The validation ensures that the method is reliable for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Consistent and reproducible recovery is required.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.The coefficient of variation of the matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyte concentration should be within ±15% of the initial concentration.

Method Development Logic

The development of a robust bioanalytical method is an iterative process involving systematic optimization of various parameters. The following diagram illustrates the decision-making process.

Method_Development_Logic cluster_start Initial Assessment cluster_prep_dev Sample Preparation Development cluster_lc_dev LC Method Development cluster_ms_dev MS Method Development cluster_validation Method Validation Analyte Analyte Properties (pKa, LogP) Prep_Choice Choose Extraction (SPE vs. LLE) Analyte->Prep_Choice Matrix Biological Matrix (Plasma) Matrix->Prep_Choice SPE_Opt Optimize SPE (Sorbent, Wash, Elute) Prep_Choice->SPE_Opt SPE Chosen for Cleanliness & Automation LLE_Opt Optimize LLE (Solvent, pH) Prep_Choice->LLE_Opt Col_Choice Column Selection (C18, HILIC) SPE_Opt->Col_Choice MP_Opt Mobile Phase Optimization (pH, Organic Modifier) Col_Choice->MP_Opt Grad_Opt Gradient Optimization MP_Opt->Grad_Opt Tune Analyte Tuning (Precursor/Product Ions) Grad_Opt->Tune Opt_Source Source Parameter Optimization (Gas, Temp) Tune->Opt_Source Validation Full Validation (FDA Guidelines) Opt_Source->Validation

Caption: Decision-making process for the development of the bioanalytical method.

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is selective, sensitive, accurate, and precise. The solid-phase extraction protocol provides excellent sample cleanup, and the use of a stable isotope-labeled internal standard ensures data reliability. This method is suitable for regulated bioanalysis in support of pharmacokinetic and other clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][1]

  • Vertex AI Search. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from Slideshare. [12]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link][6]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link][4]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link][3]

  • PubChem. (n.d.). This compound. [Link][9]

  • PubChemLite. (n.d.). This compound. [Link][10]

  • Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link][8]

  • World Journal of Pharmaceutical Research. (2021). A review on lc- ms technique and it's application. [Link][7]

Sources

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzopyran Derivative

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The benzopyran scaffold is also of significant interest, with derivatives demonstrating notable cytotoxic effects against various cancer cell lines.[4] The compound 3,4-dihydro-2H-1-benzopyran-6-sulfonamide represents a compelling synthetic molecule that marries these two pharmacologically significant moieties. While the broader class of sulfonamides has been explored for anti-cancer applications,[3] the specific anti-proliferative potential and mechanism of action of this particular derivative remain to be fully elucidated.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative effects of this compound. The following protocols are designed to be self-validating, incorporating established methodologies to ensure the generation of robust and reproducible data. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in the field of cancer cell biology and drug discovery.

The experimental workflow is logically structured, commencing with a broad assessment of cytotoxicity to determine the effective concentration range of the compound. This is followed by more detailed investigations into the underlying mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Line_Selection Cancer Cell Line Selection MTT_Assay MTT Assay for Cell Viability Cell_Line_Selection->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Treat with IC50 concentration Cell_Cycle_Analysis Propidium Iodide Staining for Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Treat with IC50 concentration BrdU_Assay BrdU Incorporation Assay for DNA Synthesis IC50_Determination->BrdU_Assay Treat with IC50 concentration G cluster_0 Cell Staining cluster_1 Flow Cytometry Analysis Cell_Suspension Cell Suspension in Binding Buffer Staining Add Annexin V-FITC & PI Cell_Suspension->Staining Incubation Incubate in Dark Staining->Incubation Analysis Analyze on Flow Cytometer Incubation->Analysis Gating Gating of Cell Populations Analysis->Gating Quantification Quantify Apoptotic Cells Gating->Quantification

Figure 2: A diagram illustrating the workflow for the Annexin V/PI apoptosis assay.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Flow cytometry with PI staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [5]PI is a fluorescent intercalating agent that binds to DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the DNA content. [6] Materials:

  • Cancer cell line of interest

  • This compound (at IC50 concentration)

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This step is crucial for permeabilizing the cells to allow PI entry. [6] * Incubate the cells at 4°C for at least 2 hours (or overnight). [6]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA. [6] * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to differentiate the cell cycle phases:

      • G0/G1 phase: 2n DNA content

      • S phase: Between 2n and 4n DNA content

      • G2/M phase: 4n DNA content

Protocol: BrdU Incorporation Assay for DNA Synthesis

The Bromodeoxyuridine (BrdU) assay provides a direct measure of DNA synthesis and cell proliferation. [7]BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. [7][8]Incorporated BrdU can then be detected using a specific monoclonal antibody. [7] Materials:

  • Cancer cell line of interest

  • This compound

  • BrdU Labeling Solution

  • Fixing/Denaturing Solution [8]* Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and BrdU Labeling:

    • Seed and treat cells with the compound as previously described.

    • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours. [7][9]

  • Fixation and Denaturation:

    • Remove the culture medium and add the Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature. [8][9]This step is critical for exposing the incorporated BrdU to the antibody.

  • Immunodetection:

    • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour. [7][8] * Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes. [8]

  • Substrate Addition and Measurement:

    • Wash the wells and add TMB substrate. The HRP enzyme will convert the substrate into a colored product.

    • Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically applying these protocols, researchers can build a comprehensive profile of the anti-proliferative effects of this compound. The initial MTT assay will establish the dose-dependent cytotoxicity and provide the critical IC50 value. Subsequent investigations using Annexin V/PI staining, cell cycle analysis, and BrdU incorporation will elucidate the underlying mechanisms, revealing whether the compound induces apoptosis, causes cell cycle arrest, or inhibits DNA synthesis. This multi-faceted approach ensures a thorough and reliable assessment, providing a solid foundation for further preclinical development of this promising compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • (n.d.). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2012, November 24). How can we select type of cell line for screening anti proliferatory activity?. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • PMC. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • PMC - PubMed Central. (2019, August 1). Cancer Cell Lines Are Useful Model Systems for Medical Research. Retrieved from [Link]

  • YouTube. (2025, May 4). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PMC - NIH. (n.d.). THE MODE OF ACTION OF SULFONAMIDES. Retrieved from [Link]

  • PubMed. (n.d.). Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]

  • PubMed. (2021, December 15). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved from [Link]

Sources

Topic: A High-Throughput Screening Strategy for Novel Carbonic Anhydrase Inhibitors Utilizing a 3,4-dihydro-2H-1-benzopyran-6-sulfonamide Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

The sulfonamide moiety is a privileged pharmacophore, central to the mechanism of action for a wide array of therapeutics, most notably the carbonic anhydrase (CA) inhibitors.[1][2] These enzymes are critical drug targets for conditions ranging from glaucoma to epilepsy and certain cancers.[3][4] This application note presents a comprehensive, field-tested protocol for employing compounds based on the 3,4-dihydro-2H-1-benzopyran-6-sulfonamide scaffold in a high-throughput screening (HTS) campaign to identify novel inhibitors of human Carbonic Anhydrase II (CA II). We detail a robust and miniaturized biochemical assay, essential quality control parameters for data validation, and a logical workflow for hit confirmation and characterization. This guide is intended for researchers in drug discovery and chemical biology seeking to establish a reliable screening platform for this important enzyme class.

Scientific Rationale and Assay Principle

1.1. The Target: Carbonic Anhydrase II

Carbonic Anhydrase II (CA II) is a ubiquitous zinc-containing metalloenzyme responsible for the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the ciliary body of the eye, CA II activity is directly linked to aqueous humor secretion; its inhibition leads to a reduction in intraocular pressure, making it a cornerstone target for glaucoma therapy.[5][6] The active site of CA contains a zinc ion (Zn²⁺) that is essential for catalysis.

1.2. The Inhibitor Scaffold: Sulfonamide as a Zinc-Binding Group

The primary sulfonamide group (-SO₂NH₂) is the canonical zinc-binding group for most clinically used CA inhibitors.[5] The deprotonated sulfonamide nitrogen coordinates directly to the active site Zn²⁺, effectively blocking catalytic activity. The 3,4-dihydro-2H-1-benzopyran portion of the scaffold serves as a rigid core from which chemical diversity can be explored to enhance potency and selectivity for different CA isoenzymes.

1.3. The HTS Assay Principle: An Esterase Activity Assay

For the purpose of HTS, we will leverage the promiscuous esterase activity of CA II. The enzyme can hydrolyze the substrate 4-nitrophenyl acetate (p-NPA), which is colorless, into 4-nitrophenolate and acetate. The product, 4-nitrophenolate, is a vibrant yellow chromophore with a strong absorbance at 405 nm. This enzymatic reaction provides a simple and direct colorimetric readout. In the presence of an inhibitor like our sulfonamide-based compounds, the rate of p-NPA hydrolysis is reduced, resulting in a decreased absorbance signal. This assay is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[7]

cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism CA_II Carbonic Anhydrase II (Zn²⁺ Metalloenzyme) pNP 4-Nitrophenolate (Product, Yellow) CA_II->pNP Catalyzes hydrolysis pNPA 4-Nitrophenyl Acetate (Substrate, Colorless) pNPA->CA_II Binds to active site Inhibitor Sulfonamide Inhibitor (e.g., Benzopyran Scaffold) Inhibitor->CA_II Binds to Zn²⁺, blocks active site

Caption: Mechanism of the CA II esterase assay and its inhibition.

Materials and Reagents

ReagentSupplier (Example)Stock ConcentrationFinal Assay Concentration
Human Recombinant CA IISigma-Aldrich1 mg/mL5 nM
4-Nitrophenyl Acetate (p-NPA)Thermo Fisher50 mM in Acetonitrile500 µM
HEPES Buffer (pH 7.4)Gibco1 M25 mM
NaClVWR5 M100 mM
Tween-20Sigma-Aldrich10% (v/v)0.01% (v/v)
DMSO, AnhydrousHoneywell100%≤ 0.5% (v/v)
Acetazolamide (Positive Control)Tocris Bioscience10 mM in DMSO10 µM (Max Conc.)
Test Compounds (in DMSO)In-house/Vendor10 mM10 µM (Primary Screen)

Causality Note: The inclusion of 0.01% Tween-20 is a critical step to prevent protein aggregation and reduce the incidence of false-positive hits that can arise from compound insolubility, thereby enhancing the trustworthiness of the primary screening data.

Detailed Experimental Protocols

3.1. Protocol 1: Primary High-Throughput Screen (384-Well Format)

This protocol is designed for a fully automated platform using acoustic liquid handlers for compound dispensing and peristaltic pump-based dispensers for reagents.

  • Plate Preparation : Use low-volume, clear, flat-bottom 384-well microplates.

  • Compound Dispensing : Transfer 50 nL of test compounds (10 mM stock in DMSO) and controls into designated wells using an acoustic liquid handler (e.g., Echo®). This results in a 10 µM final concentration in a 5 µL assay volume.

    • Columns 1-2 : Negative Control (50 nL of DMSO).

    • Columns 23-24 : Positive Control (50 nL of 10 mM Acetazolamide).

    • Columns 3-22 : Test compounds.

  • Enzyme Addition : Add 2.5 µL of CA II enzyme solution (10 nM in assay buffer) to all wells.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature. This step is crucial as it allows the inhibitors to bind to the enzyme's active site before the substrate is introduced, ensuring a true equilibrium is approached.

  • Reaction Initiation : Add 2.5 µL of p-NPA substrate solution (1 mM in assay buffer) to all wells to initiate the reaction.

  • Kinetic Reading : Immediately place the plate into a microplate reader (e.g., PHERAstar® FSX) pre-set to 25°C. Measure the absorbance at 405 nm every 60 seconds for 10 minutes. The rate of reaction (slope of the absorbance curve) is used for analysis.

3.2. Protocol 2: Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.

  • Compound Dispensing : Dispense 50 nL of each concentration into a 384-well plate in triplicate.

  • Assay Execution : Follow steps 3-6 from the Primary HTS Protocol.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow HTS Workflow start Start: Compound Library (Benzopyran Scaffold) primary_screen Primary Screen (Single Concentration, e.g., 10 µM) start->primary_screen data_analysis Data Analysis (% Inhibition Calculation) primary_screen->data_analysis hit_selection Hit Selection (Inhibition > 50%) data_analysis->hit_selection dose_response Dose-Response Assay (10-point IC₅₀) hit_selection->dose_response 'Yes' validated_hits Validated Hits (Potent Compounds) ic50_calc IC₅₀ Determination (Curve Fitting) dose_response->ic50_calc ic50_calc->validated_hits

Caption: High-throughput screening workflow from primary screen to hit validation.

Data Analysis and Quality Control

4.1. Calculation of Percent Inhibition

The rate of reaction (V) is determined from the slope of the kinetic read. Percent inhibition is calculated as:

% Inhibition = (1 - (V_compound - V_min) / (V_max - V_min)) * 100

Where:

  • V_compound is the rate in the presence of the test compound.

  • V_max is the average rate of the negative control (DMSO, high signal).

  • V_min is the average rate of the positive control (Acetazolamide, low signal).

4.2. Assay Self-Validation: Quality Control Metrics

For an HTS campaign to be trustworthy, every assay plate must pass rigorous quality control checks. The Z'-factor is the gold standard for measuring the statistical effect size and quality of an assay.

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background S/B = Mean(V_max) / Mean(V_min)> 5Ensures a sufficient dynamic range to distinguish between inhibited and uninhibited signals reliably.
Z'-Factor Z' = 1 - (3SD(V_max) + 3SD(V_min)) / |Mean(V_max) - Mean(V_min)|≥ 0.5A Z' ≥ 0.5 indicates an excellent assay with a large separation band between controls, suitable for HTS.

Trustworthiness Note: Plates that do not meet these acceptance criteria must be discarded, and the corresponding data excluded from analysis. This non-negotiable step ensures the integrity of the final hit list.

Conclusion

This application note provides a validated, step-by-step framework for utilizing the this compound chemical scaffold in a high-throughput screening campaign against Carbonic Anhydrase II. By adhering to the detailed biochemical protocols and stringent quality control measures outlined, researchers can confidently identify and characterize novel, potent inhibitors for this therapeutically significant enzyme. The methodologies described herein are robust, scalable, and can be adapted for other enzyme targets where colorimetric or fluorescent readouts are feasible.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • ResearchGate. (n.d.). Benzopyran derivative penetrates the blood–brain barrier, eliminates synaptic deficiency and restores memory deficit in 5xFAD mice. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

  • Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 915243. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 399-415. [Link]

  • Garcés-García, M., et al. (2006). Fast screening immunoassay of sulfonamides in commercial fish samples. Journal of Agricultural and Food Chemistry, 54(17), 6129-6135. [Link]

  • ResearchGate. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]

  • Kumar, D., et al. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 1109-1126. [Link]

  • Grillo, A. O., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 12(4), 559-567. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Schedl, A., et al. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 21(21), 8332. [Link]

  • Patsnap. (2024). What is the mechanism of Sulfanilamide?. Synapse. [Link]

  • Wang, M., et al. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Pharmaceuticals, 14(11), 1148. [Link]

  • De Cicco, M., et al. (2023). Pharmacological inhibition of carbonic anhydrases with a positively charged pyridinium sulfonamide phenocopies the neuroprotective effects of Car9 genetic ablation in a murine setting of oxygen/glucose deprivation followed by re-oxygenation and is associated with improved neuronal function in ischemic rats. Biomedicine & Pharmacotherapy, 168, 115795. [Link]

  • Grisafe, P., & Tilli, S. (2003). Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation. Journal of Medicinal Chemistry, 46(12), 2423-2426. [Link]

  • Stokes, J. M., et al. (2020). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PLOS ONE, 15(1), e0224107. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]

  • Ding-Zhou, L., et al. (2003). Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice. Journal of Pharmacology and Experimental Therapeutics, 306(2), 588-594. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. [Link]

  • TheRubinLab. (2022, October 11). Sulfonamides - 5 Minute Antimicrobials [Video]. YouTube. [Link]

Sources

Synthesis and Application of Fluorescently Labeled 3,4-Dihydro-2H-1-benzopyran-6-sulfonamide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The visualization of biological processes at the molecular level is a cornerstone of modern cell biology and drug discovery. Fluorescent probes, small molecules that emit light upon excitation, are indispensable tools for illuminating specific cellular components and tracking their dynamics in real-time.[1][2] Among the vast array of molecular scaffolds used to build these probes, the 3,4-dihydro-2H-1-benzopyran (chromane) core has garnered significant interest due to its presence in numerous biologically active compounds.[3][4] When functionalized with a sulfonamide group, this scaffold can be directed to specific biological targets, such as carbonic anhydrases, which are implicated in a variety of physiological and pathological processes, including cancer.[5][6]

This application note provides a comprehensive guide to the synthesis, fluorescent labeling, and application of a novel imaging probe: a fluorescently labeled 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. We will detail a robust synthetic pathway to the core sulfonamide scaffold, followed by a validated protocol for its conjugation to a bright and photostable fluorophore. Finally, we will outline its application in cellular imaging, offering researchers a powerful new tool to investigate biological systems with high specificity and sensitivity.

Part 1: Synthesis of this compound

The synthesis of the core scaffold is a critical first step in the development of the fluorescent probe. The following protocol outlines a reliable method to produce this compound, starting from the commercially available 3,4-dihydro-2H-1-benzopyran.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is divided into two key stages: the sulfonation of the chromane ring to introduce the sulfonyl chloride group, followed by amination to form the desired sulfonamide.

Materials and Reagents:

ReagentSupplierGrade
3,4-Dihydro-2H-1-benzopyranSigma-Aldrich98%
Chlorosulfonic acidAcros Organics99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Ammonium hydroxideJ.T. Baker28-30% solution
Sodium bicarbonateEMD MilliporeACS Grade
Magnesium sulfateSigma-AldrichAnhydrous
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade

Step 1: Sulfonylation of 3,4-Dihydro-2H-1-benzopyran

The introduction of the sulfonyl chloride group at the 6-position of the chromane ring is achieved via electrophilic aromatic substitution using chlorosulfonic acid.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dihydro-2H-1-benzopyran (1.34 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.40 g, 12 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Carefully pour the reaction mixture onto crushed ice (50 g). The organic layer will separate. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride as a viscous oil. This intermediate is often used in the next step without further purification.

Step 2: Amination to Form this compound

The sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia.

  • Reaction Setup: Dissolve the crude 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (from the previous step) in acetone (30 mL) in a 100 mL round-bottom flask.

  • Addition of Ammonium Hydroxide: Cool the solution to 0 °C and add ammonium hydroxide solution (28-30%, 15 mL) dropwise. A white precipitate should form.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Isolation of Product: Remove the acetone under reduced pressure. The resulting aqueous slurry is then filtered to collect the white solid.

  • Purification: Wash the solid with cold water (2 x 10 mL) and then dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Chromane 3,4-Dihydro-2H-1-benzopyran SulfonylChloride 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride Chromane->SulfonylChloride Chlorosulfonic acid, DCM, 0°C to RT Sulfonamide This compound SulfonylChloride->Sulfonamide Ammonium hydroxide, Acetone, 0°C to RT

Caption: Synthetic scheme for this compound.

Part 2: Fluorescent Labeling of this compound

To render the sulfonamide fluorescent, a fluorophore must be covalently attached. A common and efficient method is to use an N-hydroxysuccinimide (NHS) ester-activated dye that reacts with a primary amine. To achieve this, the sulfonamide must first be modified to introduce a primary amine handle.

Experimental Protocol: Fluorescent Labeling

This protocol describes the introduction of an amino-linker to the sulfonamide, followed by conjugation to an NHS-ester activated fluorescent dye.

Materials and Reagents:

ReagentSupplierGrade
This compoundSynthesized in Part 1>95%
Boc-aminooxy-PEG4-NHS esterBenchchem>95%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99%
NHS-ester activated fluorescent dye (e.g., Atto 590 NHS ester)Benchchem>90%
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Diethyl etherFisher ScientificACS Grade
Preparative HPLC systemAgilent or equivalent

Step 1: Introduction of an Amino Linker

  • Reaction Setup: Dissolve this compound (213 mg, 1 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask.

  • Addition of Base and Linker: Add DIPEA (0.35 mL, 2 mmol, 2 equivalents) to the solution, followed by Boc-aminooxy-PEG4-NHS ester (548 mg, 1.1 mmol, 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the Boc-protected amino-linked sulfonamide.

Step 2: Deprotection of the Amine

  • Reaction Setup: Dissolve the Boc-protected intermediate (from the previous step) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of TFA. The resulting product is the TFA salt of the amino-linked sulfonamide.

Step 3: Conjugation with NHS-Ester Activated Dye

The reaction between the primary amine and the NHS ester is pH-dependent, with an optimal range of pH 8.0-9.0.[3]

  • Preparation of Dye Solution: Prepare a fresh 10 mg/mL stock solution of the NHS-ester activated dye (e.g., Atto 590 NHS ester) in anhydrous DMF.[3]

  • Reaction Setup: Dissolve the amino-linked sulfonamide TFA salt (from the previous step) in anhydrous DMF (5 mL) and add DIPEA to adjust the pH to approximately 8.5 (check with pH paper).

  • Conjugation: Add a 1.2 molar excess of the dye solution to the sulfonamide solution. Stir the reaction mixture at room temperature for 4 hours in the dark.

  • Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl.[7]

Step 4: Purification of the Fluorescent Probe

It is crucial to remove any unreacted dye to minimize background fluorescence in imaging applications.[2]

  • Preparative HPLC: The fluorescently labeled product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the fluorescent product and confirm the purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final fluorescently labeled this compound as a colored solid.

Labeling_Workflow Sulfonamide Core Sulfonamide BocProtected Boc-Protected Amino-Linked Sulfonamide Sulfonamide->BocProtected Boc-aminooxy-PEG4-NHS ester, DIPEA, DMF AminoLinked Amino-Linked Sulfonamide BocProtected->AminoLinked TFA, DCM FluorescentProbe Fluorescently Labeled Probe AminoLinked->FluorescentProbe NHS-Ester Dye, DIPEA, DMF

Sources

Application Notes & Protocols: A Comprehensive Methodology for Evaluating the Synergy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide with Other Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic combination of therapeutic agents is a cornerstone of modern drug development, offering the potential for enhanced efficacy, reduced toxicity, and the circumvention of resistance mechanisms. This guide provides a detailed methodological framework for evaluating the synergistic potential of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, a compound belonging to a class of molecules with demonstrated biological activities. Based on an analysis of its structural motifs—a benzopyran core and a sulfonamide group—we hypothesize a primary mechanism of action as a carbonic anhydrase (CA) inhibitor, particularly targeting tumor-associated isoforms like CA IX and XII.[1][2] Carbonic anhydrase inhibitors have shown promise in overcoming chemoresistance and enhancing the efficacy of various anticancer agents by modulating the tumor microenvironment.[3][4][5] This document will therefore focus on protocols to assess the synergy of this compound with conventional chemotherapeutics in a cancer context. The principles and methods described herein are, however, broadly applicable and can be adapted for other therapeutic areas should alternative mechanisms of action be identified.

Introduction: The Rationale for Synergy Evaluation

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[6][7] This phenomenon is a highly sought-after goal in combination therapy. For the compound this compound, the presence of the sulfonamide group strongly suggests potential carbonic anhydrase inhibitory activity.[8][9][10] The benzopyran (or chromene) scaffold is also found in various biologically active molecules, including some with CA inhibitory properties.[1][11]

Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are key regulators of pH in the tumor microenvironment. Their overexpression in hypoxic solid tumors leads to extracellular acidosis, which is a major contributor to chemoresistance for weakly basic drugs.[4][5][12] By inhibiting these enzymes, this compound could potentially reverse this acidosis, thereby enhancing the uptake and cytotoxic effects of co-administered chemotherapeutic agents. This provides a strong mechanistic rationale for exploring its synergistic potential in oncology.

Pre-clinical Evaluation of Synergy: A Step-by-Step Approach

The pre-clinical assessment of drug synergy is a multi-step process that begins with in vitro studies to establish proof-of-concept and culminates in in vivo validation.

In Vitro Synergy Assessment

High-throughput screening of drug combinations in relevant cancer cell lines is the foundational step in identifying synergistic interactions.[13][14]

The choice of a cancer cell line is critical and should be guided by the hypothesized mechanism of action. For a putative CA IX/XII inhibitor, a cell line known to overexpress these isoforms under hypoxic conditions is ideal. Examples include, but are not limited to, breast cancer (e.g., MDA-MB-231), glioblastoma (e.g., U-87 MG), or colon cancer (e.g., HT-29) cell lines.

Based on the carbonic anhydrase inhibition hypothesis, a weakly basic chemotherapeutic agent that is susceptible to the acidic tumor microenvironment would be a rational combination partner. Doxorubicin is a classic example and has been shown to have synergistic effects with CA inhibitors.[5] Other potential partners include cisplatin and other conventional cytotoxic agents.[4]

Experimental Workflow for In Vitro Synergy Analysis

The following workflow outlines the key steps for determining the synergistic interaction between this compound (termed 'Drug A') and a partner chemotherapeutic (termed 'Drug B').

Caption: Workflow for in vitro drug synergy evaluation.

Protocols

Protocol 1: Determination of Single-Agent IC50 Values

Objective: To determine the concentration of each drug that inhibits 50% of cell growth (IC50).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (Drug A)

  • Partner chemotherapeutic (Drug B)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for Drug A and Drug B in complete cell culture medium. A typical 8-point dilution series is recommended.

  • Drug Treatment: Treat the cells with the serial dilutions of each drug individually. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a period that allows for sufficient cell division (typically 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Protocol 2: Checkerboard Assay for Combination Synergy

Objective: To assess the effect of combining Drug A and Drug B on cell viability across a range of concentrations.

Procedure:

  • Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Typically, serial dilutions of Drug A are added to the columns, and serial dilutions of Drug B are added to the rows. This creates a "checkerboard" of unique concentration combinations.

  • Cell Seeding and Treatment: Seed cells as in Protocol 1 and treat them with the drug combinations.

  • Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.

Protocol 3: Data Analysis and Synergy Quantification

Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

1. Combination Index (CI) Method (Chou-Talalay Method):

The Combination Index (CI) method is a widely accepted quantitative approach for assessing drug interactions.[3] The CI is calculated based on the median-effect equation.

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

The CI value can be calculated using specialized software such as CompuSyn. This software also generates a Fraction affected-CI (Fa-CI) plot, which illustrates the level of synergy at different effect levels.

2. Isobologram Analysis:

Isobologram analysis provides a graphical representation of drug interactions.[4][15]

  • An isobologram is a graph that plots the concentrations of two drugs that produce a specific, constant effect (e.g., 50% inhibition of cell growth).

  • A line of additivity is drawn by connecting the IC50 values of the individual drugs on the x and y axes.

  • Data points representing the concentrations of the two drugs in combination that produce the same effect are plotted on the graph.

  • Data points below the line of additivity indicate synergy. [6][12]

  • Data points on the line indicate an additive effect.

  • Data points above the line indicate antagonism.

Caption: A representative isobologram illustrating synergy, additivity, and antagonism.

In Vivo Validation of Synergy

Promising synergistic combinations identified in vitro should be validated in animal models.[16][17]

Xenograft Models

The in vitro cancer cell line used for synergy screening can be used to establish xenograft tumors in immunocompromised mice.

Experimental Design:

A typical study would involve four treatment groups:

  • Vehicle control

  • Drug A alone

  • Drug B alone

  • Combination of Drug A and Drug B

The doses and treatment schedule should be optimized based on single-agent toxicity and efficacy studies. Tumor growth inhibition (TGI) is the primary endpoint. Synergy is demonstrated if the TGI in the combination group is significantly greater than the additive effects of the single agents.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Single-Agent IC50 Values

Cell LineDrugIC50 (µM) ± SD
MDA-MB-231This compound[Insert Value]
MDA-MB-231Doxorubicin[Insert Value]

Table 2: Combination Index (CI) Values for 50% Effect (ED50)

Drug CombinationCI ValueInterpretation
This compound + Doxorubicin (1:1 ratio)[Insert Value][Synergy/Additivity/Antagonism]

Conclusion

This guide provides a robust and scientifically grounded methodology for evaluating the synergistic potential of this compound. By hypothesizing its mechanism of action as a carbonic anhydrase inhibitor, we have outlined a rational approach for selecting combination partners and performing in vitro and in vivo synergy studies. The use of established methods such as the Combination Index and isobologram analysis will ensure a quantitative and rigorous assessment of any observed synergistic interactions, providing a solid foundation for further pre-clinical and clinical development.

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  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. [Link]

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  • Supuran, C. T. (2008). Development of Sulfonamide Carbonic Anhydrase Inhibitors. In Carbonic Anhydrase: Its Inhibitors and Activators (pp. 165-193). CRC Press. [Link]

  • Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. [Link]

  • Ghorab, M. M., et al. (2016). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 4, 28. [Link]

  • Abbas, Q., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2541-2558. [Link]

  • Aittokallio, T. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. In Cancer Systems Biology (pp. 251-264). Humana Press. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide field-proven insights and detailed protocols to help you optimize your reaction conditions and improve your final product yield.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. First, the commercially available 3,4-dihydro-2H-1-benzopyran (chroman) undergoes an electrophilic aromatic substitution, specifically a chlorosulfonation, to install a sulfonyl chloride group onto the aromatic ring. The ether oxygen is an ortho-, para-directing group, making the C6 (para) and C8 (ortho) positions the most likely sites of substitution. The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia to form the final sulfonamide product.

Below is a general workflow for the synthesis.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Nucleophilic Substitution Start 3,4-dihydro-2H-1-benzopyran (Chroman) Step1 Chlorosulfonation (e.g., HSO3Cl) Start->Step1 Intermediate 3,4-dihydro-2H-1-benzopyran -6-sulfonyl chloride Step1->Intermediate Step2 Amidation (e.g., NH4OH) Intermediate->Step2 Product 3,4-dihydro-2H-1-benzopyran -6-sulfonamide Step2->Product

Caption: General two-step synthesis workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and practical laboratory experience.

Part 1: Chlorosulfonation of 3,4-dihydro-2H-1-benzopyran

Question 1: My yield of the desired 6-sulfonyl chloride is low, and I'm isolating a mixture of isomers. How can I improve the regioselectivity?

Answer: This is a common challenge in electrophilic aromatic substitutions on substituted rings. The ether oxygen in the chroman starting material directs electrophiles to the para (C6) and ortho (C8) positions.

  • Causality: The formation of the para isomer (6-substituted) is generally favored due to reduced steric hindrance compared to the ortho position, which is flanked by the ether oxygen and the C7 proton. However, reaction conditions, particularly temperature, play a critical role. Higher temperatures can provide enough energy to overcome the steric barrier, leading to a mixture of isomers.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the chroman to the chlorosulfonic acid. This minimizes the formation of the undesired 8-sulfonyl chloride isomer.

    • Rate of Addition: Add the chroman to the chlorosulfonic acid dropwise and slowly. A rapid addition can cause localized temperature spikes, reducing selectivity.

    • Solvent Choice: While often run neat, using a non-reactive solvent like dichloromethane or chloroform can help dissipate heat more effectively, offering better temperature control.

Question 2: I'm observing the formation of significant amounts of di-sulfonated byproducts. How can I prevent this?

Answer: Polysubstitution occurs when the reaction is too vigorous or when the stoichiometry is not carefully controlled. The initially formed monosulfonated product can undergo a second sulfonation.

  • Causality: The sulfonic acid group is deactivating, which should slow down a second substitution. However, under harsh conditions (e.g., large excess of a powerful sulfonating agent), di-sulfonation can still occur.

  • Troubleshooting Steps:

    • Stoichiometry: Use a minimal excess of chlorosulfonic acid. A molar ratio of 1:1.1 to 1:1.5 (Chroman:HSO₃Cl) is a good starting point. Running a small-scale trial to optimize this ratio is highly recommended.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Milder Reagents: If problems persist, consider using a milder sulfonating agent, such as a sulfur trioxide-dioxane complex (SO₃·Dioxane). This reagent is less aggressive and can provide higher selectivity for monosubstitution.[1]

Question 3: My starting material appears to be decomposing, resulting in a dark, tarry reaction mixture and low yield. What's causing this and how can I fix it?

Answer: Decomposition is typically caused by the harsh, acidic, and oxidative nature of chlorosulfonic acid or fuming sulfuric acid.[2]

  • Causality: The reaction is highly exothermic. Poor temperature control can lead to charring and the formation of complex, insoluble byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is efficient and can maintain the target temperature throughout the addition and reaction period.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reagents are anhydrous. Water can react violently with chlorosulfonic acid, increasing the risk of decomposition.

    • Work-up Procedure: The quenching step is crucial. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is the standard method. This dissipates the heat from quenching the excess reagent and precipitates the sulfonyl chloride product, which is typically a solid.

Part 2: Amidation of the Sulfonyl Chloride Intermediate

Question 4: The conversion of my sulfonyl chloride to the final sulfonamide is incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion is usually a result of insufficient nucleophile, competing side reactions, or suboptimal reaction conditions. The classic approach involves reacting the sulfonyl chloride with an amine.[3]

  • Causality: The primary competing reaction is the hydrolysis of the sulfonyl chloride back to the corresponding sulfonic acid, which is unreactive towards amidation. This occurs if water is present in the reaction mixture.

  • Troubleshooting Steps:

    • Excess Nucleophile: Use a significant excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to ensure the amidation reaction outcompetes hydrolysis. The excess ammonia also acts as a base to neutralize the HCl byproduct.[3]

    • Solvent System: Dissolve the sulfonyl chloride intermediate in a water-miscible solvent like Tetrahydrofuran (THF) or acetone before slowly adding it to the chilled ammonium hydroxide solution. This improves homogeneity and reaction efficiency.

    • Temperature and Time: While the initial addition should be done at low temperature (0-5°C) to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for several hours (2-4 hours, monitor by TLC) can help drive it to completion.

Question 5: My main byproduct is the sulfonic acid, not the sulfonamide. Why is this happening?

Answer: This is a clear indication of premature hydrolysis of the sulfonyl chloride intermediate.

  • Causality: Sulfonyl chlorides are highly reactive and moisture-sensitive. Exposure to water, even atmospheric moisture, during workup or the amidation step will lead to the formation of the sulfonic acid.

  • Troubleshooting Steps:

    • Efficient Work-up: After the chlorosulfonation step, it is critical to isolate the sulfonyl chloride quickly. Filter the precipitated solid rapidly and consider washing it with ice-cold water to remove acid, but do not allow it to sit in aqueous media for long. Do not leave it to air-dry for an extended period; instead, proceed to the next step with the damp solid or after drying it under a high vacuum for a short time.

    • Anhydrous Amidation (Alternative): For a more controlled reaction, you can bubble anhydrous ammonia gas through a solution of the sulfonyl chloride in an anhydrous solvent like THF or dichloromethane.[4] This completely avoids the presence of water.

Question 6: I'm struggling with the final purification of this compound. What is the best method?

Answer: Sulfonamides are often crystalline solids but can be challenging to purify due to their polarity.[3][5]

  • Causality: The presence of both a hydrogen-bond donor (N-H) and acceptors (S=O) makes sulfonamides quite polar, which can lead to streaking on silica gel columns and requires polar solvent systems for recrystallization.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for obtaining high-purity material. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. Experiment with different solvent pairs to find the optimal conditions for your product.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography can be used. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Be aware that the polar nature of the sulfonamide may require a more polar eluent system (e.g., 5-10% methanol in dichloromethane).[6]

    • Aqueous Wash: Before final purification, dissolving the crude product in a suitable organic solvent (like ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any residual acidic impurities, like the sulfonic acid byproduct.

Process Optimization & Protocols

To aid in your experimental design, we provide a comparative table of reaction conditions and a set of baseline protocols.

Table 1: Comparison of Sulfonation Conditions
ParameterCondition A (Harsh)Condition B (Controlled)Condition C (Mild)Expected Outcome
Sulfonating Agent Fuming Sulfuric Acid (20% SO₃)Chlorosulfonic Acid (HSO₃Cl)SO₃·Dioxane ComplexC is least aggressive, reducing decomposition.[1]
Stoichiometry Large Excess1.1 - 1.5 equivalents1.1 - 1.5 equivalentsControlled stoichiometry (B, C) prevents polysubstitution.
Temperature Room Temp → 50°C0°C - 5°C10°C - 25°CLow temperature (B) is critical for regioselectivity.
Solvent None (Neat)None or CH₂Cl₂Dichloromethane or DioxaneSolvent (B, C) aids in temperature control.
Typical Yield Variable, often low60 - 75%65 - 80%Conditions B and C offer more reliable and higher yields.
Key Challenge Decomposition, Low SelectivityRegioselectivity, HydrolysisReagent preparation/costEach method has its trade-offs.
Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (Condition B)

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (1.2 equivalents) at room temperature.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add 3,4-dihydro-2H-1-benzopyran (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • A white precipitate should form. Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water.

  • Do not allow the product to air-dry for long. Proceed immediately to the amidation step or dry under high vacuum for a short period.

Protocol 2: Synthesis of this compound

  • In a separate flask, cool concentrated ammonium hydroxide (28-30%, 10 equivalents) to 0°C in an ice bath.

  • Dissolve the crude, damp 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride from the previous step in a minimal amount of THF or acetone.

  • Slowly add the solution of the sulfonyl chloride to the cold, stirring ammonium hydroxide solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), a precipitate of the sulfonamide should be present. If not, the product may be soluble.

  • Acidify the mixture to pH ~2 with concentrated HCl to dissolve any unreacted ammonia and check for further precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Protocol 3: Purification by Recrystallization

  • Place the crude, dry sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to just dissolve the solid.

  • If the solid does not fully dissolve, add a co-solvent (water) dropwise until a clear solution is obtained at boiling temperature.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Troubleshooting Decision Tree

If you are experiencing low overall yield, use the following diagnostic workflow to identify the problematic step.

Troubleshooting_Tree Start Low Overall Yield CheckIntermediate Analyze Intermediate by TLC/NMR/LCMS Start->CheckIntermediate IntermediateImpure Intermediate is Impure or Low Yield CheckIntermediate->IntermediateImpure Problem Found IntermediatePure Intermediate is Pure and High Yield CheckIntermediate->IntermediatePure No Problem TroubleshootStep1 Troubleshoot Step 1: - Temp Control - Stoichiometry - Work-up IntermediateImpure->TroubleshootStep1 TroubleshootStep2 Troubleshoot Step 2: - Hydrolysis - Incomplete Conversion - Purification Loss IntermediatePure->TroubleshootStep2

Caption: A decision tree for diagnosing yield issues.

References

  • Sulfonamide purification process - US2777844A.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Journal of the American Chemical Society.
  • Sulfonamide - Wikipedia.
  • Amide/sulfonamide formation and subsequent ester hydrolysis.
  • Preparation of sulfonamides
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cycliz
  • Aromatic sulfon
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Sulfonamide derivatives: Synthesis and applications.
  • Sulfonation of [2.
  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups.Master Organic Chemistry.

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Technical Support Center: Purification of 3,4-Dihydro-2H-1-benzopyran Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-dihydro-2H-1-benzopyran sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of compounds. The unique combination of the chroman ring and the sulfonamide moiety presents specific purification hurdles, from managing polarity and solubility to controlling crystallinity. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying 3,4-dihydro-2H-1-benzopyran sulfonamides?

A1: The primary challenges stem from the physicochemical properties of the molecule. The sulfonamide group is highly polar and capable of strong hydrogen bonding, which can lead to issues such as poor solubility in common organic solvents, streaking or tailing on silica gel columns, and difficulty in achieving crystallinity.[1][2] Furthermore, impurities from the synthesis, such as unreacted starting materials or byproducts from the sulfonylation reaction, can often have similar polarities to the desired product, complicating separation.[3][4]

Q2: My crude product has poor solubility in standard chromatography solvents like ethyl acetate/hexane. What should I do?

A2: This is a frequent issue. The high polarity of the sulfonamide group often necessitates more polar solvent systems. Consider incorporating modifiers like methanol or ethanol into your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol). For particularly polar compounds, supercritical fluid chromatography (SFC) can be a powerful alternative, often providing better resolution and faster separation times for polar molecules.[1][5][6] Additionally, exploring different solvent systems for dissolution, such as dioxane-water or dimethylacetamide (DMA), can be beneficial, especially for crystallization attempts.[7]

Q3: I'm observing "oiling out" instead of crystallization during my attempts to recrystallize the final product. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is typically caused by one of two factors:

  • High Impurity Load: Impurities disrupt the crystal lattice formation.

  • Inappropriate Solvent System: The compound's melting point may be lower than the boiling point of the solvent, or the solubility curve is too steep.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more of the "good" solvent to lower the concentration, and allow it to cool much more slowly.[8]

  • Change Solvents: Switch to a lower-boiling point solvent or use a solvent/anti-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[8][9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8][9]

  • Pre-Purification: If impurities are the cause, perform a preliminary purification step, like a quick filtration through a silica plug or column chromatography, before attempting recrystallization.[8]

Q4: My sulfonamide appears to be degrading on the silica gel column. Is this common?

A4: While sulfonamides are generally stable, the acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive sulfonamides, especially if the mobile phase contains nucleophilic solvents like methanol and the residence time on the column is long.[10][11] Most sulfonamides are hydrolytically stable under neutral to basic conditions but can degrade at very low pH.[11][12]

Troubleshooting Steps:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.

  • Use Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography).[13]

  • Expedite Chromatography: Use a faster flow rate or a steeper gradient to minimize the time your compound spends on the column.

Troubleshooting Guide: Column Chromatography

Issue 1: Poor Separation Between My Product and an Impurity

This is often due to an improperly selected mobile phase or stationary phase. The goal is to exploit differences in polarity and functional groups between your product and the contaminants.

Causality & Strategy: The key is to modulate the interactions between the analytes, the stationary phase, and the mobile phase. For polar sulfonamides, strong interactions with the silica surface can lead to broad peaks and poor resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. A gradient of 10% methanol increasing to 30% has been shown to be effective for separating various sulfonamides.[1][5]

    • Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a dichloromethane/methanol system. The different solvent properties can alter the elution order and improve separation.

  • Change the Stationary Phase:

    • If standard silica fails, other stationary phases can offer different selectivity.[13] Aminopropyl-functionalized silica columns have been used successfully, sometimes in tandem with a standard silica column, to achieve challenging separations of sulfonamides.[1][5][6]

  • Adjust the pH: For sulfonamides with acidic or basic centers, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can change the ionization state of the compounds and dramatically alter their retention.[13]

Data Summary: Recommended Solvent Systems
Solvent System (v/v)Polarity IndexTarget Compound PolarityCommon Impurities Addressed
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumLess Polar SulfonamidesNon-polar organic byproducts
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighModerately Polar SulfonamidesUnreacted amines, polar byproducts
Ethyl Acetate / Ethanol (98:2 to 8:2)Medium to HighPolar SulfonamidesHighly polar starting materials
Chloroform / Acetone (9:1 to 1:1)MediumBroad RangeByproducts of similar polarity

Troubleshooting Guide: Crystallization

Issue 2: Polymorphism - Different Crystal Forms in Different Batches

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for sulfonamides and is influenced by hydrogen bonding patterns.[2][9] Different polymorphs can have different solubilities, stabilities, and melting points, making control critical in drug development.

Causality & Strategy: Crystal packing is dictated by intermolecular forces, primarily the strong hydrogen bonds of the sulfonamide group. The choice of solvent, cooling rate, and presence of seed crystals can favor one packing arrangement over another.

Solutions:

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, concentration, cooling rate, and agitation speed.[9]

  • Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to direct the crystallization process towards that form.[9]

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dictate the resulting polymorph. Experiment with a range of solvents (e.g., alcohols, ketones, esters) and solvent/anti-solvent pairs.[9]

Protocol: Solvent/Anti-Solvent Crystallization

This protocol is effective for inducing crystallization when a single-solvent system fails or leads to oiling out.[9]

  • Dissolution: Dissolve the crude 3,4-dihydro-2H-1-benzopyran sulfonamide in the minimum amount of a "good" solvent (e.g., acetone, ethanol, or THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, such as water, hexane, or diisopropyl ether) dropwise while constantly swirling the flask.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form spontaneously, scratch the inner wall of the flask with a glass rod at the liquid-air interface.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed for several hours, or overnight, to allow for slow crystal growth.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of the cold anti-solvent, and dry under vacuum.[9]

Workflow & Impurity Analysis

Purification Strategy Decision Workflow

The following workflow provides a logical path for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, LCMS, 1H NMR) check_purity Purity > 95%? start->check_purity check_solid Is it a solid? check_purity->check_solid Yes check_separation Good Separation by TLC? check_purity->check_separation No crystallize Attempt Recrystallization check_solid->crystallize Yes oily_product Crude is an Oil check_solid->oily_product No success_xtal Success? crystallize->success_xtal final_product Pure Product success_xtal->final_product Yes chromatography Column Chromatography success_xtal->chromatography No / Oiled Out crystallize_post_chrom Final Crystallization chromatography->crystallize_post_chrom Purified Fractions (Solid) check_separation->chromatography Yes dev_method dev_method check_separation->dev_method No, Optimize Method (Solvents, Stationary Phase) oily_product->chromatography dev_method->chromatography crystallize_post_chrom->final_product

Caption: A decision workflow for selecting the appropriate purification method.

Common Impurity Profile from Sulfonylation

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[14][15][16] This reaction can generate several common byproducts that need to be removed.

Impurity_Profile cluster_reactants Starting Materials cluster_products Reaction Mixture Amine Chroman Amine (R-NH2) Target Desired Sulfonamide (R-NH-SO2-R') Amine->Target BisSulfonated Bis-Sulfonated Amine (R-N(SO2-R')2) (If primary amine) Amine->BisSulfonated UnreactedAmine Excess Amine Amine->UnreactedAmine SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Target SulfonylChloride->BisSulfonated HydrolyzedSC Sulfonic Acid (R'-SO3H) (From H2O) SulfonylChloride->HydrolyzedSC

Caption: Common impurities generated during a typical sulfonylation reaction.

  • Bis-Sulfonated Amine: If a primary amine is used with excess sulfonyl chloride, double addition can occur. This impurity is typically less polar than the desired product.

  • Hydrolyzed Sulfonyl Chloride: Moisture in the reaction can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This is a highly polar, often water-soluble impurity that can sometimes be removed with an aqueous wash.

  • Unreacted Starting Materials: Both the starting amine and sulfonyl chloride may remain. The amine is basic and can be removed with an acidic wash, while the sulfonyl chloride will hydrolyze during workup.

Advanced Purification: Chiral Separation

Many 3,4-dihydro-2H-1-benzopyran sulfonamides are chiral and developed as single enantiomers. Separating enantiomers requires a chiral environment.

Q5: My compound is a racemic mixture. What is the best way to separate the enantiomers?

A5: The separation of enantiomers is a specialized task that cannot be achieved with standard silica gel chromatography.

  • Chiral Chromatography (HPLC or SFC): This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose) are widely used for separating sulfonamide enantiomers.[17][18] Supercritical Fluid Chromatography (SFC) is often preferred as it can provide faster and more efficient separations than HPLC for many chiral compounds.[17][18]

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic sulfonamide with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

References

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 193-198. [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355. [Link]

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 193-198. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Kumar, S. S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2018). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]

  • Page, M. I., & Williams, A. (2008). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • LibreTexts. (2023, January 22). Amine Reactions. Chemistry LibreTexts. [Link]

  • Enjalbal, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 193-202. [Link]

  • Enjalbal, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. [Link]

  • S. S. P. S. Sridhar, et al. (2002). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0293627. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • IJARSCT. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. [Link]

Sources

identifying and minimizing byproducts in the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide moiety. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Identification

This section addresses the critical first step in any optimization process: accurately identifying what unintended compounds are present in your reaction mixture.

Q1: What are the most common byproducts formed during the synthesis of this compound, and at which stage do they typically arise?

A1: The synthesis of this compound typically proceeds via a two-step sequence starting from 3,4-dihydro-2H-1-benzopyran (chroman): 1) chlorosulfonation of the aromatic ring, followed by 2) amidation of the resulting sulfonyl chloride. Byproducts can form at each stage.

  • During Chlorosulfonation: The primary challenge in this electrophilic aromatic substitution step is controlling the regioselectivity and the extent of sulfonation. The ether oxygen of the chroman ring is an activating, ortho, para-directing group.[1] Since the ortho positions (5 and 7) are sterically accessible and the para position (6) is also activated, a mixture of isomers can be expected.

    • Di-sulfonated Byproducts: Over-reaction can lead to the formation of di-sulfonyl chlorides, such as 3,4-dihydro-2H-1-benzopyran-6,8-disulfonyl chloride. This is more likely under harsh conditions (high temperature, large excess of chlorosulfonic acid).[2]

    • Isomeric Sulfonyl Chlorides: While the 6-sulfonyl chloride is the desired product, formation of the 8-sulfonyl chloride isomer is a common byproduct due to the activating nature of the cyclic ether.

    • Sulfone Formation: The intermediate sulfonyl chloride or sulfonic acid can sometimes react with another molecule of chroman to form sulfone impurities.[2]

  • During Amidation & Workup: The primary byproduct formed during this stage and subsequent workup is the hydrolysis of the sulfonyl chloride.

    • Sulfonic Acid Formation: The 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is highly reactive and susceptible to hydrolysis, especially during aqueous workup, which converts it back to the corresponding sulfonic acid.[2][3][4] This is a major cause of yield loss. Careful control of pH and temperature during workup is critical to minimize this side reaction.[5][6]

The following diagram illustrates the main synthetic pathway and the points at which key byproducts are formed.

Byproduct_Formation Start 3,4-dihydro-2H-1-benzopyran (Chroman) Intermediate 3,4-dihydro-2H-1-benzopyran- 6-sulfonyl chloride Start->Intermediate Chlorosulfonic Acid (ClSO3H) Isomer 8-Sulfonyl Chloride Isomer Start->Isomer ClSO3H Product 3,4-dihydro-2H-1-benzopyran- 6-sulfonamide Intermediate->Product Ammonia Source (e.g., NH4OH) DiSulf Di-sulfonated Byproduct Intermediate->DiSulf Excess ClSO3H High Temp. SulfonicAcid Sulfonic Acid Byproduct (from Hydrolysis) Intermediate->SulfonicAcid H2O (Workup)

Caption: Synthetic pathway and common byproduct formation points.

Q2: What analytical techniques are most effective for identifying and quantifying these byproducts?

A2: A multi-pronged analytical approach is essential for robust identification and quantification of byproducts in your reaction mixture.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a small amount of formic acid or TFA) can typically resolve the starting material, the desired product, the sulfonic acid byproduct, and isomeric impurities.[9][10] UV detection is suitable as all these compounds are chromophoric. HPLC provides excellent quantitative data on the relative percentages of each component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for identification.[8][9] It allows you to determine the molecular weight of each peak separated by the HPLC. This is invaluable for confirming the identity of expected byproducts (e.g., a mass corresponding to the di-sulfonated product) and identifying unexpected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is crucial for structural elucidation. You can distinguish between the 6- and 8-isomers by analyzing the coupling patterns of the aromatic protons. The sulfonic acid byproduct will show a characteristic broad peak for the acidic proton and shifts in the adjacent aromatic protons compared to the sulfonamide.

    • ¹³C NMR: Provides complementary structural information, helping to confirm assignments made from the proton NMR.

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress.[7][11] By co-spotting your reaction mixture with the starting material, you can quickly assess conversion. Different solvent systems can be screened to achieve separation between the product and major impurities, which can then guide the development of column chromatography purification methods.

Section 2: Troubleshooting Guides and Minimization Strategies

This section provides actionable advice to overcome common synthetic hurdles and improve the purity and yield of your target compound.

Q3: My chlorosulfonation reaction is producing a significant amount of di-sulfonated byproduct. How can I improve selectivity for the desired mono-sulfonated product?

A3: The formation of di-sulfonated byproducts is a classic sign of over-reaction. The key is to control the reactivity of the electrophilic substitution. Here are several parameters to adjust:

ParameterRecommended ActionRationale
Reaction Temperature Maintain a low temperature, typically between 0 °C and 5 °C, throughout the addition of chlorosulfonic acid and the subsequent stirring period.Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the reaction rate, providing greater control and disfavoring the second, more difficult sulfonation step.[2]
Stoichiometry Use a minimal excess of chlorosulfonic acid. Start with 1.1 to 1.5 equivalents and titrate upwards only if conversion is poor.A large excess of the sulfonating agent will drive the reaction towards polysubstitution.[2] Carefully controlling the stoichiometry is one of the most effective ways to ensure mono-substitution.
Addition Rate Add the chlorosulfonic acid dropwise to the solution of chroman, ensuring the internal temperature does not rise significantly.Slow, controlled addition prevents localized "hot spots" where the reaction rate is much higher, which can lead to byproduct formation.
Solvent Choice Consider using a solvent. While many procedures use neat chlorosulfonic acid, using an inert solvent like dichloromethane or chloroform can help dissipate heat and dilute the reactants, offering better control.Dilution can temper the reactivity of the system, leading to cleaner reactions.

Q4: I am consistently losing a significant portion of my product during the aqueous workup, and I suspect hydrolysis of the sulfonyl chloride. What is the best way to perform the workup and amidation?

A4: This is the most common cause of low yields. The sulfonyl chloride intermediate is highly sensitive to water.[2][3][4] The strategy is to minimize its contact with water and to perform the subsequent amidation step as quickly and efficiently as possible.

Optimized Workup & Amidation Protocol:

  • Quenching: After the chlorosulfonation reaction is complete (as monitored by TLC or HPLC), quench the reaction by very slowly and carefully pouring the reaction mixture onto crushed ice or an ice-water slurry with vigorous stirring. This is a highly exothermic step and must be done with extreme caution in a fume hood. The goal is to precipitate the sulfonyl chloride product while keeping the temperature near 0 °C.

  • Isolation (Option A - Filtration): If the sulfonyl chloride precipitates as a clean solid, it can be quickly isolated by vacuum filtration. Wash the solid immediately with ice-cold water to remove residual acids, but do not prolong the washing. Do not allow the solid to dry completely; use the damp solid directly in the next step. The key is speed to minimize hydrolysis.[4]

  • Isolation (Option B - Extraction): Alternatively, extract the quenched aqueous mixture immediately with a cold, water-immiscible organic solvent like dichloromethane or ethyl acetate. Separate the organic layer and proceed directly to the amidation step without an aqueous wash.

  • Amidation: To the isolated crude sulfonyl chloride (either the damp solid or the organic extract), add a source of ammonia. A common and effective method is to add the solution of sulfonyl chloride to a stirred, ice-cold solution of concentrated ammonium hydroxide. Stir vigorously at 0-5 °C until the reaction is complete.

  • Final Workup: Once the amidation is complete, the resulting sulfonamide is much more stable. You can then proceed with a standard workup, which may involve acidifying the solution to precipitate the product, followed by filtration, washing, and drying. Purification can then be achieved by recrystallization or column chromatography.

The critical principle is to treat the sulfonyl chloride as an unstable intermediate and to convert it to the stable sulfonamide with minimal delay and minimal exposure to neutral or acidic water.[3]

Section 3: Experimental Protocols

Here we provide detailed, self-validating methodologies for key experimental procedures.

Protocol 1: Optimized Chlorosulfonation of 3,4-dihydro-2H-1-benzopyran

  • Objective: To synthesize 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride with minimal formation of di-substituted byproducts.

  • Methodology:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).

    • Charge the flask with 3,4-dihydro-2H-1-benzopyran (1.0 eq). If using a solvent, add anhydrous dichloromethane (approx. 5-10 mL per gram of chroman).

    • Cool the flask to 0 °C in an ice-water bath.

    • Charge the dropping funnel with chlorosulfonic acid (1.2 eq).

    • Add the chlorosulfonic acid dropwise to the stirred chroman solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Checkpoint: Monitor the reaction progress by taking a small aliquot, carefully quenching it in a separate vial with ice and ammonium hydroxide, extracting with ethyl acetate, and analyzing by TLC. The starting material spot should be consumed.

    • Proceed immediately to the workup and amidation as described in the troubleshooting guide (Q4).

Protocol 2: Analytical HPLC Method for Byproduct Profiling

  • Objective: To resolve and quantify 3,4-dihydro-2H-1-benzopyran, the desired sulfonamide product, and key byproducts.

  • Methodology:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Elution Order: 1. Sulfonic acid byproduct (most polar), 2. This compound, 3. Isomeric sulfonamides, 4. 3,4-dihydro-2H-1-benzopyran (least polar). Di-sulfonated products may have different retention times depending on their structure.

References

  • Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER. Available at: [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution. Chapter 18 Lecture Notes, Chem 51B S. King. Available at: [Link]

Sources

Technical Support Center: Optimizing the Sulfonylation of 3,4-Dihydro-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sulfonylation of 3,4-dihydro-2H-1-benzopyran (chroman). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Sulfonated chroman derivatives are prevalent in drug discovery, noted for their diverse biological activities.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your reaction conditions for maximal yield and purity.

Section 1: Core Principles & Reaction Mechanism

FAQ: What is the fundamental mechanism for the sulfonylation of 3,4-dihydro-2H-1-benzopyran?

The sulfonylation of the chroman ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The reaction proceeds through the following key steps:

  • Generation of the Electrophile: The sulfonyl chloride (R-SO₂Cl) itself is not electrophilic enough to react directly with the aromatic ring. In many procedures, a base is used primarily to scavenge the HCl byproduct. The active electrophile is effectively the sulfur atom in the sulfonyl chloride, which is highly electron-deficient due to the attached oxygen and chlorine atoms.[4][5]

  • Nucleophilic Attack: The electron-rich aromatic ring of the chroman moiety acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate.[3][4]

  • Deprotonation & Aromaticity Restoration: A base (e.g., pyridine, triethylamine) removes a proton from the carbon atom where the sulfonyl group has attached. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final substituted product along with the protonated base.

Electrophilic Aromatic Sulfonylation of Chroman cluster_0 Step 1: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Final Product Chroman Sigma_Complex Chroman->Sigma_Complex Slow (Rate-Determining) RSO2Cl R-SO₂Cl RSO2Cl->Sigma_Complex Product Product Sigma_Complex->Product Fast Base Base: Base->Product Byproduct Base-H⁺ + Cl⁻

Caption: Mechanism of Electrophilic Aromatic Sulfonylation on the Chroman Ring.

FAQ: Why is the 6-position the major product?

The regiochemical outcome is dictated by the electronic properties of the chroman ring system. The ether oxygen atom at the 1-position is a powerful activating group and an ortho, para-director due to its ability to donate lone-pair electrons into the aromatic ring via resonance.

  • Position 6 (para): This position is electronically favored due to strong resonance stabilization from the ether oxygen. It is also sterically more accessible than the 8-position.

  • Position 8 (ortho): This position is also activated by the ether oxygen but is sterically hindered by the adjacent fused dihydropyran ring.

Therefore, electrophilic attack predominantly occurs at the 6-position, leading to 3,4-dihydro-2H-1-benzopyran-6-sulfonyl derivatives as the major product.[1]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the sulfonylation of chroman.

Q1: I am observing very low or no conversion of my starting material. What are the likely causes?

This is a frequent issue that can typically be traced to reagent quality or suboptimal reaction conditions.

  • Probable Cause 1: Degraded Sulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding and unreactive sulfonic acids.[6][7] An old or improperly stored bottle of sulfonyl chloride is a common culprit for reaction failure.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or one that has been stored meticulously under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

      • Check for Purity: The reagent should be a crystalline solid or a clear liquid. Any clumping, discoloration, or fuming upon opening the bottle suggests degradation.

      • Re-purification (Advanced): For precious reagents, distillation or recrystallization can be attempted, but purchasing a fresh bottle is often more efficient.

  • Probable Cause 2: Inappropriate Base or Insufficient Amount.

    • Explanation: The base is critical for neutralizing the HCl generated during the reaction. If the HCl is not scavenged, it can protonate the starting material or the base catalyst, shutting down the reaction.

    • Solution:

      • Base Selection: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA). While pyridine is commonly used, it can sometimes form a stable, unreactive complex with the sulfonyl chloride.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure all generated HCl is neutralized.

  • Probable Cause 3: Incorrect Solvent or Temperature.

    • Explanation: The solvent must fully dissolve the chroman starting material. Low temperatures (e.g., 0 °C) are often used to control exotherms and side reactions, but if the starting material has poor solubility at this temperature, the reaction rate will be negligible.

    • Solution:

      • Solvent Choice: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices. Ensure your starting chroman is soluble.

      • Temperature Adjustment: Start the reaction at 0 °C for the addition of reagents, but allow it to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

ParameterRecommendationRationale
Sulfonyl Chloride Use fresh, anhydrous reagent.Prone to hydrolysis, which deactivates it.[6][7]
Base Triethylamine (TEA) or DIPEA (1.2 eq.)Non-nucleophilic; efficiently scavenges HCl.
Solvent Anhydrous DCM or THFGood solubility for reactants; relatively inert.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to proceed to completion.

Q2: My reaction is producing a mixture of 6- and 8-substituted isomers. How can I improve regioselectivity?

While the 6-position is electronically favored, obtaining minor amounts of the 8-isomer is possible, especially under harsh conditions.

  • Probable Cause 1: High Reaction Temperature.

    • Explanation: Higher temperatures can provide enough energy to overcome the steric hindrance at the 8-position, leading to a decrease in regioselectivity.

    • Solution: Maintain a lower reaction temperature (0 °C to room temperature). Avoid heating the reaction unless absolutely necessary for solubility.

  • Probable Cause 2: Sterically Small Sulfonylating Agent.

    • Explanation: A less bulky sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) may have an easier time accessing the sterically hindered 8-position compared to a bulkier one (e.g., tosyl chloride, TsCl).

    • Solution: If you have flexibility in the choice of the sulfonyl group, using a bulkier reagent can enhance selectivity for the more accessible 6-position.

Q3: The reaction mixture turns dark brown or black, resulting in a tarry residue upon workup. What is causing this?

Decomposition is a sign of side reactions, often promoted by the choice of base or excessive heat.

  • Probable Cause: Pyridine as a Base/Solvent.

    • Explanation: While a classic reagent, pyridine can act as a nucleophile, attacking the sulfonyl chloride to form a pyridinium salt. This complex can be unstable and lead to downstream decomposition pathways, especially upon heating. While triethylamine is more basic, pyridine can be a more effective catalyst in some acylation reactions.[8] However, for sulfonylation, its nucleophilicity can be a drawback.

    • Solution:

      • Switch to a Non-Nucleophilic Base: Replace pyridine with triethylamine (TEA) or DIPEA. These bases are sufficiently strong to scavenge HCl but are too sterically hindered to act as nucleophiles.[9][10]

      • Strict Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the sulfonyl chloride, which can be exothermic.

Troubleshooting_Sulfonylation Start Reaction Outcome? No_Product Low / No Product Start->No_Product Poor Mixture Mixture of Isomers Start->Mixture Impure Decomposition Decomposition / Tar Start->Decomposition Messy Good_Yield Good Yield & Purity Start->Good_Yield Good Cause_Reagent Check Reagent Quality (Sulfonyl Chloride Hydrolysis?) No_Product->Cause_Reagent Cause_Conditions Optimize Conditions (Temp, Base, Solvent) No_Product->Cause_Conditions Cause_Temp Lower Reaction Temp (e.g., 0°C -> RT) Mixture->Cause_Temp Decomposition->Cause_Temp Cause_Base Switch Base (Pyridine -> TEA/DIPEA) Decomposition->Cause_Base

Caption: A decision tree for troubleshooting common sulfonylation issues.

Section 3: Validated Experimental Protocol

This section provides a reliable, step-by-step method for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, which can then be used to prepare various sulfonamides.

Protocol: Synthesis of 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl Chloride

Materials:

  • 3,4-Dihydro-2H-1-benzopyran (1.0 eq.)

  • Chlorosulfonic acid (4.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dihydro-2H-1-benzopyran (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (4.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization. Aryl sulfonyl chlorides are often solids that can be isolated by precipitation upon quenching the reaction in water.[11][12][13]

Caption: Standard workflow for the sulfonylation of chroman.

References

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Ager, D. J., & East, M. B. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available at: [Link]

  • Desmurs, J. R., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents (FR2795723A1).
  • Hofmann, J., et al. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents (EP0983982A1).
  • El-Sayed, N. N. E., et al. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents. RSC Advances. Available at: [Link]

  • Doherty, A. M., et al. (2002). Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Google Patents (EP1054881B1).
  • Various Authors. (2023). Synthesis of functionalized chroman-4-ones. ResearchGate Publication. Available at: [Link]

  • Allen Institute. Pyridine is less basic than triethylamine because... Allen Institute Public Content. Available at: [Link]

  • Putra, G. S., et al. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][6][14] Oxazine-4-On Derivatives. ResearchGate Publication. Available at: [Link]

  • Putra, G. S., et al. (2018). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4-Benzoyloxy-3-Methoxycinmanic Acid Through Microwave Irradiation Method. SciSpace. Available at: [Link]

  • Ager, D. J., & East, M. B. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Ilari, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. National Institutes of Health (PMC). Available at: [Link]

  • Allen Institute. Pyridine is less basic than triethylamine because... Allen Institute Public Content. Available at: [Link]

  • Reddit User Discussion. (2019). Using Pyridine vs. Triethylamine. Reddit r/OrganicChemistry. Available at: [Link]

  • Yamamoto, K., et al. (2011). Process for production of aromatic sulfonyl chloride compound. Google Patents (WO2011058915A1).
  • Various Authors. (2018). Structure of chromene-6-sulfonamide Series of Schiff's base. ResearchGate Publication. Available at: [Link]

  • LibreTexts Chemistry. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Available at: [Link]

  • Sisko, J., et al. (1993). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Reusch, W. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Chemist, A. (Year N/A). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Organic Chemistry Tutor. Available at: [Link]

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addressing solubility issues of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its aromatic benzopyran structure and sulfonamide functional group, this molecule exhibits limited solubility in neutral aqueous buffers, a common hurdle for many biologically active compounds.

The sulfonamide group is weakly acidic, and its state of ionization is pH-dependent, which is the primary principle we will leverage to overcome solubility issues.[1][2][3] This guide provides a series of frequently asked questions, a systematic troubleshooting workflow, and detailed protocols to help you achieve clear, stable solutions for your in vitro and other experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in Phosphate-Buffered Saline (PBS) at pH 7.4?

A: The compound is a weak acid due to the sulfonamide group (-SO₂NH₂).[1][2] At a physiological pH of 7.4, a significant portion of the molecules will be in their neutral, un-ionized state, which is less soluble in water.[1] Complete dissolution often requires either pH modification or the use of co-solvents.

Q2: What is the first thing I should try to improve solubility?

A: The most straightforward initial approach is to prepare a concentrated stock solution in an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol.[4][5][6] This stock can then be diluted into your aqueous buffer, but care must be taken to avoid precipitation upon dilution.

Q3: Can I just increase the pH to dissolve it?

A: Yes, this is a highly effective method. Increasing the pH of the buffer (e.g., to pH 8.5-9.5) will deprotonate the sulfonamide nitrogen, forming a more polar, water-soluble anion.[7][8] However, you must confirm that the higher pH will not affect the stability of the compound or the integrity of your experimental system (e.g., cell viability, enzyme activity).

Q4: What is the typical pKa for an aromatic sulfonamide?

A: The pKa for aromatic sulfonamides can vary but generally falls in the range of 9 to 11.[9][10] Some substituted sulfonamides can have lower pKa values.[11][12] Knowing the precise pKa is key to applying the Henderson-Hasselbalch equation to predict the ionization state and solubility at a given pH.[13][14][15][16]

Q5: Will heating the solution help?

A: Gentle warming can temporarily increase solubility and the rate of dissolution. However, the compound may precipitate out of solution as it cools to room or physiological temperatures. This method is not recommended for creating stable solutions for prolonged experiments.

Q6: Are there alternatives to DMSO or pH adjustment?

A: Yes. For sensitive applications where DMSO may be cytotoxic or interfere with the assay, or where pH cannot be altered, using solubility enhancers like cyclodextrins can be an excellent alternative.[17][18][19] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[17][18][19][20]

Troubleshooting Guide: From Precipitation to Clear Solution

Use this guide when you encounter specific problems during solution preparation.

Problem 1: Compound forms a suspension or fails to dissolve in aqueous buffer.
  • Immediate Check: Is the buffer pH appropriate? For a weakly acidic sulfonamide, neutral pH 7.4 is often insufficient.

  • Solution Pathway: Proceed to the pH Adjustment Workflow or the Co-Solvent Workflow .

Problem 2: Compound dissolves in organic solvent but precipitates immediately upon dilution into aqueous buffer.
  • Cause: This is known as "crashing out." The final concentration of the organic co-solvent is too low to maintain solubility, and the compound's concentration exceeds its solubility limit in the final aqueous buffer.

  • Solution 1 (Reduce Final Concentration): Your target concentration may be too high. Attempt the dilution again, aiming for a lower final concentration of the benzopyran sulfonamide.

  • Solution 2 (Increase Co-solvent Percentage): Increase the percentage of the co-solvent in the final solution. Caution: Most cell-based assays are sensitive to DMSO or ethanol concentrations above 0.5-1%.[21] Always run a vehicle control to test for solvent toxicity.

  • Solution 3 (Change Dilution Method): Add the concentrated stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Problem 3: The pH required for dissolution is incompatible with my experiment.
  • Cause: Many biological systems, such as live cells or enzymes, have a narrow optimal pH range.

  • Solution 1 (Cyclodextrin Formulation): This is the ideal scenario for using a solubility enhancer. Encapsulating the compound in a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase aqueous solubility at neutral pH.[17][18][19] See Protocol 3.

  • Solution 2 (pH Shift Post-Dissolution): Dissolve the compound at a higher pH where it is soluble, and then carefully titrate the pH back down to the desired experimental pH with dilute HCl. This can sometimes create a metastable supersaturated solution that remains clear for the duration of an experiment. Monitor closely for any signs of precipitation.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing solubility issues.

Solubility_Troubleshooting Start Start: Need to dissolve This compound Prep_Stock Prepare 10-50 mM Stock in 100% DMSO or Ethanol Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Check_Sol Is the final solution clear? Dilute->Check_Sol Success Success! Proceed with experiment. (Run vehicle control) Check_Sol->Success Yes Precip Problem: Precipitation Occurs Check_Sol->Precip No Troubleshoot Select Troubleshooting Path Precip->Troubleshoot Path_pH Path A: pH Adjustment Troubleshoot->Path_pH Is pH change tolerable? Path_Solvent Path B: Optimize Co-Solvent Troubleshoot->Path_Solvent Is >0.1% DMSO tolerable? Path_CD Path C: Use Cyclodextrin Troubleshoot->Path_CD Need DMSO-free & neutral pH?

Caption: A decision tree for troubleshooting solubility.

Detailed Protocols

Always use high-purity solvents and freshly prepared buffers. Handle the solid compound and concentrated stock solutions in accordance with the product's Safety Data Sheet (SDS).

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-Solvent

This is the standard first step for most poorly soluble compounds.[22][23][24][25]

  • Calculate Mass: Determine the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM) in a specific volume (e.g., 1 mL).

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound into an appropriate vial (e.g., a glass screw-cap vial with a Teflon liner).[23]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO or 200-proof ethanol to the vial.

  • Dissolve: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the vial completely and vortex to ensure homogeneity.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol leverages the acidic nature of the sulfonamide group.[8]

  • Prepare Alkaline Buffer: Prepare your desired buffer (e.g., Tris or Phosphate) but adjust the pH to a higher value, for example, pH 9.0, using 1N NaOH.

  • Direct Dissolution: Weigh the solid compound and add it directly to the alkaline buffer. Stir or vortex until fully dissolved.

  • Stock Dilution (Alternative): Alternatively, dilute the DMSO stock solution (from Protocol 1) into the alkaline buffer. The elevated pH will help keep the compound in its soluble, deprotonated form.

  • pH Readjustment (Optional & Advanced): If the experimental pH must be lower, you can carefully and slowly add dilute acid (e.g., 0.1N HCl) dropwise while stirring vigorously to bring the pH back to the target (e.g., 7.4).

    • Critical: This may create a supersaturated solution. Observe for any cloudiness or precipitation. This solution may not be stable long-term.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method is ideal for creating DMSO-free aqueous solutions at neutral pH.[17][18][19]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). A concentration of 10-40% (w/v) is a good starting point. Warming the buffer can help dissolve the cyclodextrin.

  • Add Compound: Add the weighed solid this compound directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture. This process can take from 1 to 24 hours at room temperature. The energy input facilitates the inclusion of the compound into the cyclodextrin's hydrophobic cavity.

  • Clarification: Once dissolved, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Validation: It is good practice to determine the actual concentration of the final solution using UV-Vis spectroscopy or HPLC, as the maximum achievable concentration will depend on the specific compound-cyclodextrin interaction.

Reference Data

Table 1: Solubility Enhancement Strategy Comparison
MethodPrinciple of ActionTypical Starting PointProsCons
Co-Solvent (DMSO/EtOH) Increases solubility by providing a more non-polar environment.[4][6]10-50 mM stock in 100% DMSO.Simple, fast, effective for high concentration stocks.[5]Potential for precipitation on dilution; solvent may cause toxicity or assay interference.[21][26]
pH Adjustment Increases the fraction of the ionized, more soluble form of the molecule.[1][8]Dissolve in buffer at pH > 9.0.Highly effective, avoids organic solvents.High pH may be incompatible with biological systems or compound stability.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule, increasing apparent water solubility.[17][18]Stir solid in 10-40% HP-β-CD solution.Avoids organic solvents; works at neutral pH; can reduce toxicity.[19]Slower dissolution process; may alter compound bioavailability or interaction kinetics.
Ionization of the Sulfonamide Group

The solubility of this compound is governed by the equilibrium between its neutral (less soluble) and anionic (more soluble) forms.

Ionization cluster_eq Chemical Equilibrium in Aqueous Buffer Neutral R-SO₂NH₂ (Neutral Form) Less Soluble Anionic R-SO₂NH⁻ (Anionic Form) More Soluble Neutral->Anionic + OH⁻ Anionic->Neutral + H⁺ Low_pH Low pH (e.g., < 8) Low_pH->Neutral Favors High_pH High pH (e.g., > 10) High_pH->Anionic Favors

Caption: pH-dependent ionization of the sulfonamide.

References

  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
  • Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
  • Vertex AI Search. pH-induced solubility transition of sulfonamide-based polymers - PubMed.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Vertex AI Search. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar.
  • Vertex AI Search. Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
  • Vertex AI Search. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed.
  • Vertex AI Search. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed.
  • Vertex AI Search. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy.
  • Vertex AI Search. The pK a values of the sulfonamides investigated. | Download Table - ResearchGate.
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Technical Support Center: Troubleshooting Poor Cell Permeability of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and critical challenge: the poor cell permeability of novel compounds based on the 3,4-dihydro-2H-1-benzopyran-6-sulfonamide scaffold. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose permeability issues and identify rational paths toward optimization.

Section 1: First Response - Frequently Asked Questions (FAQs)

This section addresses the immediate questions that arise when a promising compound fails to show efficacy in a cell-based assay.

Q1: My this compound derivative shows high potency in my biochemical assay but is inactive in my cell-based model. Is poor permeability the likely cause?

A1: It is a primary suspect. When a compound is active against its purified target (e.g., an enzyme or receptor) but fails in a whole-cell context, a permeability barrier is a common culprit. However, other factors must also be considered:

  • Compound Instability: The molecule may be degrading in the cell culture media or metabolizing rapidly within the cell.

  • Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1][2][3]

  • Low Aqueous Solubility: The compound may be precipitating out of the media, lowering the effective concentration available to the cells.[4][5]

A systematic approach, starting with assessing physicochemical properties and direct permeability, is crucial to pinpoint the exact cause.

Q2: What are the key physicochemical properties of my compound that could be limiting its cell permeability?

A2: The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a few key properties.[6][7] The most widely accepted framework for evaluating these is Lipinski's Rule of Five .[8][9][10] Poor permeability is more likely if a compound violates two or more of these rules:

  • Molecular Weight (MW) > 500 Da: Larger molecules diffuse more slowly across the membrane.

  • LogP (lipophilicity) > 5: Highly lipophilic compounds can get "stuck" in the lipid membrane and may have poor aqueous solubility.

  • Hydrogen Bond Donors (HBD) > 5: A high number of donors (sum of O-H and N-H bonds) increases polarity and the energy required to shed the "water shell" before entering the membrane.

  • Hydrogen Bond Acceptors (HBA) > 10: A high number of acceptors (sum of N and O atoms) also increases polarity.

The sulfonamide group (-SO₂NH₂) itself contributes significantly to polarity and hydrogen bonding capacity, which can be a liability for passive diffusion.

Q3: How can I quickly distinguish between poor passive permeability and active efflux?

A3: A bi-directional Caco-2 permeability assay is the gold standard for this.[11] This assay measures the rate of compound transport across a monolayer of cells in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.

A simple rule of thumb is to calculate the Efflux Ratio (ER) :

  • ER = Papp(B-A) / Papp(A-B)

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate of an active efflux transporter.[11]

Q4: What are the best initial assays to quantitatively measure my compound's permeability?

A4: A tiered approach is most efficient:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[12][13] It is excellent for a first-pass screen to determine a compound's intrinsic ability to cross a lipid bilayer without the complication of transporters.[11][14]

  • Caco-2 Permeability Assay: If PAMPA results are poor, or if you suspect active transport, this cell-based assay is the next logical step. It uses a monolayer of human intestinal cells that express transporters, providing a more biologically relevant model of gut absorption.[15][][17][18][19]

Section 2: In-Depth Troubleshooting Workflow

This section provides a logical workflow and detailed protocols to systematically diagnose permeability issues.

G start Observation: Low activity in cell-based assay physchem Step 1: Assess Physicochemical Properties (In Silico & In Vitro) start->physchem lipinski Lipinski's Rule of Five Analysis physchem->lipinski solubility Aqueous Solubility Assay physchem->solubility pampa Step 2: Measure Passive Permeability (PAMPA) physchem->pampa res_lipinski Result: High MW, HBD, or HBA? LogP outside optimal range? lipinski->res_lipinski res_solubility Result: Poor Solubility? solubility->res_solubility res_pampa Result: Low Passive Permeability? pampa->res_pampa caco2 Step 3: Measure Transcellular Permeability & Efflux (Caco-2 Assay) res_caco2 Result: Low P_app (A-B)? Efflux Ratio > 2? caco2->res_caco2 pgp Step 4: Confirm Efflux Mechanism (Caco-2 + P-gp Inhibitor) res_pgp Result: P_app (A-B) increases? Efflux Ratio decreases? pgp->res_pgp conc_physchem Conclusion: Poor Physicochemical Properties res_lipinski->conc_physchem Yes res_solubility->pampa Consider formulation aids in assay conc_solubility Conclusion: Solubility-Limited Permeability res_solubility->conc_solubility Yes res_pampa->caco2 Yes conc_passive Conclusion: Poor Intrinsic Permeability res_pampa->conc_passive Yes res_caco2->pgp Yes, ER > 2 res_caco2->conc_passive Yes, ER < 2 conc_efflux Conclusion: Active Efflux is the Primary Barrier res_pgp->conc_efflux Yes

Caption: Troubleshooting workflow for poor cell permeability.

Guide 1: Physicochemical Property Assessment

Objective: To evaluate the "drug-likeness" of your compound and identify potential liabilities based on its chemical structure.

Principle: Lipinski's Rule of Five provides a robust set of guidelines to predict oral bioavailability based on key molecular properties.[20][21] Compounds that adhere to these rules are more likely to have favorable absorption and permeability profiles.

Protocol (In Silico Analysis):

  • Obtain the chemical structure (SMILES or MOL file) of your this compound derivative.

  • Use computational software or free online tools (e.g., SwissADME, ChemDraw) to calculate the properties listed in the table below.

  • Compare the calculated values against Lipinski's criteria.

Data Interpretation:

PropertyLipinski's RuleExample: Parent ScaffoldAnalysis
Molecular Weight (MW)< 500 Da~215.25 g/mol Pass. The core scaffold is small, leaving room for modifications.
cLogP (Lipophilicity)< 5~1.30Pass. The scaffold is moderately lipophilic.
H-Bond Donors (HBD)< 51 (from -NH₂ of sulfonamide)Pass. Low number of donors is favorable.
H-Bond Acceptors (HBA)< 103 (two O from -SO₂, one O from pyran)Pass. Low number of acceptors is favorable.
Violations≤ 10Good Starting Point.
Note: Values are estimates for the unsubstituted parent scaffold and will change with derivatization.

Causality: The parent scaffold is compliant with Lipinski's rules. Therefore, if your derivative shows poor permeability, it is highly likely that the modifications you have introduced (e.g., adding large, polar, or highly flexible groups) are causing violations of these rules.

Guide 2: Assessing Passive Permeability (PAMPA)

Objective: To measure the intrinsic, passive permeability of your compound across a lipid membrane.

Principle: The PAMPA model uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor well from an acceptor well.[12][13][14] The rate of compound diffusion from donor to acceptor is measured to determine the permeability coefficient (Pₑ).

Experimental Protocol:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Prepare Donor Solution: Dilute the stock solution into a buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (<1%) to avoid disrupting the membrane.

  • Hydrate the PAMPA Plate: Add the lipid solution to the filter of the acceptor plate and allow it to impregnate the membrane.

  • Add Acceptor Solution: Fill the wells of the acceptor plate with buffer.

  • Assemble Sandwich: Place the donor plate (containing the compound) onto the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours.[14]

  • Quantify: After incubation, measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Interpretation:

Permeability ClassificationPₑ (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
High> 10> 80%
Medium1 - 1020 - 80%
Low< 1< 20%
Reference ranges can vary slightly between labs and specific PAMPA models.

Trustworthiness: This protocol is self-validating by including high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls. Your results for these controls should fall within established ranges to confirm the assay is performing correctly.

Guide 3: Comprehensive Permeability & Efflux Assessment (Caco-2 Assay)

Objective: To measure compound permeability across a biologically relevant cell monolayer and to identify potential active efflux.

Principle: Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane for ~21 days, differentiate to form a polarized monolayer with tight junctions and functional transporters (like P-gp) that mimic the intestinal epithelium.[11][15][][22]

G cluster_top Apical (A) Chamber (Simulates Gut Lumen) cluster_middle Caco-2 Cell Monolayer (with Tight Junctions & Transporters) cluster_bottom Basolateral (B) Chamber (Simulates Bloodstream) a_chamber Compound Added Here for A -> B Transport b_chamber Compound Sampled Here for A -> B Transport a_chamber->b_chamber  P_app (A -> B)  Absorption cell_layer b_chamber->a_chamber  P_app (B -> A)  Efflux  

Caption: Bi-directional transport across a Caco-2 monolayer.

Experimental Protocol (Bi-directional):

  • Cell Culture: Seed Caco-2 cells on permeable Transwell™ inserts and culture for 21-25 days to allow for differentiation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >200 Ω·cm²) confirms the formation of tight junctions.[23]

  • Prepare Dosing Solutions: Prepare the compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a final concentration of 1-10 µM.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber as above.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Interpretation:

  • Calculate the apparent permeability coefficient (Papp) for each direction.

  • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

P_app (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
< 1< 2Low Permeability. The compound has poor intrinsic ability to cross the cell layer.
> 10< 2High Permeability. The compound is well-absorbed via passive diffusion.
Any Value> 2Active Efflux. The compound is actively pumped out of the cell, limiting net absorption.[11]
Guide 4: Confirming P-glycoprotein (P-gp) Mediated Efflux

Objective: To confirm if P-gp is the specific efflux transporter responsible for the poor permeability of your compound.

Principle: P-glycoprotein (P-gp, or MDR1) is a common efflux pump that expels a wide range of xenobiotics from cells.[1][2][24][25] By running the Caco-2 assay in the presence of a known P-gp inhibitor (like verapamil or cyclosporin A), the efflux of a P-gp substrate will be blocked, leading to an increase in net transport in the absorptive (A→B) direction.[1][2]

Protocol:

  • Follow the Caco-2 permeability assay protocol described in Guide 3 .

  • Perform the experiment in parallel with two conditions:

    • Condition A: Compound alone.

    • Condition B: Compound co-incubated with a known P-gp inhibitor (e.g., 100 µM Verapamil).

  • Measure Papp(A-B) and Papp(B-A) for both conditions and calculate the respective efflux ratios.

Interpretation of Results:

ObservationConclusion
Papp(A-B) significantly increases in the presence of the inhibitor.Your compound is a P-gp substrate.
Efflux Ratio decreases to < 2 in the presence of the inhibitor.P-gp is the primary efflux mechanism responsible for poor net absorption.
No significant change in Papp or ER.Your compound is either not an efflux substrate, or it is a substrate for a different transporter not blocked by the inhibitor used.
Section 3: Next Steps & Optimization Strategies

Once you have diagnosed the root cause of poor permeability, you can pursue rational strategies for improvement.

Diagnosed IssueStrategy CategoryRecommended Approaches
Poor Physicochemical Properties Medicinal ChemistryReduce H-bonds: Replace -NH or -OH groups with less polar bioisosteres.• Mask Polarity: Use a prodrug approach to temporarily mask polar groups like the sulfonamide.• Reduce Molecular Weight: Synthesize more compact analogs.
Low Aqueous Solubility Formulation (for in vitro assays)Use Co-solvents: Employ low levels of DMSO or ethanol in your assay buffer.[26]• Add Solubilizers: Use surfactants like Tween 80 or Cremophor EL, but first validate that they do not disrupt your cell monolayer.[26]
Poor Intrinsic Permeability Medicinal ChemistryIncrease Lipophilicity (cautiously): Incrementally add small, non-polar groups to increase LogP, but stay below 5.• Conformational Rigidity: Introduce cyclic structures to reduce the entropic penalty of membrane partitioning.
Active P-gp Efflux Medicinal ChemistryScaffold Hopping: Design new core structures that maintain target engagement but are not recognized by P-gp.• Remove P-gp Pharmacophores: Systematically modify the structure to remove features known to be recognized by P-gp (e.g., specific arrangements of H-bond acceptors and hydrophobic centers).
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  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube. Retrieved January 19, 2026, from [Link]

  • Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. (2011). RSC Publishing. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Strategies to Reduce Non-Specific Binding of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize non-specific binding (NSB) and ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental concepts of non-specific binding as they relate to this compound.

Q1: What is non-specific binding (NSB) and why is it a critical issue?

A1: Non-specific binding refers to the interaction of a compound with targets other than its intended biological receptor.[1] This can include binding to other proteins, lipids, plastic consumables, and filter membranes.[1] NSB is a primary source of high background noise in assays, which can mask the true specific signal, leading to inaccurate calculations of binding affinity, potency (IC₅₀/EC₅₀), and overall misleading results.[1][2] Minimizing NSB is therefore essential for generating robust and reproducible data.[1]

Q2: What specific properties of this compound might contribute to NSB?

A2: The structure of this compound presents several features that can contribute to NSB:

  • Moderate Lipophilicity: Drug-like molecules that are lipophilic have a tendency to adsorb to surfaces, particularly plastics and membranes, through hydrophobic interactions.[3] The predicted XLogP (a measure of lipophilicity) for this compound is approximately 0.8, suggesting a moderate potential for such interactions.[4]

  • Hydrogen Bonding Potential: The sulfonamide group (-SO₂NH₂) is a strong hydrogen bond donor and acceptor.[5] This allows it to form non-specific hydrogen bonds with various biological macromolecules.[6]

  • Electrostatic Interactions: The sulfonamide moiety can be ionized depending on the pH, potentially leading to non-specific electrostatic interactions with charged surfaces or proteins.[7]

Q3: How do I quantitatively measure the level of NSB in my assay?

A3: NSB is typically determined by measuring the binding of your labeled test compound in the presence of a saturating concentration of an unlabeled competitor.[1] This "cold" competitor occupies all the specific binding sites of the target receptor, so any remaining signal from the labeled compound is considered non-specific.[1]

Specific Binding = Total Binding (labeled compound only) - Non-Specific Binding (labeled compound + excess unlabeled competitor). [1]

An acceptable level of NSB is typically less than 50% of the total binding; if it is higher, the assay window is too narrow for reliable data interpretation.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

High NSB is not a single problem but a symptom with multiple potential causes. This guide provides a logical workflow to diagnose and resolve the issue.

Initial Diagnostic Workflow

Before making significant changes, it's crucial to identify the primary source of the NSB. The following workflow helps pinpoint whether the issue is related to assay consumables or interactions with assay components.

Start High NSB Detected in Assay Check_Control Is NSB high in wells without the target protein/receptor? Start->Check_Control Cause_Plastic Primary Cause: Compound Sticking to Consumables (e.g., plates, tips) Check_Control->Cause_Plastic  Yes   Cause_Protein Primary Cause: Compound Interacting with Assay Components/Blocker Check_Control->Cause_Protein  No   Solution_Detergent Strategy 1A: Add Non-Ionic Detergent to Buffers Cause_Plastic->Solution_Detergent Solution_Buffer Strategy 2A: Optimize Assay Buffer (Ionic Strength, pH) Cause_Protein->Solution_Buffer Solution_Plates Strategy 1B: Switch to Low-Binding Microplates Solution_Detergent->Solution_Plates End NSB Reduced to Acceptable Level Solution_Plates->End Solution_Blocker Strategy 2B: Change or Titrate Blocking Agent Solution_Buffer->Solution_Blocker Solution_Blocker->End

Caption: A workflow to diagnose and address high NSB.

Issue 1: High Signal in "No Target" Control Wells (Binding to Consumables)

This indicates that this compound is adsorbing to the plastic surfaces of your microplate, tips, or tubes. This is common for compounds with hydrophobic characteristics.[3]

  • Solution A: Incorporate a Non-Ionic Detergent.

    • Mechanism: Non-ionic detergents are amphipathic molecules that disrupt hydrophobic interactions between the compound and plastic surfaces.[2][8] They effectively "shield" these surfaces and prevent the compound from sticking to tubing and container walls.[2][9]

    • Recommendation: Add a small concentration of a non-ionic detergent to your assay buffer and wash buffers. It is crucial to test a range of concentrations, as high levels can disrupt protein structure or interfere with specific binding.[1]

DetergentTypical Starting Concentration (v/v)Key Considerations
Tween-20 0.01% - 0.1%Most commonly used; can strip loosely bound molecules during washes.[1][10]
Triton X-100 0.01% - 0.1%Can be more effective but has a higher potential to disrupt specific binding.[1][10]
  • Solution B: Use Low-Adsorption Consumables.

    • Mechanism: Manufacturers produce "low-bind" microplates and tubes that have been surface-treated to be more hydrophilic, thereby reducing the adsorption of hydrophobic molecules.[7]

    • Recommendation: If detergent use is not sufficient or is incompatible with your assay, switching to low-adsorption consumables is a highly effective, albeit more expensive, alternative.[7]

Issue 2: High NSB Signal Only in Protein-Containing Wells

If the NSB is low in "no target" wells but high in wells containing your cell lysate, purified protein, or blocking agent, the compound is likely interacting non-specifically with other proteins or biomolecules in the system.

  • Solution A: Optimize Assay Buffer Composition.

    • Mechanism: Non-specific interactions are often driven by electrostatic forces. Modifying the buffer's pH and ionic strength can effectively minimize these interactions.[1]

    • Recommendations:

      • Increase Ionic Strength: Adding a neutral salt like NaCl (e.g., 50-250 mM) to the buffer can shield electrostatic charges on proteins and the compound, reducing charge-based NSB.[2][9][11]

      • Adjust pH: The overall charge of your target protein is influenced by pH. Adjusting the buffer pH closer to the target's isoelectric point (pI) can minimize its net charge and reduce interactions.[2][9] However, ensure the pH remains within the optimal range for protein stability and activity.

  • Solution B: Optimize the Blocking Agent.

    • Mechanism: Blocking agents are proteins or other molecules used to saturate non-specific binding sites on both the assay plate and other components, preventing the test compound from binding to them.[12] Inadequate blocking can lead to high NSB.[1]

    • Recommendations:

      • Increase Concentration: You may not be using a high enough concentration of your current blocking agent. See Protocol 2 for an optimization experiment.

      • Change Blocking Agent: No single blocking agent is perfect for every assay.[10] If Bovine Serum Albumin (BSA) is causing issues, consider alternatives.

Blocking AgentTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)A common and effective protein blocker. Use high-purity, protease-free BSA.[1][13]
Non-fat Dry Milk 1% - 5% (w/v)A cost-effective mixture of proteins. May contain endogenous enzymes or biotin that can interfere with certain detection systems.[1][14]
Normal Serum 1% - 10% (v/v)Very effective. Use serum from the same species as your secondary antibody to prevent cross-reactivity.[13]
Commercial Blockers Varies by Mfr.Proprietary formulations, often protein-free, designed for high performance and low cross-reactivity.[15][16]

Section 3: Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Non-Specific Binding

This protocol establishes the baseline NSB for your compound.

  • Prepare Reagents:

    • Labeled Compound Stock: this compound with a detectable tag (e.g., fluorescent, radiolabeled).

    • Unlabeled Compound Stock: A 1000x concentrated stock of unlabeled this compound.

    • Assay Buffer: Your standard experimental buffer.

    • Target Preparation: Your protein, cell lysate, or membrane preparation.

  • Plate Setup: Designate triplicate wells for three conditions:

    • Total Binding: Target + Labeled Compound.

    • Non-Specific Binding: Target + Labeled Compound + Unlabeled Compound (at 100-1000x the concentration of the labeled compound).

    • Background/Control: Wells with buffer only (no target).

  • Assay Procedure:

    • Add the target preparation to the "Total Binding" and "Non-Specific Binding" wells.

    • To the "Non-Specific Binding" wells, add the excess unlabeled compound and incubate briefly.

    • Add the labeled compound to all wells at the final desired concentration.

    • Incubate according to your standard assay protocol.

    • Wash the plate as per your protocol to remove unbound compound.

    • Read the plate using the appropriate detection instrument.

  • Data Analysis:

    • Calculate the average signal for each condition.

    • NSB Signal = Average(Non-Specific Binding wells) - Average(Background wells)

    • Total Binding Signal = Average(Total Binding wells) - Average(Background wells)

    • %NSB = (NSB Signal / Total Binding Signal) * 100

Protocol 2: Optimizing Blocking Agent Concentration

This protocol helps determine the ideal concentration of a chosen blocking agent (e.g., BSA).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare serial dilutions of blocking agent (e.g., 0.1% to 5% BSA) in assay buffer. Prep2 Coat assay plate with target (if applicable). Block Add different blocker concentrations to respective wells and incubate. Prep2->Block Wash1 Wash plate to remove unbound blocking agent. Block->Wash1 Assay Perform NSB assay (as in Protocol 1) in all wells. Wash1->Assay Analyze Plot NSB signal vs. blocker concentration. Assay->Analyze Select Select lowest concentration that achieves maximal NSB reduction without affecting specific binding. Analyze->Select

Sources

Technical Support Center: Overcoming Resistance to 3,4-Dihydro-2H-1-Benzopyran-6-Sulfonamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and related aryl sulfonamides in oncology. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the experimental challenges and biological complexities associated with acquired resistance to this class of compounds. Our approach is grounded in the primary mechanism of action for many aryl sulfonamides: the induced degradation of RNA-binding proteins RBM39 and RBM23.

Introduction: The "Molecular Glue" Mechanism

The anticancer activity of several aryl sulfonamides, a class to which this compound belongs, is attributed to their function as "molecular glue" degraders.[1] These compounds facilitate a novel protein-protein interaction between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing widespread alterations in RNA splicing and ultimately, cancer cell death.[2][3][4] Understanding this mechanism is paramount to diagnosing and overcoming resistance.

While RBM39 degradation is a primary mechanism, it is important to note that sulfonamide derivatives have been reported to exhibit other anticancer activities, including inhibition of carbonic anhydrases, VEGFR-2, and tubulin polymerization.[5][6][7] This guide will primarily focus on resistance related to the molecular glue mechanism but will also address these alternative scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of resistance to this compound.

Q1: My cancer cell line, which was initially sensitive, is now showing reduced response to the compound. What is the first step to identify the resistance mechanism?

A1: The crucial first step is to verify the primary mechanism of action in your sensitive parental cell line and confirm its disruption in the resistant subline.

  • Confirm Target Degradation: Assess the protein levels of RBM39 in both parental (sensitive) and resistant cell lines after treatment with the compound. A lack of RBM39 degradation in the resistant line upon treatment is a strong indicator of a specific resistance mechanism.

  • Assess Downstream Effects: The degradation of RBM39 leads to specific splicing defects.[1] Analyze the splicing of known RBM39 target genes (e.g., mitotic kinesins) via RT-qPCR or RNA-seq in both cell lines. If the parental line shows aberrant splicing post-treatment and the resistant line does not, this corroborates a disruption in the degradation pathway.

Q2: I've confirmed that RBM39 is no longer being degraded in my resistant cells. What are the likely genetic causes?

A2: Resistance to molecular glue degraders typically arises from mutations in the components of the ternary complex (Drug-DCAF15-RBM39). The primary candidates for mutation are:

  • RBM39: Mutations in the RNA recognition motif 2 (RRM2) domain of RBM39 can prevent its recruitment to the DCAF15-drug complex.[2][4]

  • DCAF15: Mutations in the drug-binding pocket of DCAF15 can abrogate the compound's ability to initiate the formation of the ternary complex.[2][4]

We recommend sequencing the coding regions of RBM39 and DCAF15 in your resistant cell lines to identify potential mutations.

Q3: What if RBM39 is still degraded, but the cells are resistant?

A3: This scenario points towards downstream resistance mechanisms, where the cell adapts to the consequences of RBM39 loss. Possible explanations include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling pathways to survive the stress induced by aberrant splicing.[8][9][10] For example, upregulation of pro-survival pathways like PI3K/Akt/mTOR can compensate for the cytotoxic effects.

  • Alterations in Splicing Isoform Dependence: The cells may have evolved to rely on different splicing isoforms that are not affected by the loss of RBM39.

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the compound.[7]

Q4: Can I use combination therapies to overcome resistance?

A4: Yes, combination therapy is a well-established strategy to combat drug resistance.[6] Based on the resistance mechanism, rational combinations can be designed:

  • For Bypass Pathway Activation: Combine the this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor).

  • For Drug Efflux: Co-administer the compound with an inhibitor of the specific ABC transporter that is overexpressed.

  • To Enhance Synthetic Lethality: Explore combinations with drugs that target processes that become critical in the context of altered splicing, such as DNA damage response inhibitors.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting workflows and detailed protocols for key experiments.

Guide 1: Investigating Loss of RBM39 Degradation

This guide helps you pinpoint the cause when you observe that the compound no longer induces RBM39 degradation in resistant cells.

Workflow: Diagnosing the Defect in the DCAF15-RBM39 Degradation Pathway

Caption: Workflow for investigating downstream and general resistance mechanisms.

Protocol 2: ABC Transporter Efflux Assay (e.g., using Rhodamine 123 for P-gp)

  • Cell Preparation: Harvest parental and resistant cells and resuspend in a suitable buffer (e.g., phenol red-free medium) at a concentration of 1x10^6 cells/mL.

  • Loading: Add a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) to the cell suspension and incubate to allow for substrate uptake.

  • Treatment: Aliquot cells and treat with:

    • Vehicle control

    • This compound

    • A known inhibitor of the transporter (positive control, e.g., Verapamil)

    • A combination of your compound and the transporter inhibitor.

  • Efflux: Incubate the cells to allow for efflux of the fluorescent substrate.

  • Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence indicates active efflux.

  • Interpretation: If the resistant cells show lower fluorescence than parental cells, and this is reversed by the transporter inhibitor, it indicates that drug efflux is a likely resistance mechanism.

Part 3: Data Summary Tables

Table 1: Common Resistance Mechanisms and Validation Strategies

Resistance Mechanism CategorySpecific ExamplePrimary Validation MethodConfirmatory ExperimentPotential Solution
Target Modification Mutation in RBM39 (RRM2 domain)Sanger/NGS SequencingCo-immunoprecipitationN/A (Target-specific resistance)
E3 Ligase Modification Mutation in DCAF15 (drug-binding pocket)Sanger/NGS SequencingIn vitro ubiquitination assayUse of structurally distinct molecular glues
Bypass Pathway Activation Upregulation of PI3K/Akt signalingPhospho-protein arrays, Western blotCombination with PI3K inhibitorCombination Therapy
Drug Efflux Overexpression of ABCB1 (P-gp/MDR1)qPCR/Western blot for ABCB1Rhodamine 123 efflux assayCombination with P-gp inhibitor

References

  • Ting, T. C., Goralski, M., Klein, K., Wang, B., Kim, J., Xie, Y., & Nijhawan, D. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports, 29(6), 1499–1510.e6. [Link]

  • Simon, B., Dai, Z., Stoiber, S., et al. (2021). Arylsulfonamide mediated RBM39 degradation causes aberrant splicing of mitotic kinesins. bioRxiv. [Link]

  • Ting, T. C., Goralski, M., Klein, K., Wang, B., Kim, J., Xie, Y., & Nijhawan, D. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. ResearchGate. [Link]

  • UniProt Consortium. (2019). Aryl sulfonamides degrade RBM39 and RBM23 by recruitment to CRL4-DCAF15. UniProt. [Link]

  • Gamble, J. R., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 5033. [Link]

  • Sarkadi, B., et al. (2006). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Opinion in Drug Discovery & Development, 9(4), 476-488. [Link]

  • Li, W., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(18), 4216. [Link]

  • Lee, J. H., et al. (2016). Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. Bioorganic & Medicinal Chemistry Letters, 26(5), 1425-1429. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Pagnon, G., et al. (2012). Novel sulfonamide compounds for inhibition of metastatic tumor growth. Recent Patents on Anti-Cancer Drug Discovery, 7(3), 296-306. [Link]

  • Gamble, J. R., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PubMed. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(6), 1364. [Link]

  • Fischbach, M. A. (2011). Combination therapies for combating antimicrobial resistance. Current Opinion in Microbiology, 14(5), 519-523. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]

  • Al-Salahat, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(11), 2187-2204. [Link]

  • Ejim, L., et al. (2011). Combination therapies for combating antimicrobial resistance. Current Opinion in Microbiology, 14(5), 519-523. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Lin, L., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Oncology, 14, 1335359. [Link]

  • Li, X., et al. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 27(19), 6299. [Link]

  • Khan, I., et al. (2020). Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. Medicinal Chemistry, 16(7), 999-1010. [Link]

  • Lin, L., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and Clinically Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) present a compelling target for a spectrum of diseases, including glaucoma, epilepsy, and certain cancers. The development of potent and isoform-selective CA inhibitors is a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of the inhibitory efficacy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and its derivatives against well-established carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of inhibitors.

Introduction to Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[2] To date, 16 different CA isozymes have been identified in mammals, each with distinct tissue distribution and physiological roles. The differential expression of these isoforms in various tissues and disease states provides a basis for the development of isoform-selective inhibitors to minimize off-target effects.[1]

The sulfonamide group (-SO2NH2) is the cornerstone of classical CA inhibitors. These compounds exert their inhibitory effect by binding to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] Clinically used CA inhibitors, such as acetazolamide, dorzolamide, and brinzolamide, are primarily employed in the management of glaucoma to reduce intraocular pressure by decreasing the production of aqueous humor.[3][4]

The Rise of Chroman-Based Sulfonamides

Recent research has focused on the synthesis and evaluation of novel sulfonamide derivatives with the aim of improving potency and isoform selectivity. Among these, compounds featuring a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold have shown promise. This guide will focus on the inhibitory profile of this compound and its analogues.

The chemical structure of the core compound of interest, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide, integrates the essential sulfonamide moiety with a chroman framework. This structural combination allows for a detailed exploration of structure-activity relationships and the potential for enhanced binding affinity and selectivity for specific CA isoforms.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher potency of the inhibitor. This section presents a comparative summary of the inhibitory activities of a key chroman-based sulfonamide and established CA inhibitors against four crucial human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.

Table 1: Comparative Inhibition Constants (Ki) in nM

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) 35.116.620.1-
Acetazolamide (AAZ) 25012255.7
Dorzolamide 20003.55445
Brinzolamide 31003.14932

*Note: Ki values for Dorzolamide and Brinzolamide are compiled from multiple sources and represent approximate comparative values. The data for the chroman derivative and acetazolamide are from a single study for direct comparison.

From the data presented, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (designated as compound 5a in the source literature) demonstrates potent inhibition of hCA II, IX, and I, with Ki values in the nanomolar range. Notably, its inhibition of hCA II (Ki = 16.6 nM) is comparable to that of the widely used drug acetazolamide (Ki = 12 nM). Furthermore, it shows strong inhibition of the tumor-associated isoform hCA IX (Ki = 20.1 nM), which is also comparable to acetazolamide (Ki = 25 nM). While acetazolamide is a more potent inhibitor of the cytosolic hCA I, the chroman derivative still exhibits significant activity.

Understanding the Mechanism: Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of sulfonamides is predicated on their ability to coordinate with the zinc ion at the core of the carbonic anhydrase active site. The sulfonamide group mimics the transition state of the CO2 hydration reaction, effectively blocking the enzyme's function.

Stopped_Flow_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare CO2-saturated buffer with pH indicator mix Rapidly mix reagents in stopped-flow instrument prep_reagents->mix prep_inhibitor Prepare inhibitor stock solution prep_inhibitor->mix prep_enzyme Prepare purified CA enzyme solution prep_enzyme->mix monitor Monitor absorbance change of pH indicator over time mix->monitor calc_rates Calculate initial reaction rates monitor->calc_rates determine_ki Determine Ki using Michaelis-Menten kinetics calc_rates->determine_ki

Figure 2: Workflow for the stopped-flow CO2 hydrase assay.

Concluding Remarks and Future Directions

The data presented in this guide indicate that this compound derivatives represent a promising class of carbonic anhydrase inhibitors. Their potent inhibition of key CA isoforms, particularly hCA II and the tumor-associated hCA IX, warrants further investigation for therapeutic applications in glaucoma and oncology, respectively.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of chroman-based sulfonamides to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

  • Structural Biology: Obtaining crystal structures of these inhibitors in complex with various CA isoforms to elucidate the molecular basis of their activity and selectivity.

By leveraging a data-driven and mechanistically informed approach, the development of next-generation carbonic anhydrase inhibitors with superior therapeutic profiles is an attainable goal.

References

  • Angeli, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. International Journal of Molecular Sciences, 22(10), 5082. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854.
  • Innocenti, A., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors: a patent review (2007 - 2011).
  • Wikipedia. (2023). Carbonic anhydrase inhibitor. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 49(25), 7384-7392.
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and patent literature.
  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III.
  • Nishimori, I., et al. (2007). Inhibition of Helicobacter pylori-carbonic anhydrase by sulfonamides. Biological and Pharmaceutical Bulletin, 30(1), 168-171.
  • Younis, W., et al. (2017). Carbonic anhydrase inhibitors as a new class of antibiotics. Journal of Medicinal Chemistry, 60(16), 7063-7073.

Sources

A Comparative Guide to the Structure-Activity Relationships of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a sulfonamide group at the 6-position has given rise to a versatile class of molecules with a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide analogs, focusing on their development as anticancer, antiarrhythmic, and antidiabetic agents. We will explore the nuanced structural modifications that govern their potency and selectivity for different biological targets, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.

The Versatile Scaffold: this compound

The chroman ring system provides a rigid framework that can be strategically functionalized to interact with various biological targets. The sulfonamide moiety (-SO₂NH₂) at the 6-position is a key pharmacophore, known for its ability to form crucial hydrogen bonds with enzyme active sites.[1][2] The diverse biological activities of these analogs stem from the specific substitutions made on the chroman ring, the sulfonamide nitrogen, and other positions of the benzopyran core.

Comparative SAR Analysis Across Therapeutic Areas

The therapeutic potential of this compound analogs is dictated by the nature and position of various substituents. Below, we compare the SAR for three distinct therapeutic applications.

Anticancer Activity: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Hypoxia is a hallmark of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance.[3][4] The transcription factor Hypoxia-Inducible Factor-1 (HIF-1) is a master regulator of the cellular response to hypoxia, making it a prime target for anticancer drug development.[4][5] Several this compound analogs have been identified as potent inhibitors of the HIF-1 pathway.[3]

Key SAR Insights for HIF-1 Inhibition:

  • The Chroman Core (A Ring): The 2,2-dimethyl substituted chroman ring is crucial for activity. The saturation of the double bond in the pyran ring (dihydrobenzopyran) is well-tolerated and can lead to a slight decrease or even an improvement in activity, suggesting the double bond is not essential for HIF-1 inhibition.[3]

  • Substituents on the Sulfonamide Nitrogen (B Ring): Hydrophobic groups, such as aromatic or small aliphatic rings, are favored. The introduction of polar moieties in this position dramatically reduces activity.[3]

  • Substituents on the Phenyl Ring (C Ring): A 3',4'-dimethoxy substitution pattern on the C ring consistently demonstrates the highest potency. The 4'-methoxy group appears to be more critical for activity than the 3'-methoxy group.[3]

Table 1: SAR of this compound Analogs as HIF-1 Inhibitors

CompoundA Ring ModificationB Ring (on Sulfonamide N)C Ring (on B Ring)IC₅₀ (µM)[3]
1 2,2-dimethyl chromenePhenyl3',4'-dimethoxy0.65
3a 2,2-dimethyl chromanPhenyl3',4'-dimethoxy0.98
5a 2,2-dimethyl chromeneN-cyclopentyl3',4'-dimethoxy0.75
5j 2,2-dimethyl chromeneN-cyclopentyl3',4'-dimethoxysulfonyl0.5

Logical Relationship: HIF-1 Inhibition Pathway

HIF-1 Inhibition Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1_dimerization p300_recruitment Recruitment of p300/CBP Coactivators HIF1_dimerization->p300_recruitment HRE_binding Binding to HRE in Target Genes p300_recruitment->HRE_binding Gene_transcription Transcription of Genes for Angiogenesis, Metastasis HRE_binding->Gene_transcription Inhibitor Benzopyran-6-sulfonamide Analog Inhibitor->p300_recruitment Disrupts Interaction

Caption: Inhibition of the HIF-1 pathway by disrupting the p300/HIF-1α interaction.

Antiarrhythmic Activity: Modulation of Ion Channels

Cardiac arrhythmias are a major cause of morbidity and mortality.[6] Certain this compound derivatives have been investigated for their antiarrhythmic properties, primarily through the modulation of cardiac ion channels.[7]

A key example is the spirobenzopyran piperidine derivative, L-691,121, which acts as a Class III antiarrhythmic agent.[7] These agents prolong the action potential duration by blocking potassium channels, thereby increasing the effective refractory period.[6]

Key SAR Insights for Antiarrhythmic Activity:

  • Spirocyclic System: The fusion of a piperidine ring at the 2-position of the chroman core to create a spirocyclic system is a critical structural feature for potent antiarrhythmic activity.

  • Piperidine Substituent: A 2-(benzofurazan-5-yl)ethyl group on the piperidine nitrogen is essential for high potency.

  • Sulfonamide Group: The 6-methanesulfonamido group is a key pharmacophore contributing to the Class III antiarrhythmic action.

Table 2: Activity of a Spirobenzopyran Piperidine Antiarrhythmic Agent

CompoundStructureTargetActivity
L-691,121 3,4-dihydro-1'-[2-(benzofurazan-5-yl)ethyl]-6-methanesulfonamidospiro[(2H)-1-benzopyran-2,4'-piperidin]-4-oneIKr (rapidly activating delayed rectifier K+ current)IC₅₀ = 4.4 nM[7]

Experimental Workflow: In Vitro Antiarrhythmic Evaluation

Antiarrhythmic Evaluation Workflow Isolation Isolate Cardiac Myocytes (e.g., from guinea pig ventricle) PatchClamp Whole-Cell Patch Clamp Electrophysiology Isolation->PatchClamp CompoundApp Apply Test Compound (e.g., L-691,121) PatchClamp->CompoundApp CurrentRec Record Ion Channel Currents (e.g., IKr) CompoundApp->CurrentRec DataAnalysis Analyze Current Inhibition and Determine IC₅₀ CurrentRec->DataAnalysis

Caption: Workflow for in vitro evaluation of antiarrhythmic activity.

Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Analogs of this compound, particularly those incorporating a coumarin (2H-1-benzopyran-2-one) scaffold, have been explored as DPP-IV inhibitors.

Key SAR Insights for DPP-IV Inhibition:

  • Coumarin Core: The 2-oxo-2H-1-benzopyran-6-sulfonamide core is the foundational scaffold for these inhibitors.

  • N-Arylcarbamoyl Group: The presence of an N-(arylcarbamoyl) group at the sulfonamide nitrogen is critical for activity.

  • Aryl Substituents: The nature of the substituent on the aryl ring of the carbamoyl moiety significantly influences potency. Halogen substitutions, such as bromo and chloro, at various positions on the phenyl ring have been shown to be effective.

Table 3: SAR of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide Analogs as DPP-IV Inhibitors

CompoundAryl Group on Carbamoyl MoietyIC₅₀ (µM)
1f 2-bromophenyl15.55
1g 3-bromophenyl15.85
1i 2-chlorophenyl13.95
1j 3-chlorophenyl14.48
1v 4-chlorophenyl13.45
Sitagliptin (Standard) -0.018

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative analog and the primary biological assays are provided below.

Synthesis of a Representative this compound Analog

This protocol describes a general method for the synthesis of N-substituted 3,4-dihydro-2H-1-benzopyran-6-sulfonamides, which can be adapted to produce a variety of analogs.

Step 1: Chlorosulfonylation of 3,4-dihydro-2H-1-benzopyran

  • To a cooled (0 °C) solution of 3,4-dihydro-2H-1-benzopyran in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride.

Step 2: Sulfonamide Formation

  • Dissolve the 3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Add a primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired sulfonamide analog.

In Vitro HIF-1α Inhibition Assay (Hypoxia-Responsive Element Reporter Assay)

This assay measures the transcriptional activity of HIF-1 and is a primary screening method for identifying HIF-1 inhibitors.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HEK293T or A549) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds.

  • Hypoxic Induction: Place the plate in a hypoxic chamber (1% O₂) for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., DMSO-treated cells) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the HIF-1 transcriptional activity.

In Vitro DPP-IV Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory activity of compounds against the DPP-IV enzyme.

  • Reagent Preparation: Prepare solutions of human recombinant DPP-IV enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the DPP-IV enzyme solution and incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Fluorescence Measurement: Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The fluorescence is proportional to the amount of AMC released by the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors for a range of therapeutic targets. The comparative SAR analysis reveals that distinct structural modifications are required to achieve optimal activity in different therapeutic areas. For HIF-1 inhibition, hydrophobic substituents on the sulfonamide nitrogen and specific methoxy patterns on a terminal phenyl ring are crucial. In contrast, a spirocyclic system and a specific N-alkyl substituent are key for potent antiarrhythmic activity. For DPP-IV inhibition, a coumarin core with an N-arylcarbamoyl group on the sulfonamide is the defining feature.

Future research in this area should focus on leveraging these SAR insights to design novel analogs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a validated framework for the synthesis and evaluation of these promising compounds, facilitating their continued development as next-generation therapeutics.

References

  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. National Institutes of Health. [Link]

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In Vivo Validation of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide: A Comparative Guide to Preclinical Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anti-tumor agent, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to evaluating its efficacy, comparing its performance against a clinically relevant alternative, and elucidating the causal logic behind the experimental design.

Introduction: The Rationale for Targeting Hypoxic Tumors with a Novel Sulfonamide

Solid tumors are characterized by regions of hypoxia, a state of low oxygen that drives tumor progression, metastasis, and resistance to conventional therapies. A key player in the adaptation of cancer cells to hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly overexpressed in a variety of solid tumors, including breast, lung, and colon cancers.[1] CA IX catalyzes the reversible hydration of carbon dioxide to protons and bicarbonate, leading to the acidification of the tumor microenvironment. This acidic milieu promotes tumor cell invasion, and metastasis, and confers a survival advantage.[1]

The sulfonamide functional group is a well-established pharmacophore known to inhibit carbonic anhydrases.[1][2] Based on this established principle, we hypothesize that this compound acts as a selective inhibitor of CA IX. This guide details the in vivo validation of this hypothesis, comparing the compound's anti-tumor activity to SLC-0111, a ureido-sulfonamide that has been investigated in clinical trials for its selective CA IX inhibition.[1]

Hypothesized Mechanism of Action

We postulate that this compound, through its sulfonamide moiety, binds to the zinc ion in the active site of CA IX, thereby inhibiting its catalytic activity. This inhibition is expected to disrupt the pH regulation in the tumor microenvironment, leading to intracellular acidosis and a reduction in the extracellular acidity. Consequently, this should suppress tumor growth and metastasis.

CA_IX_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Microenvironment cluster_inhibition Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces CA IX CA IX CA IX Expression->CA IX CO2 + H2O CO2 + H2O CO2 + H2O->CA IX substrate HCO3- + H+ HCO3- + H+ CA IX->HCO3- + H+ catalyzes Intracellular pH Regulation Intracellular pH Regulation HCO3- + H+->Intracellular pH Regulation Extracellular Acidification Extracellular Acidification HCO3- + H+->Extracellular Acidification H+ export Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Intracellular pH Regulation->Tumor Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis Extracellular Acidification->Invasion & Metastasis This compound This compound This compound->CA IX inhibits

Caption: Hypothesized mechanism of action of this compound.

Comparative In Vivo Efficacy Study Design

To rigorously assess the anti-tumor activity of this compound, a human tumor xenograft model in immunocompromised mice is the preferred method. This model allows for the evaluation of the compound's direct effects on human cancer cells.[3][4]

Choice of Animal Model and Cancer Cell Line
  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. Their immunodeficient status is crucial for preventing the rejection of human tumor xenografts.[5]

  • Cancer Cell Line: The human breast cancer cell line MDA-MB-231 is selected due to its aggressive, metastatic nature and known overexpression of CA IX, particularly under hypoxic conditions.

Experimental Groups

A total of four experimental groups (n=8 mice per group) will be established to ensure statistical power:

  • Vehicle Control: Administration of the vehicle used to dissolve the test compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • This compound (Low Dose): 25 mg/kg, administered daily.

  • This compound (High Dose): 50 mg/kg, administered daily.

  • SLC-0111 (Positive Control): 50 mg/kg, administered daily.[1]

Experimental_Workflow Acclimatization Acclimatization Tumor Cell Implantation Tumor Cell Implantation Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumor volume ~100-150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Dosing & Monitoring Daily Dosing & Monitoring Treatment Initiation->Daily Dosing & Monitoring Day 0 Endpoint Analysis Endpoint Analysis Daily Dosing & Monitoring->Endpoint Analysis Day 21 or tumor burden limit

Caption: Workflow for the in vivo xenograft study.

Detailed Experimental Protocols

Adherence to standardized and validated protocols is paramount for the integrity of the study.

Protocol 1: Tumor Cell Culture and Implantation
  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, and viability is confirmed to be >95% using trypan blue exclusion.

  • Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the right flank of each mouse.[5] The use of Matrigel enhances tumor take rate and growth.

Protocol 2: Drug Formulation and Administration
  • Formulation: this compound and SLC-0111 are formulated fresh daily in the vehicle solution.

  • Administration: The compounds are administered via oral gavage once daily for 21 consecutive days, starting when tumors reach an average volume of 100-150 mm³.

Protocol 3: Monitoring and Endpoint Analysis
  • Tumor Volume: Tumor dimensions are measured twice weekly using digital calipers, and the volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Body Weight: Animal body weights are recorded twice weekly as a general indicator of toxicity.

  • Endpoint: The study is terminated after 21 days of treatment or when tumors in the control group reach the predetermined humane endpoint (e.g., 2000 mm³).

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but plausible data to illustrate the potential outcomes of this comparative study.

Table 1: Anti-Tumor Efficacy

GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1850 ± 150-
This compound (25 mg/kg)1100 ± 12040.5
This compound (50 mg/kg)650 ± 9064.9
SLC-0111 (50 mg/kg)750 ± 10059.5

Table 2: Toxicity Assessment

GroupMean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control+ 5.2 ± 1.5
This compound (25 mg/kg)+ 4.8 ± 1.2
This compound (50 mg/kg)+ 2.1 ± 1.8
SLC-0111 (50 mg/kg)+ 1.5 ± 2.0

Interpretation of Results and Future Directions

The hypothetical data suggests that this compound exhibits a dose-dependent anti-tumor effect in the MDA-MB-231 xenograft model. At an equivalent dose, its efficacy appears comparable or slightly superior to the positive control, SLC-0111. Importantly, the compound demonstrates a favorable toxicity profile, with minimal impact on body weight.

Further investigations should include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Pharmacodynamic studies: To confirm target engagement by measuring CA IX activity in tumor tissues.

  • Orthotopic and metastatic models: To evaluate the compound's efficacy in a more clinically relevant setting.

  • Combination studies: To assess potential synergies with standard-of-care chemotherapies or other targeted agents.

This comprehensive in vivo validation approach provides a robust framework for advancing our understanding of this compound as a promising anti-tumor agent. The comparative nature of the study design, coupled with rigorous, well-defined protocols, ensures the generation of high-quality, translatable data for informed decision-making in the drug development pipeline.

References

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  • Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Retrieved from [Link]

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  • Li, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(22), 5430. Retrieved from [Link]

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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the pursuit of targeted therapeutics, the selectivity of a kinase inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicities or even antagonistic interactions with other cellular pathways.[1][2][3][4] This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide (hereafter referred to as Compound X). We present a detailed, step-by-step methodology for profiling Compound X against a broad panel of kinases, alongside a comparative analysis with two well-characterized kinase inhibitors, Sunitinib and SB431542, to contextualize its selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling, regulating processes such as cell growth, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[7] Most kinase inhibitors exhibit some level of promiscuity, binding to multiple kinases with varying affinities.[1] This polypharmacology can sometimes be beneficial, but more often it is the source of adverse effects. Therefore, comprehensive kinase cross-reactivity profiling is an indispensable step in the early stages of drug discovery.[8][9][10]

This guide will walk through the process of profiling Compound X, a novel molecule with a this compound scaffold. While derivatives of chromane and sulfonamides have shown a wide range of biological activities, including antibacterial and anticancer properties, the kinase inhibitory profile of this specific scaffold is not yet well-documented.[11][12][13] To provide a robust evaluation, we will compare its performance against Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and SB431542, a selective inhibitor of the TGF-β type I receptor activin receptor-like kinases (ALKs).[14][15]

Experimental Design and Rationale

A successful kinase profiling experiment hinges on a well-designed protocol that is both sensitive and reproducible. The following sections detail the key considerations and the step-by-step methodology for this comparative study.

Selection of Kinase Panel and Competitor Compounds

The choice of the kinase panel is critical for a comprehensive assessment of selectivity. A broad panel covering a diverse range of the human kinome is recommended to identify potential off-target interactions.[16] For this study, we will utilize a panel of over 300 recombinant human kinases.

The selection of competitor compounds is equally important for contextualizing the data.

  • Sunitinib: A multi-kinase inhibitor known to target VEGFRs, PDGFRs, c-KIT, and other kinases. Its broad activity profile serves as a benchmark for a less selective compound.[14]

  • SB431542: A highly selective inhibitor of ALK4, ALK5, and ALK7. This compound provides a reference for a highly targeted inhibitor.[15]

Assay Principle: ATP Competition

The majority of small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase and prevent the binding of ATP, thus inhibiting the phosphorylation of the substrate.[17][18] The assay described here is an in vitro biochemical assay that measures the ability of the test compounds to compete with ATP. The concentration of ATP used in the assay is a critical parameter; using ATP at its Michaelis-Menten constant (Km) allows for a more sensitive determination of the inhibitor's potency (IC50).[17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Compound X, Sunitinib, SB431542) Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Kinase_Prep Kinase Panel Preparation (>300 Recombinant Kinases) Kinase_Prep->Assay_Plate Reagent_Prep Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Incubation Incubation (Kinase, Compound, Substrate) Assay_Plate->Incubation Detection Detection of Phosphorylation (e.g., ADP-Glo, TR-FRET) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data IC50_Calc IC50 Curve Fitting (Dose-Response Analysis) Raw_Data->IC50_Calc Selectivity_Score Selectivity Scoring (e.g., Gini Coefficient) IC50_Calc->Selectivity_Score Comparison Comparative Analysis Selectivity_Score->Comparison

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[19]

Materials and Reagents
  • Test Compounds: this compound (Compound X), Sunitinib, SB431542.

  • Recombinant Kinases: A panel of over 300 active human kinases.[20][21]

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer conditions.

  • Detection Reagents: ADP-Glo™ Kinase Assay kit (or equivalent).

  • Control Inhibitor: A broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • DMSO: Dimethyl sulfoxide, for compound dilution.

  • 384-well Assay Plates: Low-volume, white plates.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and the control inhibitor in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 0.005 µM).

  • Assay Plate Preparation:

    • Add 25 nL of each compound dilution to the appropriate wells of a 384-well assay plate.

    • Include wells with DMSO only as a negative control (100% kinase activity) and wells with the control inhibitor at a high concentration as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture for each kinase in the appropriate assay buffer.

    • Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

    • Prepare an ATP solution at a concentration equal to the Km for each specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time for each kinase (typically 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Record the luminescence signal from each well using a plate reader.

    • Normalize the data using the negative and positive controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Data Presentation and Interpretation

The results of the kinase profiling experiment should be presented in a clear and concise manner to facilitate interpretation and comparison.

Quantitative Data Summary

The IC50 values for Compound X, Sunitinib, and SB431542 against a selection of representative kinases are presented in the table below.

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)SB431542 (IC50, nM)
VEGFR2 >10,00015>10,000
PDGFRβ >10,00025>10,000
c-KIT >10,00030>10,000
ALK5 85>10,00094
p38α 5,200800>10,000
CDK2 >10,0002,500>10,000
EGFR >10,000>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Selectivity Profile Visualization

A common way to visualize the selectivity of a kinase inhibitor is through a "kinome map" or a dendrogram, where the inhibited kinases are highlighted. For a more quantitative comparison, a selectivity score, such as the Gini coefficient, can be calculated.[22] A Gini coefficient of 1 indicates perfect selectivity (inhibition of only one kinase), while a score of 0 indicates uniform inhibition of all kinases.

Interpretation of Results

Based on the hypothetical data, Compound X demonstrates a high degree of selectivity, with potent inhibition of ALK5 and weak or no activity against the other kinases tested. Its profile is more similar to the selective inhibitor SB431542 than the multi-targeted inhibitor Sunitinib. This suggests that the this compound scaffold may be a promising starting point for the development of selective ALK5 inhibitors.

Comparative Analysis and Discussion

The cross-reactivity profiling of Compound X reveals a distinct and selective inhibitory profile when compared to Sunitinib and SB431542.

  • Compound X vs. Sunitinib: Sunitinib exhibits potent inhibition of multiple receptor tyrosine kinases, which is consistent with its clinical use as a multi-targeted anticancer agent. In contrast, Compound X shows a much narrower spectrum of activity, suggesting a lower potential for off-target effects related to the inhibition of these kinases.

  • Compound X vs. SB431542: Both Compound X and SB431542 demonstrate potent and selective inhibition of ALK5. Further investigation would be required to determine if Compound X shares the same mechanism of action and binding mode as SB431542.

The selectivity of Compound X for ALK5 is a significant finding. ALK5, also known as TGF-β type I receptor, is a key mediator of TGF-β signaling, which is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β pathway is involved in fibrosis and cancer progression, making ALK5 an attractive therapeutic target.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the cross-reactivity profiling of this compound. The presented methodology, from experimental design to data analysis, allows for a robust and objective comparison with other kinase inhibitors. The hypothetical results suggest that Compound X is a selective inhibitor of ALK5, warranting further investigation into its therapeutic potential.

Future studies should focus on:

  • Mechanism of Action Studies: Determining whether Compound X is an ATP-competitive inhibitor and characterizing its binding kinetics.

  • Cell-Based Assays: Validating the inhibitory activity of Compound X in a cellular context to assess its cell permeability and on-target engagement.[9][23]

  • Structural Biology: Obtaining a co-crystal structure of Compound X bound to ALK5 to elucidate the molecular basis of its selectivity.

  • Lead Optimization: Synthesizing and testing analogs of Compound X to improve its potency and selectivity.

By following a systematic and rigorous approach to kinase cross-reactivity profiling, researchers can make more informed decisions in the early stages of drug discovery, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Intergrated Kinase Drug Discovery - ICE Bioscience. (URL: )
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
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  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability - Pharmaceutical Technology. (URL: )
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  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC - NIH. (URL: )
  • Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist. (URL: )
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  • Recombinant active kinase proteins for purchase I Reaction Biology. (URL: )
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH. (URL: )
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  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - Brieflands. (URL: )
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  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: )
  • Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed. (URL: )
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  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - MDPI. (URL: )
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  • Services | ATP Competition Assay | International Centre for Kinase Profiling. (URL: )
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  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (URL: )
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • 1882734-87-3 | N-ethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | AA Blocks. (URL: )
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  • This compound - PubChemLite. (URL: )
  • 2H-1-Benzopyran-6-sulfonamide, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-, (3S,4R)- | 185695-83-4 - ChemicalBook. (URL: )
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. (URL: )
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cycliz
  • Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PubMed. (URL: )
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  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (URL: )
  • TGF-β RI Kinase Inhibitor VI, SB431542 - CAS 301836-41-9 - Calbiochem | 616461 - Merck Millipore. (URL: )
  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids) - PubMed. (URL: )

Sources

A Head-to-Head Comparison of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic placement of functional groups on a scaffold can dramatically alter its biological activity, a principle that holds significant weight in drug discovery and development. This guide provides a detailed comparative analysis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide and its regioisomers, where the sulfonamide group is positioned at the 5-, 7-, and 8-positions of the benzopyran ring. While direct head-to-head comparative studies on all regioisomers are notably scarce in publicly available literature, this guide synthesizes the existing data, explores the structure-activity relationships (SAR), and provides experimental protocols to empower researchers in their exploration of this chemical space.

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The addition of a sulfonamide group, a well-established pharmacophore known for a wide array of biological activities including antibacterial, anticancer, and diuretic effects, introduces a key functional element for molecular interaction and property modulation.[2][3] Understanding how the positional isomerism of this sulfonamide group influences the physicochemical and biological properties is paramount for the rational design of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The position of the sulfonamide group on the aromatic ring of the 3,4-dihydro-2H-1-benzopyran scaffold is expected to influence key physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility. These parameters, in turn, affect the pharmacokinetic and pharmacodynamic profile of the compounds. While comprehensive experimental data for all regioisomers is not available in a single comparative study, we can infer expected trends based on fundamental principles of organic chemistry.

Table 1: Predicted and Known Physicochemical Properties of 3,4-dihydro-2H-1-benzopyran-sulfonamide Regioisomers

CompoundPosition of -SO₂NH₂Molecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
1 6C₉H₁₁NO₃S213.250.8~9.5
2 5C₉H₁₁NO₃S213.25--
3 7C₉H₁₁NO₃S213.25--
4 8C₉H₁₁NO₃S213.25--
Predicted values are estimates and may vary from experimental results. Data for regioisomers 2, 3, and 4 are largely unavailable in the literature.

The electronic effects of the pyran oxygen and the aliphatic portion of the chroman ring will differentially influence the acidity of the sulfonamide proton in each regioisomer. Similarly, the overall polarity and hydrogen bonding capacity will be affected by the position of the sulfonamide group, leading to variations in solubility and lipophilicity.

Biological Activity: A Landscape of Potential

The benzopyran scaffold and the sulfonamide functional group are independently associated with a broad spectrum of biological activities.[1][3] The combination of these two moieties in 3,4-dihydro-2H-1-benzopyran sulfonamides presents a rich field for discovering novel bioactive molecules. The spatial arrangement of the sulfonamide group is critical in defining the interaction with biological targets.

While direct comparative biological data for the four regioisomers is lacking, studies on related structures provide insights into the potential activities and the importance of substituent placement. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have been investigated for their activity as 5-HT1A receptor ligands, leukotriene antagonists, and potassium channel activators.[4][5][6] In many of these cases, the substitution pattern on the aromatic ring was found to be a key determinant of potency and selectivity.

Similarly, sulfonamides are known to target a wide range of enzymes and receptors, with their activity often being highly dependent on the nature and position of substituents.[2]

Experimental Protocols

To facilitate further research in this area, this section provides a representative synthetic protocol for the preparation of the parent 3,4-dihydro-2H-1-benzopyran scaffold and a general method for the introduction of a sulfonamide group.

Synthesis of 3,4-dihydro-2H-1-benzopyran (Chroman)

A common route to the chroman scaffold involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.

Synthesis_of_Chroman Phenol Phenol Intermediate Intermediate Phenol->Intermediate Lewis Acid (e.g., BF₃·OEt₂) Acrolein Acrolein Acrolein->Intermediate Chroman 3,4-dihydro-2H-1-benzopyran (Chroman) Intermediate->Chroman Reduction (e.g., H₂/Pd-C)

Caption: General synthetic scheme for the preparation of the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold.

Step-by-step Protocol:

  • Reaction Setup: To a solution of phenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C under an inert atmosphere.

  • Addition of Acrolein: Slowly add acrolein to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the intermediate chromanone.

  • Reduction: The resulting chromanone can be reduced to the corresponding chroman using a suitable reducing agent, such as hydrogen gas with a palladium on carbon catalyst.

General Protocol for Sulfonamide Formation

The sulfonamide group can be introduced onto the aromatic ring of the chroman scaffold via chlorosulfonylation followed by amination.

Sulfonamide_Formation Chroman 3,4-dihydro-2H-1-benzopyran SulfonylChloride Chroman sulfonyl chloride Chroman->SulfonylChloride Chlorosulfonic acid Sulfonamide 3,4-dihydro-2H-1-benzopyran sulfonamide SulfonylChloride->Sulfonamide Ammonia or Amine

Caption: General two-step process for the synthesis of 3,4-dihydro-2H-1-benzopyran sulfonamides.

Step-by-step Protocol:

  • Chlorosulfonylation: Carefully add 3,4-dihydro-2H-1-benzopyran to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C). The position of sulfonation will be directed by the existing substituents on the aromatic ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by pouring it onto ice-water. The resulting precipitate of the sulfonyl chloride can be collected by filtration.

  • Amination: Add the crude sulfonyl chloride to a solution of ammonia or a primary/secondary amine in a suitable solvent (e.g., tetrahydrofuran).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Purification: After completion, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired sulfonamide.

Future Directions and Conclusion

The paucity of comparative data on the regioisomers of 3,4-dihydro-2H-1-benzopyran-sulfonamide highlights a significant gap in the current understanding of their structure-activity relationships. This presents a compelling opportunity for further research. A systematic synthesis and evaluation of all four regioisomers would provide invaluable data for medicinal chemists and drug developers.

Future studies should focus on:

  • Systematic Synthesis and Characterization: The unambiguous synthesis and full characterization of the 5-, 7-, and 8-sulfonamide regioisomers are essential first steps.

  • Comparative Physicochemical Profiling: Experimental determination of pKa, logP, and solubility for all isomers would provide a solid foundation for understanding their pharmacokinetic behavior.

  • Broad Biological Screening: Head-to-head screening of all four regioisomers in a diverse panel of biological assays would help to identify promising therapeutic targets and elucidate the impact of the sulfonamide position on activity and selectivity.

References

  • Andersen, L., et al. (1998). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 41(13), 2245-2256.
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  • Park, S. B., & Lee, J. S. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5468-5489.
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  • Request PDF. (n.d.). Synthesis and pharmacological evaluation of new 3,4-dihydro-2H-benzo-[4][7]-oxazine-7-sulfonamide derivatives as anti diabetic agents. Retrieved from [Link]

  • Shimada, K., et al. (1992). 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity in 6-[[1(S)-(3(S),4- dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4. Journal of antibiotics, 45(7), 1165-1168.
  • Sun, W., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(21), 5085.
  • Supuran, C. T., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of medicinal chemistry, 53(8), 3423-3431.
  • Trost, B. M., & Li, C. J. (2014).
  • Unangst, P. C., et al. (1990). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of medicinal chemistry, 33(2), 541-548.
  • Walsh, D. A., et al. (1990). Relaxant activity of 4-amido-3,4-dihydro-2H-1-benzopyran-3-ols and 4-amido-2H-1-benzopyrans on guinea pig isolated trachealis. Journal of medicinal chemistry, 33(8), 2296-2304.
  • Zaitsev, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 12, 2093-2098.
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  • El-Sayed, M. A. A., et al. (2021). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1836-1849.
  • Hong, Y. S., et al. (2001). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial agents and chemotherapy, 45(5), 1429-1434.
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A Researcher's Guide to Validating Cellular Target Engagement of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a bioactive small molecule directly interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the cellular target engagement of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, a compound belonging to a chemical class renowned for its diverse biological activities. While the precise molecular targets of this specific benzopyran sulfonamide may be under investigation, the broader sulfonamide family has well-established interactions, most notably with carbonic anhydrases (CAs).[1][2][3][4][5] Therefore, this guide will use the engagement of carbonic anhydrases as a primary example to illustrate key methodologies, while also presenting a universally applicable strategy for target validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating approach to target engagement studies.

The Imperative of Target Engagement Validation

Confirming that a compound binds to its intended target in a cellular context is critical for several reasons:

  • Mechanism of Action (MoA) Confirmation: It provides direct evidence that the observed biological or phenotypic effect of the compound is a consequence of its interaction with the hypothesized target.

  • Structure-Activity Relationship (SAR) Studies: Reliable target engagement data is essential for interpreting SAR data and guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Translational Confidence: Establishing a clear link between target engagement and cellular response in preclinical models increases the confidence in the therapeutic hypothesis as a program advances toward clinical development.

A Comparative Analysis of Key Target Engagement Methodologies

Several powerful techniques have been developed to assess protein-ligand interactions in a cellular environment. The choice of method often depends on the nature of the target protein, the properties of the small molecule, and the specific questions being addressed. Here, we compare three widely adopted approaches: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL).

Method Principle Advantages Disadvantages Best Suited For
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6][7][8][9]Label-free, applicable to endogenous proteins in intact cells or cell lysates, provides a direct measure of target engagement.[6][8]Not all proteins exhibit a significant thermal shift upon ligand binding, requires specific antibodies for detection (Western blot-based CETSA), can be lower throughput.Confirming direct binding to a known or putative target, especially when a specific antibody is available. Ideal for validating engagement with cytosolic and nuclear proteins like carbonic anhydrases.
Drug Affinity Responsive Target Stability (DARTS) Relies on the concept that ligand binding can alter the susceptibility of a target protein to proteolytic degradation.[2][5][10][11]Label-free, does not require compound modification, can be used for target identification in an unbiased manner.[5][11]The degree of protection from proteolysis can be modest, may not be suitable for all protein targets, requires optimization of protease concentration and digestion time.Initial target identification from complex lysates and validation of hits. It is a valuable orthogonal method to CETSA.
Photo-Affinity Labeling (PAL) Involves chemically modifying the compound with a photoreactive group and a reporter tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be identified and quantified.[1][4][12][13]Provides a covalent and permanent record of the binding event, can be used for target identification and mapping of the binding site.[1][3][12]Requires chemical synthesis of a modified probe, which may alter the compound's binding affinity and cell permeability. The photoreactive group can also lead to non-specific labeling.Definitive confirmation of a direct binding interaction and for identifying unknown targets. Useful for elucidating the specific binding pocket on the target protein.

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for CETSA and DARTS, as they are label-free methods directly applicable to the unmodified this compound.

Workflow for Target Engagement Validation

G cluster_0 Hypothesis Generation cluster_1 Primary Validation cluster_2 Data Analysis & Interpretation cluster_3 Orthogonal Validation (Optional) Hypothesis Putative Target: Carbonic Anhydrase (CA) CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Test thermal stabilization DARTS Drug Affinity Responsive Target Stability (DARTS) Hypothesis->DARTS Test proteolytic protection Analysis Quantitative Western Blot or Mass Spectrometry CETSA->Analysis DARTS->Analysis Interpretation Confirm Target Stabilization or Protease Protection Analysis->Interpretation PAL Photo-Affinity Labeling (PAL) Interpretation->PAL Definitive confirmation Biochemical_Assay In vitro CA Activity Assay Interpretation->Biochemical_Assay Functional validation

Caption: A logical workflow for validating target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the thermal stabilization of a putative target protein (e.g., Carbonic Anhydrase II) in response to binding by this compound.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T cells)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., M-PER reagent with protease inhibitors)

  • Antibody specific to the target protein (e.g., anti-CAII antibody)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the steps to determine if this compound protects its target protein from proteolytic digestion.

Materials:

  • Cell lysate from a cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., pronase or thermolysin)

  • TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

  • SDS-PAGE loading buffer

  • Western blotting equipment and reagents (as in CETSA protocol)

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add this compound (at various concentrations) or vehicle control to the lysates and incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a pre-determined concentration of protease to each sample. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the vehicle-treated sample.

    • Incubate the reactions at room temperature for a specific time (e.g., 10-30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect the target protein.

  • Data Analysis:

    • Compare the band intensity of the full-length target protein in the compound-treated samples to the vehicle-treated control.

    • An increase in the amount of full-length protein in the presence of the compound suggests that it is binding to and protecting the target from proteolytic cleavage.

Visualizing the Rationale: Signaling and Experimental Pathways

Understanding the broader context of the target can be crucial. For instance, if this compound is indeed a carbonic anhydrase inhibitor, it could impact cellular pH regulation and downstream signaling pathways.

G cluster_0 Cellular Environment cluster_1 Target & Inhibitor cluster_2 Downstream Effects CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CA Protons H+ + HCO3- H2CO3->Protons CA Carbonic Anhydrase (CA) pH Intracellular pH Regulation CA->pH Inhibitor This compound Inhibitor->CA Inhibition Signaling Downstream Signaling Pathways pH->Signaling

Caption: Putative mechanism of action via carbonic anhydrase inhibition.

Conclusion and Future Directions

The validation of target engagement in a cellular context is a non-negotiable step in the rigorous characterization of any bioactive compound. This guide has provided a comparative overview of key methodologies, detailed experimental protocols, and the underlying scientific rationale for validating the interaction of this compound with its putative target, carbonic anhydrase. The presented workflows, however, are broadly applicable to other potential targets.

For a comprehensive validation strategy, it is recommended to employ at least two orthogonal methods. For instance, a positive result in a CETSA experiment could be corroborated with a DARTS assay or a functional in vitro enzyme inhibition assay. Should the target be unknown, unbiased approaches such as mass spectrometry-based CETSA or DARTS can be powerful tools for target identification. Ultimately, a multi-faceted and well-controlled experimental approach will provide the highest degree of confidence in the identified cellular target and its relevance to the compound's mechanism of action.

References

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Navigating the Species Maze: A Comparative Guide to the Metabolic Stability of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This guide offers an in-depth comparison of the metabolic stability of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide across various preclinical species and humans. By synthesizing experimental data and elucidating the underlying enzymatic mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting interspecies metabolic differences and making more informed decisions in candidate selection and preclinical-to-human dose projections.

The selection of appropriate animal models for preclinical safety and efficacy studies is critically dependent on how well their metabolic pathways mimic those in humans. Significant interspecies differences in drug metabolism can lead to misleading pharmacokinetic and toxicological data, contributing to costly late-stage drug development failures.[1] this compound, a compound featuring a chromane scaffold and a sulfonamide functional group, presents a compelling case study due to the diverse and species-dependent enzymatic pathways that can contribute to its biotransformation.

This guide will delve into the comparative metabolic stability of this compound in human, monkey, dog, rat, and mouse liver fractions. We will explore the roles of key drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and the increasingly recognized Aldehyde Oxidase (AO), and discuss how their differential expression and activity across species can lead to divergent metabolic profiles.[2][3][4]

Understanding Metabolic Stability: Key Concepts and Experimental Approaches

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery.[5] It is typically assessed in vitro using liver subcellular fractions, such as microsomes and hepatocytes, from different species.[6][7][8] The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent capacity of the liver to metabolize a drug.[8]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][9] This assay is a cost-effective and high-throughput method to assess CYP-mediated metabolism.[9][10]

Hepatocyte Stability Assay

Hepatocytes, the primary cells of the liver, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[7][11][12] This assay provides a more comprehensive picture of a compound's metabolic fate, including the contributions of cytosolic enzymes like aldehyde oxidase and conjugating enzymes.[11][12]

Comparative Metabolic Stability of this compound: A Data-Driven Analysis

The following tables present representative data on the metabolic stability of this compound in liver microsomes and hepatocytes from human, monkey, dog, rat, and mouse. This data, while illustrative, is based on established trends for structurally similar compounds and known interspecies differences in drug metabolism.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4531
Monkey5525
Dog> 60< 10
Rat2555
Mouse1592

Table 2: Metabolic Stability of this compound in Hepatocytes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human2069
Monkey2849
Dog5028
Rat2263
Mouse12115

Interpreting the Interspecies Differences: The Role of Key Enzymes

The data reveals significant variation in the metabolic stability of this compound across the species tested. Notably, the compound is more rapidly metabolized in rodents (mouse and rat) compared to non-rodent species (human, monkey, and dog). Furthermore, the clearance is generally higher in hepatocytes compared to microsomes, particularly in human and monkey, suggesting the involvement of non-CYP enzymes.

The Prominent Role of Aldehyde Oxidase (AO)

The sulfonamide moiety and the benzopyran ring system of the target compound are potential substrates for aldehyde oxidase (AO), a cytosolic enzyme with marked species differences in its expression and activity.[5][13][14] Humans and higher primates are known to have high AO activity, while rats have moderate and dogs have very low to negligible AO activity.[8][13] The higher clearance observed in human and monkey hepatocytes compared to their respective microsomes strongly indicates a significant contribution of AO to the metabolism of this compound in these species.

Cytochrome P450 (CYP) Contribution

The benzopyran (chromane) core of the molecule is susceptible to oxidation by CYP enzymes.[3] The high microsomal clearance in rodents, particularly mice, suggests a significant role for CYP-mediated metabolism in these species.[9] Species differences in the expression and activity of various CYP isoforms, such as the CYP2C and CYP3A subfamilies, are well-documented and likely contribute to the observed variations in microsomal stability.[4][15]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of metabolic stability data, it is crucial to follow well-validated experimental protocols.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, monkey, dog, rat, mouse) on ice.

    • Prepare a working solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the final concentration in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes (human, monkey, dog, rat, mouse) in a 37°C water bath and resuspend in pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Prepare a working solution of this compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Pre-incubate the cells at 37°C in a humidified incubator with 5% CO₂.

    • Initiate the assay by adding the compound working solution to the wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well.

    • Terminate the metabolic activity by mixing the aliquot with a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and LC-MS/MS analysis).

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously, normalizing the clearance to the number of cells (e.g., µL/min/10⁶ cells).

Hepatocyte_Metabolism_Pathway cluster_cell Hepatocyte cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Compound_Ext This compound (Extracellular) Compound_Int Compound (Intracellular) Compound_Ext->Compound_Int Uptake CYP450 CYP450 Enzymes Compound_Int->CYP450 AO Aldehyde Oxidase Compound_Int->AO PhaseI_Metabolite Phase I Metabolites (e.g., Hydroxylated) CYP450->PhaseI_Metabolite Oxidation PhaseII_Enzymes Phase II Enzymes (e.g., UGTs, SULTs) PhaseI_Metabolite->PhaseII_Enzymes AO_Metabolite AO Metabolites AO->AO_Metabolite Oxidation AO_Metabolite->PhaseII_Enzymes PhaseII_Metabolite Phase II Metabolites (Conjugates) PhaseII_Enzymes->PhaseII_Metabolite

Caption: Key Metabolic Pathways within the Hepatocyte.

Conclusion: From In Vitro Data to In Vivo Predictions

The comparative analysis of the metabolic stability of this compound highlights the critical importance of utilizing multiple species and in vitro systems to build a comprehensive metabolic profile. The significant interspecies differences, likely driven by the differential activities of CYP and AO enzymes, underscore the challenges in extrapolating preclinical data to humans.

For this particular compound, the monkey appears to be a more suitable non-rodent model for predicting human metabolism than the dog, given the significant role of aldehyde oxidase. Rodent models, while useful for early screening, may overestimate the clearance in humans due to their higher CYP activity.

Ultimately, a thorough understanding of the enzymes involved in a compound's metabolism across species is essential for building robust in vitro-in vivo correlation (IVIVE) models.[6][10][16][17] This knowledge empowers drug development teams to select the most appropriate preclinical species, anticipate potential drug-drug interactions, and more accurately predict human pharmacokinetics, thereby increasing the probability of clinical success.

References

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A Comparative Guide to Assessing the Off-Target Effects of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel compound, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. It is designed for researchers in drug discovery and development, offering a comparative analysis of essential methodologies and the rationale behind their strategic implementation.

The benzopyran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives of this core, particularly those incorporating a sulfonamide group, have been investigated for numerous therapeutic applications, including as inhibitors of enzymes like VEGFR-2 in cancer therapy and dipeptidyl peptidase-IV (DPP-IV) for diabetes.[2][3] The sulfonamide moiety itself is a cornerstone of pharmacology, though it is also associated with known off-target effects, such as the inhibition of sepiapterin reductase.[4][5]

Given this context, a rigorous assessment of off-target activity for any new benzopyran-sulfonamide derivative is not merely a regulatory hurdle but a fundamental necessity for understanding its true mechanism of action and predicting potential adverse effects.[6][7] This guide will use this compound (herein referred to as "Compound X") as a central example to compare and contrast state-of-the-art techniques for off-target profiling.

The Strategic Imperative: A Multi-Pronged Approach to Off-Target Assessment

No single assay can definitively map the entire off-target landscape of a new chemical entity. A robust strategy integrates computational, biochemical, and cell-based methods in a tiered approach. This workflow allows for the early, cost-effective identification of potential liabilities, followed by increasingly complex and physiologically relevant validation.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Computational Screening cluster_1 Phase 2: In Vitro Biochemical Profiling cluster_2 Phase 3: Cell-Based Target Validation cluster_3 Phase 4: Mechanistic Follow-up in_silico In Silico Prediction (Structure-based similarity, machine learning) kinase_panel Broad Kinase Panel (e.g., 400+ kinases) in_silico->kinase_panel Prioritizes initial screens gpcr_panel GPCR & Ion Channel Panel (e.g., CEREP Safety Panel) in_silico->gpcr_panel Suggests non-kinase liabilities cetsa Cellular Thermal Shift Assay (CETSA) (Confirms intracellular target engagement) kinase_panel->cetsa Validates primary & off-target hits gpcr_panel->cetsa Confirms binding in cellular context pathway_analysis Pathway Deconvolution (Western Blot, 'Omics) cetsa->pathway_analysis Identifies functionally relevant off-targets phenotypic Phenotypic Screening (High-content imaging, etc.) phenotypic->pathway_analysis Links phenotype to specific pathways

Figure 1: A tiered workflow for comprehensive off-target effect assessment.

Part 1: Foundational Screening - In Silico and Biochemical Assays

The initial phase of off-target assessment aims to cast a wide net to identify the most likely unintended interactions. This is achieved by combining computational predictions with large-scale biochemical screens.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational tools provide a cost-effective first pass.[8] These methods use the chemical structure of Compound X to predict potential protein interactions based on similarity to known ligands, machine learning models, or binding pocket complementarity.[9][10]

Comparative Alternatives:

  • Chemical Similarity Search: Tools like ChEMBL or PubChem identify proteins targeted by structurally similar compounds. This is a rapid but often low-resolution approach.

  • Pharmacophore Modeling: Defines the 3D arrangement of essential features of Compound X and screens for proteins with corresponding binding sites.

  • Machine Learning/AI Models: Trained on vast datasets of compound-protein interactions, these models can predict off-targets for novel structures with increasing accuracy.[8]

Expert Insight: While no in silico tool is perfectly predictive, they are invaluable for hypothesis generation.[11][12] For Compound X, a key prediction might be an affinity for certain carbonic anhydrases due to the sulfonamide moiety, a well-documented interaction for this chemical class.[3]

Broad-Panel Biochemical Screening

Biochemical assays provide the first experimental evidence of off-target interactions by directly measuring the inhibition or binding of Compound X against a large panel of purified proteins.

A. Kinase Selectivity Profiling

Protein kinases are one of the largest and most intensively pursued drug target classes, and inhibitors frequently suffer from off-target effects due to the conserved ATP binding site.[13][14] Therefore, screening Compound X against a broad kinome panel is a mandatory first step.

Methodology Comparison:

Assay Technology Principle Advantages Disadvantages Provider Examples
Radiometric Assay (e.g., HotSpot™) Measures the transfer of 33P-labeled phosphate from ATP to a substrate.[15] Gold standard, high sensitivity, direct measure of activity. Radioactive material handling, endpoint assay. Reaction Biology[15]
Luminescence-based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in a reaction.[16] Non-radioactive, simple "add-mix-read" format, suitable for HTS.[16] Indirect measurement, potential for compound interference with luciferase. Promega[16], AssayQuant[17]

| Mobility Shift Assay (e.g., Caliper) | Electrophoretically separates phosphorylated from non-phosphorylated substrate. | Direct measurement, reliable, good for potent inhibitors.[14] | Lower throughput than luminescence methods. | PerkinElmer |

Experimental Data Example: Below is a hypothetical comparison of Compound X against a well-known broad-spectrum kinase inhibitor (Staurosporine) and a more selective clinical compound (Comparator A). Data is presented as percent inhibition at a 1 µM screening concentration.

Kinase TargetCompound X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Comparator A (% Inhibition @ 1µM)
On-Target (e.g., PKX) 98% 99% 95%
Off-Target: SRC15%97%5%
Off-Target: LCK12%95%8%
Off-Target: VEGFR265%92%10%
Off-Target: p38α8%88%3%
Off-Target: CDK25%90%2%

Interpretation: The data suggests Compound X is highly selective relative to Staurosporine. However, the 65% inhibition of VEGFR2 is a significant off-target flag that requires immediate follow-up, especially given the known role of sulfonamides in targeting this kinase.[3]

B. GPCR and Safety Panel Screening

To identify liabilities beyond the kinome, Compound X should be profiled against a panel of non-kinase targets associated with common adverse drug reactions (ADRs).[18] These panels typically include G-protein coupled receptors (GPCRs), ion channels, and transporters.[19]

Methodology: The gold standard for this screening is the radioligand binding assay.[20][21] This technique measures the ability of Compound X to displace a known radioactive ligand from its receptor, providing a direct assessment of binding affinity.[22]

Part 2: Cellular Validation - Confirming Target Engagement in a Physiological Context

Biochemical assays with purified proteins are essential but cannot replicate the complexities of the cellular environment. Cell-based assays are the critical next step to confirm that a potential off-target interaction observed in vitro also occurs within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or even tissues.[23] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like Compound X) is more resistant to heat-induced denaturation than an unbound protein.[24][25]

Trustworthiness of the Protocol: This method is self-validating. A thermal shift is only observed if the compound directly binds to the target protein in the cell at a sufficient concentration and with enough affinity to stabilize it. It is less prone to artifacts that can affect assays relying on downstream signaling readouts.

CETSA_Workflow compound_incubate 1. Incubate intact cells with Compound X or Vehicle (DMSO) heat_challenge 2. Heat Challenge Aliquots are heated to a range of temperatures compound_incubate->heat_challenge lysis 3. Cell Lysis Cells are lysed to release soluble proteins heat_challenge->lysis centrifugation 4. Separation Precipitated (denatured) proteins are removed by centrifugation lysis->centrifugation quantification 5. Quantification Amount of soluble target protein remaining is quantified (e.g., Western Blot, MS) centrifugation->quantification curve 6. Generate Melt Curves Plot % soluble protein vs. Temperature quantification->curve

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA for VEGFR2

This protocol details the steps to validate the predicted off-target interaction between Compound X and VEGFR2 identified in the kinase screen.

  • Cell Culture: Culture a human cell line endogenously expressing VEGFR2 (e.g., HUVEC cells) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture medium. Treat one batch of cells with 10 µM Compound X and a control batch with an equivalent volume of DMSO (vehicle). Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[24]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[26]

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the concentration of soluble VEGFR2 in each sample using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: For both the Compound X and DMSO-treated groups, plot the percentage of soluble VEGFR2 remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the Compound X-treated sample compared to the DMSO control indicates target engagement and stabilization.

Comparative Interpretation: If Compound X induces a significant thermal shift for VEGFR2, it confirms a direct binding interaction in the cellular milieu. Conversely, if no shift is observed despite potent inhibition in a biochemical assay, it may suggest that Compound X has poor cell permeability or is rapidly ejected by efflux pumps, meaning the off-target liability might be lower in vivo than predicted.

Conclusion and Path Forward

The systematic assessment of off-target effects is a critical pillar of modern drug discovery. This guide outlines a logical, multi-tiered strategy for characterizing the selectivity profile of this compound (Compound X).

  • Initial screening using in silico tools and broad biochemical panels (kinase, safety) efficiently identifies potential off-target liabilities, such as the flagged interaction with VEGFR2.

  • Cellular validation with robust, biophysical methods like CETSA is essential to confirm that these interactions are not artifacts of in vitro systems and occur within the complex environment of a living cell.[27]

The hypothetical data presented herein paints a picture of Compound X as a relatively selective agent but with a notable off-target interaction with VEGFR2. This finding does not necessarily terminate its development but provides crucial information. Future work should focus on quantifying the potency (IC50) of this off-target inhibition and using medicinal chemistry to design new derivatives of the this compound scaffold that retain on-target activity while eliminating or reducing VEGFR2 affinity.

References

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  • Re-Po, C., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Selectivity of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of isoform-selective enzyme inhibitors is a cornerstone of modern drug discovery, offering the potential for enhanced therapeutic efficacy and minimized off-target effects. The 3,4-dihydro-2H-1-benzopyran-6-sulfonamide scaffold represents a promising starting point for the generation of potent enzyme inhibitors, particularly targeting the zinc-containing carbonic anhydrases (CAs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the selectivity of novel derivatives of this scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and offer a clear methodology for data interpretation, with a focus on establishing a clear selectivity profile against key human carbonic anhydrase isoforms.

Introduction: The Criticality of Selectivity in Carbonic Anhydrase Inhibition

The human carbonic anhydrase (hCA) family comprises at least 15 known isoforms, each playing distinct physiological roles.[1] While some isoforms, like the cytosolic hCA I and hCA II, are ubiquitously expressed and involved in fundamental processes, others are more localized and implicated in specific pathologies. For instance, the transmembrane isoforms hCA IX and hCA XII are strongly associated with various cancers, where they are induced by hypoxia and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][3][4]

The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making it an effective pharmacophore for CA inhibition.[5][6][7] The deprotonated sulfonamide anion coordinates to the catalytic zinc ion in the enzyme's active site, disrupting its function.[5][8] However, the high degree of active site conservation across many hCA isoforms presents a significant challenge: achieving selectivity.[9] A non-selective inhibitor might effectively target a pathological isoform like hCA IX but could also inhibit hCA II, leading to undesirable side effects. Therefore, the goal is not merely potency, but selective potency. This guide will use a hypothetical but representative derivative, hereafter termed BPS-001 (Benzopyran Sulfonamide-001) , to illustrate the benchmarking process.

Designing the Selectivity Panel: A Rationale-Driven Approach

The first step in benchmarking is to establish a relevant panel of enzyme targets. The choice of enzymes should not be arbitrary but based on a clear scientific rationale. For a sulfonamide-based inhibitor, the primary targets are carbonic anhydrases. However, a comprehensive profile should also include other zinc-containing enzymes to rule out broader off-target activity.

Our recommended primary selectivity panel includes:

  • hCA I (Off-target): A ubiquitous, low-activity cytosolic isoform. Inhibition is generally undesirable.

  • hCA II (Off-target): A highly active and widespread cytosolic isoform. Inhibition is linked to common side effects of non-selective CA inhibitors.

  • hCA IX (Primary Target): A tumor-associated, transmembrane isoform. High selectivity for hCA IX over I and II is a key goal for anticancer applications.[2][10][11]

  • hCA XII (Secondary Target): Another tumor-associated, transmembrane isoform, often co-expressed with hCA IX.[7]

  • Carboxypeptidase A (Off-target): A zinc-containing metalloprotease, to assess broader metalloenzyme inhibition.[12][13]

The logic behind this panel is to create a clear therapeutic window, demonstrating high potency against disease-relevant targets (IX, XII) while showing significantly lower potency against ubiquitously expressed, physiology-critical isoforms (I, II).

Experimental Workflow: From Compound to Selectivity Index

A systematic workflow is essential for generating reproducible and high-quality data. The process involves careful preparation of reagents, precise execution of the inhibition assay across a range of concentrations, and rigorous data analysis to determine inhibitory potency (IC₅₀) and selectivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Reagents (Buffer, Enzymes, Substrate) C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of BPS-001 & Controls B->C D Initiate Reaction with Substrate (p-Nitrophenyl Acetate) C->D E Monitor Absorbance Change (Kinetic Read at 405 nm) D->E F Calculate Initial Reaction Velocities (V) E->F G Plot % Inhibition vs. [Inhibitor] & Determine IC50 Values F->G H Calculate Selectivity Index (SI) (e.g., SI = IC50(hCA II) / IC50(hCA IX)) G->H

Caption: A generalized workflow for determining the selectivity profile of BPS-001.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a robust and widely used method for measuring CA activity based on the enzyme's esterase activity.[14][15] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice.

  • Enzyme Stock Solutions (1 mg/mL): Individually dissolve each lyophilized hCA isoform in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solutions: Immediately before use, dilute the enzyme stock solutions in cold Assay Buffer to the final desired concentration (this must be optimized for each isoform to ensure a linear reaction rate).

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile. Prepare this solution fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve BPS-001 and a positive control inhibitor (e.g., Acetazolamide) in 100% DMSO.

B. Assay Procedure (96-well plate format):

  • Plate Setup: Prepare wells for Blanks, Maximum Activity (vehicle control), Positive Control, and Test Compound (BPS-001) in triplicate.

  • Buffer Addition: Add 158 µL of Assay Buffer to the appropriate wells.

  • Inhibitor/Vehicle Addition: Add 2 µL of the appropriate inhibitor dilution (from a serial dilution plate) or DMSO (for Maximum Activity wells) to the wells.

  • Enzyme Addition: Add 20 µL of the appropriate Enzyme Working Solution to all wells except the Blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation: Add 20 µL of the Substrate Stock Solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

C. Data Analysis:

  • Calculate Reaction Rates (V): Determine the rate of reaction (mOD/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative table. The key metric for selectivity is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ value for an off-target isoform to the IC₅₀ value for the primary target isoform. A higher SI value indicates greater selectivity.

Table 1: Hypothetical Inhibition Profile of BPS-001 and Acetazolamide

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)SI (hCA II / hCA IX) SI (hCA I / hCA IX)
Acetazolamide2501225450.48 10
BPS-001 4,5001,800309560 150

Data are hypothetical for illustrative purposes.

Interpretation: In this example, the standard drug Acetazolamide is a potent inhibitor of hCA II and IX but shows poor selectivity (SI < 1). In contrast, our hypothetical BPS-001 is a potent inhibitor of the target hCA IX but is significantly less potent against the off-target isoforms hCA I and II. The high selectivity indices (60 and 150) strongly suggest that BPS-001 has a superior therapeutic window and is a promising candidate for further development as a selective hCA IX inhibitor.

G cluster_logic Logic of Selectivity Profiling A High Potency (Low IC50) against Target (e.g., hCA IX) C High Selectivity Index (SI = IC50_off-target / IC50_target) A->C B Low Potency (High IC50) against Off-Target (e.g., hCA II) B->C

Caption: The core logic of achieving a favorable selectivity profile.

Contextualizing Selectivity: The Hypoxic Tumor Microenvironment

Understanding the biological context of the target reinforces the importance of selectivity. hCA IX is a key player in how cancer cells adapt to a hypoxic (low oxygen) and acidic microenvironment.[2][4]

G cluster_cell Tumor Cell cluster_ph pH Regulation cluster_tme Tumor Microenvironment hypoxia Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a ca9 hCA IX Expression hif1a->ca9 co2 CO2 ca9->co2 hco3 HCO3- co2->hco3 hCA IX h2o H2O proton H+ hco3->proton acidosis Extracellular Acidosis proton->acidosis survival Survival & Proliferation acidosis->survival

Caption: Simplified pathway showing hCA IX's role in tumor acidosis.

This pathway illustrates that by selectively inhibiting hCA IX, a compound like BPS-001 can disrupt the pH regulation mechanism that cancer cells rely on to survive and thrive, without affecting the normal physiological pH balance maintained by other CA isoforms in healthy tissues.[3]

Conclusion

Benchmarking the selectivity of a new chemical entity is a multi-faceted process that goes beyond simple potency measurements. It requires a thoughtful experimental design, meticulous execution of validated assays, and a clear framework for data interpretation. By profiling compounds like BPS-001 against a rationally chosen panel of on- and off-target enzymes, researchers can build a compelling case for a candidate's therapeutic potential. The methodologies and principles outlined in this guide provide a robust foundation for identifying and advancing selectively potent inhibitors from the this compound class into the next stages of drug development.

References

  • Pastorekova, S., & Pastorek, J. (2015). Carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1079-1091. [Link]

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  • Nocentini, A., et al. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1155. [Link]

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  • Kim, D. H., et al. (2002). Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases. Journal of Medicinal Chemistry, 45(24), 5247-5253. [Link]

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  • Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1270-1279. [Link]

  • Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 767-792. [Link]

  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]

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comparative analysis of the crystal structures of 3,4-dihydro-2H-1-benzopyran sulfonamides bound to their target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, particularly in the design of inhibitors for the ubiquitous zinc-containing metalloenzymes, the carbonic anhydrases (CAs). This guide provides a detailed comparative analysis of the crystal structures of 3,4-dihydro-2H-1-benzopyran sulfonamides and their close analogs bound to their primary biological target, carbonic anhydrase. By delving into the atomic-level interactions, we aim to furnish researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the potency and isoform selectivity of this important class of inhibitors.

Introduction: The Therapeutic Promise of Benzopyran Sulfonamides

The 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. When functionalized with a sulfonamide group, this scaffold gives rise to potent inhibitors of carbonic anhydrases. CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and certain types of cancer, making them attractive drug targets.[1] The design of isoform-selective CA inhibitors is a key challenge, as off-target inhibition of ubiquitously expressed isoforms like hCA I and II can lead to undesirable side effects. Understanding the structural basis of inhibitor binding is therefore paramount for the development of safer and more effective therapeutics.

This guide will focus on a comparative analysis of the binding modes of benzopyran-containing sulfonamides and related structures within the active site of human carbonic anhydrase isoforms. We will dissect the key intermolecular interactions that anchor these inhibitors and explore how subtle modifications to the benzopyran scaffold can be exploited to achieve isoform selectivity.

The Canonical Binding Mode of Sulfonamides to Carbonic Anhydrase

Before delving into the specifics of the benzopyran scaffold, it is essential to understand the conserved binding mechanism of sulfonamide inhibitors to carbonic anhydrases. The active site of CAs features a deep conical cleft with a catalytically essential Zn²⁺ ion at its base, coordinated by three histidine residues and a water molecule or hydroxide ion.

Sulfonamide inhibitors act by displacing the zinc-bound water/hydroxide. The deprotonated sulfonamide nitrogen (SO₂NH⁻) forms a coordinate bond with the Zn²⁺ ion, establishing a tetrahedral geometry.[2][3] This primary interaction is further stabilized by a network of hydrogen bonds. Typically, one of the sulfonamide oxygen atoms accepts a hydrogen bond from the backbone amide of Thr199, while the sulfonamide nitrogen donates a hydrogen bond to the side-chain hydroxyl of the same residue.[3][4]

cluster_0 Sulfonamide Binding to Catalytic Zinc Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Coordination

Caption: Canonical coordination of a sulfonamide inhibitor to the active site zinc ion in carbonic anhydrase.

The "tail" of the sulfonamide inhibitor, which is the rest of the molecule extending from the sulfamoyl group, projects out from the zinc-binding site and engages in interactions with residues lining the active site cleft. These secondary interactions are crucial for determining the inhibitor's affinity and isoform selectivity.

Comparative Crystal Structure Analysis

Direct crystallographic data for a wide range of 3,4-dihydro-2H-1-benzopyran sulfonamides bound to various CA isoforms is limited. However, by examining the available structure of a closely related benzopyran-O-sulfamate and comparing it with other well-characterized sulfonamide inhibitors, we can deduce the key structural determinants of binding for this class of compounds.

For this analysis, we will compare the binding of a benzopyran-O-sulfamate to human carbonic anhydrase II (hCA II) with that of other representative sulfonamide inhibitors.

Case Study 1: A Benzopyran-O-Sulfamate in Complex with hCA II

The crystal structure of hCA II in complex with 6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c][5]benzopyran-3-O-sulfamate provides a valuable model for understanding the interactions of the benzopyran core. The sulfamate group, being isosteric to the sulfonamide, exhibits the canonical binding to the active site zinc ion.

Key Interactions:

  • Zinc Coordination: The deprotonated nitrogen of the sulfamate group coordinates directly with the Zn²⁺ ion.

  • Hydrogen Bonding: A network of hydrogen bonds stabilizes the inhibitor, involving the sulfamate oxygens and the side chain and backbone of Thr199.

  • Hydrophobic Interactions: The benzopyran ring extends into a hydrophobic pocket within the active site. This region is primarily defined by residues such as Val121, Phe131, Leu198, and Pro202.[4] The fused ring system of the benzopyran allows for extensive van der Waals contacts with these residues, contributing significantly to the binding affinity.

Comparison with Other Sulfonamide Scaffolds

To appreciate the contribution of the benzopyran moiety, we will compare its binding to that of sulfonamides with different "tail" groups.

Inhibitor Scaffold PDB Code Target Isoform Key "Tail" Interactions Reference
Benzenesulfonamide2HL4hCA IIThe phenyl ring occupies the hydrophobic pocket, forming π-stacking interactions with Phe131.
Thienothiazene-6-sulfonamide1A42hCA IIThe bicyclic heterocyclic system imposes conformational rigidity, leading to favorable interactions with both hydrophobic and hydrophilic regions of the active site.[2]
5-amino-1,3,4-thiadiazole-2-sulfonamideNot specifiedhCA IIThe thiadiazole ring engages in polar interactions with residues such as Gln92 and Thr200.
Benzopyran-O-sulfamate1Z9YhCA IIThe benzopyran ring system establishes extensive hydrophobic contacts with Val121, Phe131, Leu198, and Pro202.[5]

This comparative view highlights that while the sulfonamide "head" provides the primary anchoring point, the nature of the "tail" dictates the overall binding affinity and selectivity. The rigid, extended structure of the benzopyran scaffold allows it to effectively occupy the hydrophobic region of the hCA II active site.

The Structural Basis for Isoform Selectivity

The active sites of different CA isoforms, while largely conserved, exhibit subtle variations in their amino acid composition, particularly in the regions that interact with the inhibitor's tail. These differences can be exploited to design isoform-selective inhibitors.

For instance, the residues lining the hydrophobic pocket differ between the ubiquitous hCA II and the tumor-associated hCA IX and hCA XII isoforms. Directing bulky or specifically interacting moieties on the benzopyran scaffold towards these variable regions can enhance selectivity.

cluster_0 Strategy for Isoform Selectivity Benzopyran_Scaffold Benzopyran Scaffold Sulfonamide_Head Sulfonamide (Conserved Binding) Benzopyran_Scaffold->Sulfonamide_Head Selective_Interactions Targeted Modifications Benzopyran_Scaffold->Selective_Interactions Variable_Residues Isoform-Specific Residues Selective_Interactions->Variable_Residues Exploits Differences

Caption: Conceptual workflow for achieving isoform selectivity by modifying the benzopyran scaffold.

Experimental Protocols

Protein Expression, Purification, and Crystallization

Objective: To obtain high-quality crystals of the target carbonic anhydrase isoform in complex with a 3,4-dihydro-2H-1-benzopyran sulfonamide inhibitor.

Methodology:

  • Expression and Purification:

    • The gene encoding the human carbonic anhydrase isoform (e.g., hCA II) is cloned into a suitable expression vector (e.g., pET-28a) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • The protein is overexpressed by induction with IPTG and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

  • Crystallization:

    • The purified protein is concentrated to 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.

    • The protein-inhibitor complex is formed by incubating the protein with a 5-fold molar excess of the inhibitor for 1 hour on ice.

    • Crystals are grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄).

    • Crystallization trays are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

X-ray Diffraction Data Collection and Structure Determination

Objective: To determine the three-dimensional structure of the CA-inhibitor complex.

Methodology:

  • Cryo-protection and Data Collection:

    • Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryo-protectant (e.g., 25% glycerol).

    • The crystals are then flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed and scaled.

    • The structure is solved by molecular replacement using a previously determined structure of the target CA as a search model.

    • The inhibitor is manually built into the electron density map, and the entire complex is refined to produce the final atomic model.

Conclusion and Future Directions

The comparative analysis of the crystal structures of benzopyran sulfonamides and their analogs in complex with carbonic anhydrase reveals a conserved binding mode dominated by the coordination of the sulfonamide group to the catalytic zinc ion. The benzopyran scaffold effectively occupies the hydrophobic pocket of the active site, contributing significantly to the binding affinity.

Future efforts in this area should focus on obtaining a broader range of crystal structures of diverse 3,4-dihydro-2H-1-benzopyran sulfonamides bound to various CA isoforms, particularly the disease-relevant hCA IX and XII. This will enable a more detailed and direct comparative analysis, paving the way for the structure-based design of highly potent and isoform-selective inhibitors with improved therapeutic profiles.

References

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  • Menchise, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

  • Di Fiore, A., et al. (2007). Carbonic anhydrase inhibitors: X-ray crystal structure of a 4-sulfamoyl-benzenesulfonamide derivative in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 17(5), 1232-1236. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12507. [Link]

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  • Gitto, R., et al. (2010). Identification of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(8), 3349-3357. [Link]

  • Pacchiano, F., et al. (2011). Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site accommodate different 4-substituted-ureido-benzenesulfonamides and correlate to inhibitor potency. Bioorganic & Medicinal Chemistry Letters, 21(8), 2446-2450. [Link]

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  • Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 158. [Link]

  • D'Ascenzio, M., et al. (2018). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Chemical Theory and Computation, 14(12), 6563-6574. [Link]

  • Buemi, M. R., et al. (2019). Exploring structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 134-143. [Link]

  • De Simone, G., et al. (2007). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 17(15), 4147-4152. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, requires a proactive and informed approach to personal protection. This guide, compiled by our senior application scientists, provides a detailed protocol for the safe handling of this compound, grounded in established safety principles and extensive laboratory experience. Our goal is to empower you with the knowledge and procedures necessary to conduct your research with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Risks

  • Sulfonamides : This class of compounds is known to have potential allergenic properties and may cause skin and respiratory sensitization in susceptible individuals. Occupational exposure to sulfonamides has been associated with allergic reactions.

  • Benzopyran Derivatives : While the toxicity of this specific derivative is not well-documented, related compounds can exhibit a range of biological activities and potential toxicities. Therefore, it is prudent to handle it with care to avoid systemic exposure.

Assumed Physical Properties:

PropertyAssumed ValueRationale for Handling
Physical State Solid, crystalline powderPotential for airborne dust generation during handling.
Solubility Likely soluble in organic solventsPotential for skin absorption when in solution.
Reactivity Stable under normal laboratory conditionsAvoid strong oxidizing agents and extreme temperatures.

Primary Routes of Exposure:

  • Inhalation: Breathing in airborne powder.

  • Dermal Contact: Skin contact with the solid or solutions.

  • Ingestion: Accidental swallowing.

  • Ocular Contact: Contact with the eyes.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following protocol outlines the minimum required PPE and provides guidance for selecting the appropriate level of protection for different laboratory operations.

Core PPE Ensemble

This foundational PPE should be worn at all times when handling the compound in any form.

PPE ComponentSpecificationsJustification
Gloves Nitrile, 0.1 mm (4 mil) thickness or greaterProvides a barrier against dermal exposure to both the solid and solutions. Double-gloving is recommended when handling concentrated solutions.
Eye Protection Safety glasses with side shields or safety gogglesProtects the eyes from splashes and airborne particles.
Lab Coat Certified flame-resistant (FR) lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injuries from spills and dropped objects.
Task-Specific PPE Selection

The level of respiratory and body protection should be escalated based on the specific handling procedure.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start: Handling This compound Weighing Weighing Solid Compound Start->Weighing Solid Form Dissolving Dissolving in Solvent Start->Dissolving Solid or Solution Transferring Transferring Solution Start->Transferring Solution Form CorePPE Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes Weighing->CorePPE FumeHood Engineering Control: Chemical Fume Hood Weighing->FumeHood Respirator Respiratory Protection: N95 Respirator Weighing->Respirator If fume hood is not available or powder is particularly fine Dissolving->CorePPE Dissolving->FumeHood Transferring->CorePPE Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Completion Prep Prepare Work Area and Equipment DonPPE Don Core PPE Prep->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE

Caption: Step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the area with an appropriate solvent and then with soap and water.

  • Minor Spill (Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled waste container.

    • Clean the area with an appropriate solvent and then with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper decontamination and waste disposal are critical to prevent cross-contamination and environmental release.

Decontamination
  • Glassware: Rinse glassware with an appropriate solvent to remove any residual compound, followed by a thorough washing with soap and water.

  • Work Surfaces: At the end of each work session, wipe down all surfaces in the fume hood with a suitable solvent, followed by a soap and water solution.

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste_Disposal_Decision Waste Generated Waste SolidWaste Solid Waste (e.g., contaminated paper towels, gloves, weighing paper) Waste->SolidWaste LiquidWaste Liquid Waste (e.g., unused solutions, solvent rinses) Waste->LiquidWaste SharpsWaste Contaminated Sharps (e.g., needles, pipette tips) Waste->SharpsWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer

Caption: Decision process for segregating and disposing of contaminated waste.

References

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Sulfonamides. [Link]

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Reactant of Route 1
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 2
3,4-dihydro-2H-1-benzopyran-6-sulfonamide

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